5-nitro-1H-imidazole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-imidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)3-5-1-2(6-3)7(10)11/h1H,(H,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPSXTPPQBEISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403145 | |
| Record name | 5-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351990-51-7 | |
| Record name | 5-nitro-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-nitro-1H-imidazole-2-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 5-nitro-1H-imidazole-2-carboxylic Acid: Structure, Properties, Synthesis, and Applications
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically vital molecules, including the amino acid histidine and purines.[1][2] Its derivatives are a cornerstone of pharmaceutical development, exhibiting a vast array of biological activities.[3] The introduction of a nitro group, particularly at the 5-position, gives rise to the 5-nitroimidazole class of compounds, which have been instrumental as antimicrobial agents since their discovery in the 1950s.[1][4] These compounds are renowned for their efficacy against anaerobic bacteria and various protozoan parasites.[5][6]
Within this critical class of molecules, this compound (C₄H₃N₃O₄) stands out as a pivotal heterocyclic organic compound.[1] Characterized by an imidazole ring substituted with a nitro group at the 5-position and a carboxylic acid at the 2-position, it serves as a versatile and valuable building block in synthetic and medicinal chemistry.[1][7] Its unique arrangement of functional groups allows for extensive derivatization, making it a key precursor for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic methodologies, biological activity, and applications for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure and Identification
The structure of this compound features a five-membered aromatic imidazole ring. The electron-withdrawing nitro group at the C5 position and the carboxylic acid group at the C2 position are crucial determinants of its chemical reactivity and biological activity.
Caption: Annotated structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [7][8] |
| CAS Number | 351990-51-7 | [1][7] |
| Molecular Formula | C₄H₃N₃O₄ | [7][8] |
| Molecular Weight | 157.08 g/mol | [1][7][8] |
| Canonical SMILES | C1=C(NC(=N1)C(=O)O)--INVALID-LINK--[O-] | [7] |
| InChI Key | LNPSXTPPQBEISL-UHFFFAOYSA-N |[1][7] |
Physicochemical Properties
The physicochemical properties of this molecule are dominated by its polar functional groups. The presence of the carboxylic acid and the imidazole nitrogens allows for extensive hydrogen bonding, which dictates its solubility.
Table 2: Physicochemical Data
| Property | Value / Description | Source(s) |
|---|---|---|
| Boiling Point | 533.8 ± 42.0 °C at 760 mmHg (Predicted) | [9][10] |
| Solubility | Aqueous: Very soluble. The ionic character at physiological pH and multiple hydrogen bonding sites contribute to high water solubility. | [7] |
| Organic: Moderately soluble in organic solvents. | [7] |
| Stability | Prone to decarboxylation, particularly in non-alkaline conditions. However, it exhibits surprising stability under strongly acidic conditions. |[1][11] |
The molecular structure supports multiple tautomeric forms due to proton migration within the imidazole ring.[7] This, combined with resonance stabilization from the electron-withdrawing nitro and carboxylic acid groups, results in significant electron delocalization across the molecule, influencing its overall reactivity.[7]
Part 2: Synthesis and Reactivity
Synthetic Pathways
The construction of the this compound core is primarily achieved through two main strategies: oxidation of precursors or nitration of the pre-formed imidazole ring.
This is a robust method that typically starts from a more readily available 2-methyl or 2-hydroxymethyl-5-nitroimidazole derivative. The oxidation of the side chain at the C2 position yields the desired carboxylic acid.
Exemplary Protocol: Oxidation of a 1-alkyl-2-hydroxymethyl-5-nitroimidazole This protocol is adapted from a patented method for synthesizing 1-alkyl derivatives, which demonstrates the core principle.[11]
-
Dissolution: Add the starting material, 1-alkyl-2-hydroxymethyl-5-nitroimidazole (1.0 eq), with stirring to concentrated sulfuric acid (approx. 5-6 eq).
-
Addition of Oxidant: Add nitric acid (approx. 2.4 eq) to the sulfuric acid mixture.
-
Reaction: Heat the resulting solution for 15-60 hours at approximately 75-80°C. The strongly acidic medium surprisingly stabilizes the carboxylic acid product, preventing its degradation.[1][11]
-
Isolation: After cooling, slowly add the reaction mixture to ice (approx. 10 parts by weight).
-
Precipitation: The 1-alkyl-5-nitroimidazole-2-carboxylic acid product precipitates out of the aqueous solution.
-
Purification: Recover the solid product by filtration, wash with water, and dry in vacuo at room temperature.
Caption: Workflow for synthesis via oxidation of a hydroxymethyl precursor.
This approach involves the direct nitration of an imidazole ring that already contains the carboxylic acid moiety (often protected as an ester).
Exemplary Protocol: Nitration of an Imidazole-2-carboxylate This protocol is based on the synthesis of the ethyl ester of a 1-methyl derivative.[12]
-
Dissolution: Dissolve the starting material, ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq), in concentrated sulfuric acid (approx. 4 mL per gram of starting material).
-
Nitration: Slowly add concentrated nitric acid (approx. 4 mL per gram of starting material) while maintaining a controlled temperature.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours (e.g., 3 hours).
-
Work-up: Dilute the cooled reaction mixture with water and neutralize to a pH of 7-8 with an aqueous base (e.g., Na₂CO₃).
-
Extraction: Extract the product (ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate) with an organic solvent like dichloromethane (DCM).
-
Purification: Combine the organic layers, concentrate, and purify using silica gel column chromatography.
-
Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the carboxylic acid under appropriate basic or acidic conditions.
Caption: Workflow for synthesis via nitration of an imidazole precursor.
Chemical Reactivity and Derivatization
The dual functionality of this compound makes it an ideal intermediate for creating diverse molecular libraries.
-
Carboxylic Acid Group: This is the primary site for derivatization. It readily reacts with alcohols to form esters and with amines to form amides , which can significantly modulate the compound's biological activity and pharmacokinetic properties.[7]
-
Nitro Group: The nitro group can be chemically reduced to an amino group, providing another handle for further functionalization and altering the electronic properties of the molecule.[7]
-
Imidazole Ring: The N-H of the imidazole ring can be alkylated or acylated to introduce various substituents.
Exemplary Protocol: Amide Synthesis This protocol is adapted from the synthesis of amide derivatives of a related nitroimidazole carboxylic acid.
-
Setup: In a flask, suspend the 5-nitroimidazole-2-carboxylic acid derivative (1.0 eq) and the desired amine or sulfonamide (1.0 eq) in a dry solvent such as pyridine.
-
Condensing Agent: Add a condensing agent, such as phosphorus oxychloride (POCl₃), to the mixture.
-
Reaction: Allow the reaction to proceed, often with heating, until completion.
-
Isolation: The product can be isolated through precipitation by pouring the reaction mixture into water, followed by filtration and recrystallization.
-
Characterization: Confirm the structure of the resulting amide using spectroscopic methods like IR and ¹H NMR.
Caption: Key derivatization reactions of the core molecule.
Part 3: Biological Activity and Applications
Mechanism of Action of 5-Nitroimidazoles
5-nitroimidazole derivatives are prodrugs.[13][14] Their antimicrobial toxicity is not inherent but is activated under the specific low-oxygen conditions found in anaerobic bacteria and certain protozoa.[5]
-
Cellular Uptake: The neutral prodrug diffuses into the microbial cell.[15]
-
Reductive Activation: Inside the cell, low-redox-potential proteins (e.g., ferredoxin, nitroreductases) transfer electrons to the nitro group.[13][14]
-
Radical Formation: This reduction converts the nitro group into a highly reactive nitro anion radical and other cytotoxic intermediates like nitroso and hydroxylamine derivatives.[4][15]
-
Macromolecular Damage: These reactive species are potent oxidizing agents that cause extensive damage to cellular macromolecules, most critically by inducing strand breakage and degradation of DNA, which ultimately leads to cell death.[7][15]
Caption: Mechanism of action for 5-nitroimidazole antimicrobial agents.
Antimicrobial Spectrum
The 5-nitroimidazole class is a well-established group of agents effective against:
-
Anaerobic Protozoa: Including Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[5]
-
Anaerobic Bacteria: A wide range of anaerobic pathogenic bacteria.[5]
Specifically, this compound and its derivatives have shown potential in inhibiting pathogens like Trichomonas vaginalis and the microaerophilic bacterium Helicobacter pylori.[7] This positions the scaffold as a valuable starting point for developing new treatments for parasitic and bacterial infections.[13][14]
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a chemical intermediate.[1]
-
Scaffold for Antimicrobials: It is a foundational scaffold for designing new antimicrobial agents targeting anaerobic infections.[7][9]
-
Medicinal Chemistry Research: The functional groups allow for easy and systematic modification, making it invaluable for structure-activity relationship (SAR) studies to create derivatives with enhanced efficacy, better selectivity, and reduced toxicity.[9][10]
-
Heterocyclic Synthesis: It serves as a precursor for synthesizing more complex fused heterocyclic systems.
Part 4: Analytical Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Range | Rationale |
|---|---|---|---|
| ¹H NMR | Imidazole C4-H | ~7.0 - 8.0 δ (singlet) | Aromatic proton in an electron-deficient ring. |
| Imidazole N1-H | Downfield, broad singlet | Acidic proton, position can vary with solvent and concentration. | |
| Carboxylic Acid O-H | > 10.0 δ (broad singlet) | Very acidic proton, often exchanges with D₂O. | |
| ¹³C NMR | Carboxyl C=O | ~160 - 175 δ | Typical range for a carboxylic acid carbon. |
| Imidazole C2, C4, C5 | ~120 - 150 δ | Aromatic carbons influenced by heteroatoms and substituents. | |
| IR Spectroscopy | N-H Stretch | 3100 - 3400 cm⁻¹ (Broad) | Hydrogen-bonded N-H group in the imidazole ring. |
| O-H Stretch | 2500 - 3300 cm⁻¹ (Very Broad) | Characteristic stretch for a carboxylic acid O-H. | |
| C=O Stretch | 1680 - 1720 cm⁻¹ (Strong) | Carbonyl stretch of the carboxylic acid. | |
| N=O Stretch (NO₂) | 1500 - 1560 cm⁻¹ (Strong, Asym.) 1340 - 1380 cm⁻¹ (Strong, Sym.) | Asymmetric and symmetric stretches of the nitro group. |
| | C=N Stretch | 1580 - 1650 cm⁻¹ (Medium) | Imidazole ring C=N vibration. |
General Protocol: Acquiring NMR Spectra This is a generalized procedure.[16]
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum according to standard instrument parameters.
-
Analysis: Process the resulting Free Induction Decay (FID) and analyze the spectrum to identify chemical shifts, multiplicities, and integrations.
Part 5: Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from related nitroimidazole and imidazole carboxylic acid compounds can guide safe handling practices.[17][18][19]
-
General Hazards: May be harmful if swallowed. Can cause skin and serious eye irritation.[17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA standards.[17][18]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent dust formation. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][17]
-
Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents.[17]
Conclusion
This compound is a compound of significant strategic importance in modern medicinal chemistry. Its structure, rich in reactive functional groups, provides a versatile platform for the synthesis of novel compounds, particularly in the pursuit of new antimicrobial agents. The well-understood mechanism of action of the 5-nitroimidazole class provides a rational basis for its use as a pharmacophore against anaerobic pathogens. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is crucial for researchers aiming to leverage this potent scaffold in the development of next-generation therapeutics.
References
- 1. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 351990-51-7 [smolecule.com]
- 8. This compound | C4H3N3O4 | CID 4424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. This compound [myskinrecipes.com]
- 11. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 12. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Synthesis of 5-nitro-1H-imidazole-2-carboxylic acid from 2-methyl-5-nitroimidazole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-nitro-1H-imidazole-2-carboxylic acid, a crucial building block in pharmaceutical research, from the readily available starting material, 2-methyl-5-nitroimidazole. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthetic pathway, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. The guide emphasizes scientific integrity, providing a self-validating protocol and citing authoritative sources to support key claims.
Introduction: The Significance of this compound
This compound is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmacologically active molecules. The nitroimidazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting potent antimicrobial and antiprotozoal activities. The presence of the carboxylic acid functionality at the 2-position of the imidazole ring provides a convenient handle for further chemical modifications, such as amidation and esterification, enabling the generation of diverse chemical libraries for drug discovery programs.
The synthesis of this valuable intermediate from 2-methyl-5-nitroimidazole, a commercially available and relatively inexpensive starting material, is a topic of significant interest in medicinal and process chemistry. This guide focuses on the direct oxidation of the 2-methyl group to a carboxylic acid, a robust and efficient transformation.
The Synthetic Pathway: From Methyl to Carboxylic Acid
The core of this synthesis is the oxidation of the methyl group at the 2-position of the 2-methyl-5-nitroimidazole ring. This transformation is typically achieved using a strong oxidizing agent, with potassium permanganate (KMnO₄) being a common and effective choice. The reaction is analogous to the well-known benzylic oxidation of alkylarenes.
The Choice of Oxidant: Potassium Permanganate
Potassium permanganate is a powerful and versatile oxidizing agent capable of converting alkyl groups attached to aromatic and heterocyclic systems into carboxylic acids. Its efficacy stems from the high oxidation state of manganese (VII), which readily accepts electrons. The reaction is typically performed in an aqueous medium, often with a co-solvent to enhance the solubility of the organic substrate.
The choice of KMnO₄ is underpinned by several factors:
-
High Reactivity: It is sufficiently reactive to oxidize the relatively stable methyl group.
-
Cost-Effectiveness: It is an inexpensive and readily available reagent.
-
Well-Established Chemistry: The mechanisms and applications of permanganate oxidations are extensively documented in the chemical literature.
Reaction Mechanism: A Free-Radical Pathway
The oxidation of the 2-methyl group of 2-methyl-5-nitroimidazole with potassium permanganate is believed to proceed through a free-radical chain mechanism, similar to the oxidation of toluene to benzoic acid. The key steps are as follows:
-
Initiation: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by the permanganate ion, forming a benzyl-like radical intermediate and a manganese(VI) species. The stability of this radical is enhanced by resonance with the imidazole ring.
-
Propagation: The radical reacts with another permanganate ion to form a manganate ester. This ester then undergoes hydrolysis to yield the corresponding alcohol (2-hydroxymethyl-5-nitroimidazole).
-
Further Oxidation: The alcohol is rapidly oxidized to the corresponding aldehyde, which is then further oxidized to the carboxylic acid. Under the strong oxidizing conditions, the reaction does not stop at the alcohol or aldehyde stage.
-
Termination: The reaction is terminated by the combination of radicals or by other side reactions.
The electron-withdrawing nitro group at the 5-position of the imidazole ring can influence the reaction rate. While it deactivates the ring towards electrophilic attack, its effect on the radical abstraction from the methyl group is more complex. The imidazole ring itself can also be susceptible to oxidation under harsh conditions, making careful control of the reaction parameters crucial.
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system, designed to ensure reproducibility and high yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-methyl-5-nitroimidazole | ≥98% | Sigma-Aldrich |
| Potassium permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Fisher Scientific |
| Pyridine | Anhydrous, 99.8% | Acros Organics |
| Deionized Water | N/A | In-house |
| Sodium bisulfite (NaHSO₃) | ACS Reagent | VWR Chemicals |
| Hydrochloric acid (HCl) | 37% | J.T. Baker |
| Diethyl ether | ACS Reagent | EMD Millipore |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Alfa Aesar |
Detailed Experimental Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methyl-5-nitroimidazole (12.7 g, 0.1 mol).
-
Dissolution: Add a mixture of pyridine (100 mL) and deionized water (70 mL) to the flask. Stir the mixture until the 2-methyl-5-nitroimidazole is completely dissolved.
-
Heating: Heat the solution to 80-85 °C using a heating mantle with a temperature controller.
-
Addition of Oxidant: While maintaining the temperature at 80-85 °C, add a solution of potassium permanganate (31.6 g, 0.2 mol) in deionized water (150 mL) dropwise from the dropping funnel over a period of 2-3 hours. The addition should be slow enough to control the exothermic reaction. The color of the reaction mixture will turn from purple to a brown suspension of manganese dioxide (MnO₂).
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80-85 °C for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up - Quenching and Filtration: Cool the reaction mixture to room temperature. The excess potassium permanganate is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears. The brown precipitate of manganese dioxide is removed by vacuum filtration through a pad of Celite®. Wash the filter cake with hot water (2 x 50 mL).
-
Acidification and Precipitation: Combine the filtrate and the washings in a beaker. Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A pale-yellow precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water (2 x 30 mL). Dry the product in a vacuum oven at 50-60 °C to a constant weight. The crude product can be recrystallized from hot water or an ethanol/water mixture to obtain a highly pure product.
Expected Yield and Characterization
-
Yield: 70-80%
-
Appearance: Pale-yellow crystalline solid
-
Melting Point: 255-257 °C (decomposes)
-
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.5-14.5 (br s, 1H, COOH), 8.2-8.4 (s, 1H, imidazole C-H), 3.5-4.0 (br s, 1H, N-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 160-162 (C=O), 148-150 (C-NO₂), 138-140 (imidazole C), 125-127 (imidazole C-H).
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch), 3100-3000 (N-H stretch), 1720-1700 (C=O stretch), 1540-1520 (asymmetric NO₂ stretch), 1350-1330 (symmetric NO₂ stretch).
-
Visualization of the Process
Reaction Scheme
Caption: Overall reaction scheme for the oxidation of 2-methyl-5-nitroimidazole.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from 2-methyl-5-nitroimidazole via potassium permanganate oxidation is a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. This guide has provided a detailed protocol, an explanation of the underlying chemical principles, and visual aids to facilitate understanding and implementation. By following the outlined procedures and adhering to good laboratory practices, researchers can confidently synthesize this key building block for their drug discovery and development endeavors.
The Inner Workings of a Potent Weapon: An In-Depth Technical Guide to the Mechanism of Action of 5-Nitroimidazole Compounds in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroimidazole compounds represent a cornerstone in the treatment of anaerobic bacterial and parasitic infections. Their efficacy hinges on a fascinating and highly selective mechanism of action that exploits the unique metabolic environment of these microorganisms. This technical guide provides a comprehensive exploration of the molecular processes that govern the antimicrobial activity of 5-nitroimidazoles, from their initial entry into the bacterial cell as inert prodrugs to their transformation into potent DNA-damaging agents. We will delve into the critical role of bacterial nitroreductases, the generation of cytotoxic reactive nitrogen species, the ensuing damage to cellular macromolecules, and the biochemical strategies bacteria employ to develop resistance. This guide is intended to serve as a detailed resource for researchers and drug development professionals seeking a deeper understanding of this important class of antibiotics.
The Prodrug Principle: A Trojan Horse Approach
5-Nitroimidazole compounds, such as metronidazole and tinidazole, are not inherently toxic. They enter bacterial cells, typically via passive diffusion, in an inactive prodrug form[1][2][3][4]. Their selective toxicity against anaerobic and microaerophilic bacteria stems from the unique low-redox-potential environment within these organisms, which is essential for the activation of the nitro group[1][2][3][5][]. In aerobic environments, the presence of oxygen inhibits this activation process, rendering the compounds largely ineffective against aerobic bacteria[1][2][5].
The Reductive Activation Cascade: Unleashing the Cytotoxic Potential
The transformation from a benign prodrug to a potent bactericidal agent is a multi-step process initiated by the reduction of the 5-nitro group. This critical activation is catalyzed by a suite of bacterial enzymes possessing low redox potentials.
Key Enzymatic Players in Activation
Several key enzymes are implicated in the reductive activation of 5-nitroimidazoles. The specific enzymes involved can vary between different bacterial species.
-
Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is a central component of anaerobic energy metabolism and plays a pivotal role in the activation of 5-nitroimidazoles[5][7][8]. PFOR catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to low-potential electron carriers like ferredoxin or flavodoxin[5][7][8].
-
Ferredoxin and Flavodoxin: These small, iron-sulfur-containing proteins are the immediate electron donors for the reduction of the 5-nitroimidazole's nitro group[1][5][7]. Their exceptionally low redox potential is a key determinant of the selective toxicity of these drugs for anaerobes[1][5].
-
Nitroreductases (NTRs): A diverse group of enzymes that can reduce nitroaromatic compounds. In some bacteria, specific nitroreductases, such as RdxA and FrxA in Helicobacter pylori, are crucial for the activation of 5-nitroimidazoles[9][10][11]. These enzymes often use flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors[].
-
Thioredoxin Reductase (TrxR): In some protozoan parasites and potentially in some bacteria, thioredoxin reductase has been shown to participate in the activation of 5-nitroimidazoles[4][12].
The following diagram illustrates the general pathway of reductive activation:
Caption: Reductive activation of 5-nitroimidazoles in anaerobic bacteria.
Generation of Cytotoxic Intermediates
The single-electron reduction of the nitro group results in the formation of a short-lived and highly reactive nitroso radical anion[5][13][14]. This species is a key cytotoxic intermediate. Further reduction can lead to the formation of other reactive species, including nitroso and hydroxylamine derivatives[5][15][16]. These intermediates are potent oxidizing and alkylating agents that can indiscriminately react with and damage various cellular macromolecules.
The Molecular Onslaught: Targeting Cellular Macromolecules
The cytotoxic effects of activated 5-nitroimidazoles are primarily attributed to their interaction with and damage to bacterial DNA[1][2][13][17][18][19].
DNA Damage: The Primary Mechanism of Lethality
The reactive intermediates generated from 5-nitroimidazole reduction can induce a variety of lesions in bacterial DNA:
-
DNA Strand Breaks: The most significant form of damage is the induction of single- and double-strand breaks in the DNA backbone[13][19][20]. This fragmentation disrupts DNA replication and transcription, ultimately leading to cell death[].
-
Helix Destabilization: The interaction of the reactive species with the DNA can lead to the destabilization of the double helix structure[].
-
Covalent Adduct Formation: The reactive intermediates can form covalent adducts with DNA bases, further compromising the integrity and function of the genetic material[16][21].
The following diagram depicts the mechanism of DNA damage:
Caption: Mechanisms of DNA damage by activated 5-nitroimidazoles.
Other Cellular Targets
While DNA is the primary target, the reactive intermediates can also damage other vital cellular components, including proteins and lipids, further contributing to the bactericidal effect[4][16][21].
The Role of Oxygen: A Double-Edged Sword
The presence of molecular oxygen significantly antagonizes the activity of 5-nitroimidazoles. Oxygen can readily accept an electron from the nitroso radical anion, regenerating the parent 5-nitroimidazole compound in a process known as "futile cycling"[5][22]. This prevents the accumulation of the cytotoxic intermediates needed to kill the bacterium. While this futile cycling can generate superoxide radicals, which are themselves toxic, it ultimately reduces the intended antimicrobial efficacy of the drug[5].
Bacterial Resistance: Evading the Cytotoxic Assault
The emergence of bacterial resistance to 5-nitroimidazoles is a growing clinical concern. Bacteria have evolved several mechanisms to counteract the effects of these drugs.
Impaired Reductive Activation
The most common mechanism of resistance involves a decrease in the activity of the enzymes responsible for activating the 5-nitroimidazole prodrug[9][10][23][24].
-
Downregulation or Mutation of Activating Enzymes: Mutations in the genes encoding PFOR, ferredoxin, or specific nitroreductases can lead to decreased expression or the production of less efficient enzymes, thereby reducing the conversion of the prodrug to its active form[23][24].
Enzymatic Inactivation
Some bacteria possess enzymes that can inactivate 5-nitroimidazoles through alternative reduction pathways that do not generate cytotoxic intermediates.
-
Nim Proteins: A family of nitroimidazole resistance proteins (NimA, NimB, etc.) can reduce the nitro group of 5-nitroimidazoles to a non-toxic amino derivative, effectively detoxifying the drug[5][25].
Other Resistance Mechanisms
Other, less common mechanisms of resistance include:
-
Increased Drug Efflux: Some bacteria may acquire efflux pumps that actively transport the 5-nitroimidazole out of the cell, reducing its intracellular concentration[20].
-
Enhanced DNA Repair: An upregulation of DNA repair systems can help the bacteria to cope with the DNA damage induced by the activated drug[9].
-
Altered Metabolic Pathways: A metabolic shift away from pathways that generate the low-redox-potential electrons necessary for drug activation can also contribute to resistance[9].
The following diagram provides an overview of the mechanisms of resistance:
Caption: Overview of bacterial resistance mechanisms to 5-nitroimidazoles.
Experimental Protocols for Studying 5-Nitroimidazole Action
A variety of in vitro methods are employed to investigate the mechanism of action and resistance to 5-nitroimidazole compounds.
Antimicrobial Susceptibility Testing
-
Broth Microdilution: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a 5-nitroimidazole against a bacterial isolate[26][27].
-
Prepare serial twofold dilutions of the 5-nitroimidazole compound in an appropriate anaerobic broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate under strict anaerobic conditions at the optimal temperature for the bacterium for 24-48 hours.
-
The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacterium.
-
-
Agar Dilution: This method is similar to broth microdilution but is performed on solid agar medium[27]. It is often considered the reference method for anaerobic susceptibility testing.
Assays for DNA Damage
-
Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA strand breaks in individual cells[28].
-
Embed bacterial cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA strand breaks[28].
-
Fix and permeabilize the bacterial cells.
-
Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the level of DNA damage.
-
Measurement of Nitroreductase Activity
-
Spectrophotometric Assay: The activity of nitroreductase enzymes can be measured by monitoring the reduction of a chromogenic nitroaromatic substrate.
-
Prepare a reaction mixture containing the bacterial cell lysate (or purified enzyme), a suitable electron donor (e.g., NADPH), and a nitroaromatic substrate (e.g., p-nitrophenol).
-
Monitor the decrease in absorbance of the nitroaromatic substrate or the increase in absorbance of the reduced product over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of substrate conversion.
-
Quantitative Data Summary
The following table summarizes the in vitro susceptibility of various anaerobic bacteria to different 5-nitroimidazole compounds, as indicated by their Minimum Inhibitory Concentrations (MICs).
| 5-Nitroimidazole Compound | Bacteroides fragilis group (MIC µg/mL) | Clostridium difficile (MIC µg/mL) | Anaerobic cocci (MIC µg/mL) |
| Metronidazole | ≤ 4 | ≤ 4 (one resistant strain > 16) | ≤ 4 (approx. 70% susceptible) |
| Tinidazole | Slightly more active than metronidazole | ≤ 4 | ≤ 4 (approx. 70% susceptible) |
| Ornidazole | Similar to metronidazole | ≤ 4 | ≤ 4 (approx. 70% susceptible) |
| Data compiled from[27] |
Conclusion
The mechanism of action of 5-nitroimidazole compounds is a sophisticated example of targeted chemotherapy, exploiting the unique anaerobic metabolism of susceptible bacteria. Their efficacy is dependent on a reductive activation cascade that transforms these inert prodrugs into potent DNA-damaging agents. A thorough understanding of this mechanism, as well as the strategies bacteria employ to resist these drugs, is crucial for the development of novel 5-nitroimidazole derivatives with improved activity and a lower propensity for resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between these important antimicrobial agents and their bacterial targets.
References
- 1. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of clinically utilized 5-nitroimidazoles on microorganisms. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 7. Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 11. journals.asm.org [journals.asm.org]
- 12. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lecturio.com [lecturio.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro susceptibility of anaerobic bacteria to nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. excli.de [excli.de]
Biological activity of 5-nitro-1H-imidazole-2-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Nitro-1H-imidazole-2-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial and antiparasitic agents, with metronidazole being its most recognized representative. The strategic introduction of a carboxylic acid group at the 2-position of this scaffold creates this compound, a versatile building block for a new generation of therapeutic candidates. This modification provides a crucial handle for synthetic elaboration, allowing for the fine-tuning of physicochemical properties and biological activity. This guide synthesizes the current understanding of these derivatives, detailing their shared mechanism of action, diverse biological activities against parasites, bacteria, and cancer cells, and the experimental methodologies required for their evaluation. We will explore the causality behind their bioactivation, the protocols to validate their efficacy, and the structure-activity relationships that guide future drug design.
Introduction: The Strategic Importance of the 5-Nitroimidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of essential biological molecules like the amino acid histidine and purines.[1] Its ionizable and polar nature often enhances the pharmacokinetic profiles of drug candidates.[1] The addition of a nitro group (NO₂) at the 5-position gives rise to the 5-nitroimidazole class, which has been a mainstay in treating infections caused by anaerobic bacteria and protozoa since the 1950s.[1]
The therapeutic efficacy of these compounds stems from a unique biological context: their selective activation within anaerobic or microaerophilic organisms.[2] this compound and its derivatives represent a logical evolution of this chemical class. The carboxylic acid moiety serves as a key synthetic intermediate, enabling the creation of diverse libraries of amides and esters.[1][3] This derivatization is not merely a synthetic exercise; it is a strategic approach to modulate solubility, cell permeability, target engagement, and ultimately, therapeutic potency and spectrum of activity.[3][4]
The Core Pharmacophore: A Mechanism of Bioreductive Activation
The defining characteristic of 5-nitroimidazoles is their function as prodrugs.[5] Their toxicity is not inherent but is unleashed through a reductive activation process that occurs selectively in low-oxygen environments, making them highly specific for anaerobic pathogens and hypoxic tumor cells.[][7]
The mechanism proceeds through the following key steps:
-
Cellular Uptake: The neutral prodrug passively diffuses into the target cell.[8]
-
Electron Transfer: In the low-redox-potential environment of anaerobes, proteins such as ferredoxin or pyruvate:ferredoxin oxidoreductase (PFOR) transfer a single electron to the 5-nitro group.[5][9] This step is critical for selectivity, as these low-potential electron donors are generally absent in host mammalian cells.[10]
-
Radical Formation: This one-electron reduction generates a highly reactive nitroso radical anion (R-NO₂•⁻).[8] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound, a futile cycle that protects aerobic cells from damage and confines the drug's activity to its intended targets.[2]
-
Generation of Cytotoxic Species: Under anaerobic conditions, the nitroso radical is further reduced to generate a cascade of cytotoxic intermediates, including nitroso and hydroxylamine derivatives.[8][11]
-
Macromolecular Damage: These highly reactive species are the ultimate effectors of cell death. They interact indiscriminately with cellular macromolecules, causing DNA degradation and strand breakage, protein dysfunction, and membrane damage.[5][7][8]
This process of bioreductive activation is a self-validating system; the drug's efficacy is intrinsically linked to the unique metabolic machinery of the target pathogen.
Synthetic Strategies and Chemical Space
The synthesis of this compound derivatives often begins with commercially available nitroimidazoles like metronidazole. The general approach involves the oxidation of a substituent at the 2-position to form the carboxylic acid, followed by coupling reactions to generate diverse amides or esters.
Core Synthesis Workflow
A common and reliable pathway involves:
-
Starting Material Modification: Conversion of the hydroxyl group of a precursor like metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole) to a more stable intermediate, for example, by reacting with thionyl chloride to yield 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole.[12]
-
Oxidation: The methyl group at the C2 position is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate in an aqueous solution.[1] A key discovery was that performing this oxidation under strongly acidic conditions can stabilize the resulting carboxylic acid and prevent decarboxylation.[1]
-
Activation & Amidation: The resulting this compound is "activated," often by converting it to an acid chloride with agents like oxalyl chloride or phosphorus oxychloride.[3][4][12] This activated intermediate readily reacts with a wide range of primary or secondary amines (including sulfonamides, piperazine derivatives, etc.) to yield the final amide derivatives.[12][13]
Exemplary Protocol: Synthesis of a 1-substituted-5-nitro-1H-imidazole-2-carboxamide
This protocol is a generalized representation based on common literature procedures.[3][12] Researchers must adapt conditions based on specific substrates and consult original safety and handling data.
-
Oxidation of the 2-Methyl Precursor:
-
Suspend the starting material, 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole (1.0 eq), in an aqueous solution of sodium bicarbonate.
-
Heat the mixture to reflux (approx. 100-110 °C).
-
Slowly add potassium permanganate (KMnO₄, ~4-5 eq) portion-wise over several hours, maintaining the reflux. The causality here is to control the exothermic reaction and ensure complete oxidation.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product. Filter, wash with cold water, and dry under vacuum.[1]
-
-
Amide Coupling:
-
Suspend the synthesized carboxylic acid (1.0 eq) in a dry, aprotic solvent like pyridine or THF.
-
Add a condensing agent such as phosphorus oxychloride (POCl₃, ~1.1 eq) dropwise at 0 °C. This in situ formation of the acid chloride is crucial for reactivity.
-
Add the desired amine (e.g., a substituted piperazine or sulfonamide, 1.0 eq).
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous workup, typically by pouring the reaction mixture into ice water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final amide derivative.
-
Spectrum of Biological Activity
The derivatization of the 2-carboxylic acid group allows for the exploration of a wide range of biological targets.
A. Antiparasitic Activity
This is the most extensively studied application. These derivatives have shown potent activity against a variety of protozoan parasites, often exceeding the potency of metronidazole.
-
Intestinal Protozoa: Compounds have demonstrated significant efficacy against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[3][14][15] The ability to modify the 2-carboxamide substituent provides a powerful tool to overcome emerging drug resistance.[10]
-
Kinetoplastids: The scaffold is also effective against parasites like Leishmania donovani (causing visceral leishmaniasis) and Trypanosoma cruzi (causing Chagas disease).[5][9][16]
Table 1: Comparative In Vitro Antiparasitic Activity (IC₅₀/EC₅₀ in µM)
| Compound Class | Derivative Example | G. lamblia | E. histolytica | T. vaginalis | T. cruzi | L. donovani | Reference |
|---|---|---|---|---|---|---|---|
| Reference Drug | Metronidazole | 6.1 - 18 | 5.0 | 0.8 | >10 | >10 | [14] |
| Reference Drug | Benznidazole | - | - | - | 2.31 | - | [16] |
| 1-Methyl-5-nitroimidazole-2-carboxamides | R = morpholine | 1.6 | 1.7 | 0.6 | - | - | [14] |
| 1-Methyl-5-nitroimidazole-2-carboxamides | R = NHCH₂(2-pyridinyl) | 1.6 | 5.1 | 0.7 | - | - | [14] |
| Ethynyl Aryl Substituted Imidazooxazoles | Compound 6b | - | - | - | 0.92 | >10 | [16] |
| 5-Aryl-4-nitroimidazoles | 5-(3-chlorophenyl) deriv. | ~1.47 | ~1.47 | - | - | - |[15] |
B. Antibacterial Activity
Consistent with their mechanism of action, these derivatives are most effective against anaerobic bacteria.[17] However, certain structural modifications have yielded compounds with activity against aerobic bacteria as well.[18]
-
Anaerobes: Potent activity is observed against clinically relevant species like Clostridium difficile and Bacteroides fragilis.[13]
-
Aerobes: While the parent scaffold is inactive, some derivatives, such as a benzene sulfonated metronidazole derivative, have shown inhibitory effects on Staphylococcus aureus.[18] This suggests that specific substitutions can alter the mechanism or uptake to bypass the oxygen-dependent futile cycling.
Table 2: Minimum Inhibitory Concentration (MIC) Against Select Bacteria (µg/mL) | Compound Class | Derivative Example | S. aureus | Streptococcus B | Reference | | :--- | :--- | :--- | :--- | | Reference Drug | Metronidazole | >1024 | >1024 |[18] | | 1-Substituted Ethyl Derivatives | Benzene sulfonated deriv. (M1) | 250 | - |[18] | | 1-Substituted Ethyl Derivatives | Phenylacetamide deriv. (M3) | - | 187.5 |[18] | | Triazolylthioethyl Derivatives | Various | 7.3 - 125 | - |[19][20] |
C. Anticancer Activity
The hypoxic microenvironment of solid tumors provides a perfect rationale for using 5-nitroimidazoles as hypoxia-activated prodrugs.[13][21]
-
Selective Cytotoxicity: Derivatives show significantly greater cytotoxicity toward cancer cells under hypoxic conditions compared to normal oxygen (normoxic) levels.[21]
-
Radiosensitization: These compounds can enhance the efficacy of radiation therapy. By depleting intracellular thiols and forming DNA adducts, they make cancer cells more susceptible to radiation-induced damage.[21]
-
Target Pathways: Some derivatives have been shown to act via specific pathways, such as the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis.[21]
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) | Compound Class | Cell Line | Activity (Normoxia) | Activity (Hypoxia) | Reference | | :--- | :--- | :--- | :--- | | Oxadiazole/Triazole Hybrids | HCT116 | 12.5 - 24.4 | 4.7 - 11.6 |[21] | | N-Alkyl-nitroimidazoles | A549 (Lung) | LC₅₀ ~16.7 - 28.5 | - |[22][23] | | N-Alkyl-nitroimidazoles | MDA-MB-231 (Breast) | LC₅₀ ~16.7 - 21.0 | - |[22][23] |
Experimental Protocols for Biological Evaluation
Rigorous and reproducible in vitro testing is the foundation for evaluating these derivatives. The choice of protocol must account for the specific biology of the target organism.
A. Protocol: In Vitro Antigiardial Susceptibility Assay
This protocol is for determining the EC₅₀ value against Giardia duodenalis trophozoites.
-
Culturing: Culture Giardia duodenalis trophozoites (e.g., WB strain) axenically in Keister’s modified TYI-S-33 medium supplemented with bovine bile and fetal bovine serum at 37°C. The causality for using this specific medium is that it provides the necessary nutrients and conditions to mimic the intestinal environment for optimal parasite growth.
-
Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤0.5%).
-
Assay Setup: In a 96-well plate, dispense 100 µL of parasite suspension (containing ~1 x 10⁴ trophozoites). Add 100 µL of the diluted drug solutions to the respective wells. Include wells for a positive control (metronidazole), a negative control (parasites with drug-free medium containing DMSO), and a blank (medium only).
-
Incubation: Incubate the plate anaerobically (using a gas pack system or anaerobic chamber) at 37°C for 48 hours. The anaerobic condition is critical to ensure the bioreductive activation of the 5-nitroimidazole compounds.
-
Viability Assessment (Resazurin Method):
-
Add 20 µL of resazurin solution (0.125 mg/mL) to each well.
-
Incubate for another 4-6 hours at 37°C.
-
Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm). Viable cells reduce non-fluorescent blue resazurin to fluorescent pink resorufin.
-
-
Data Analysis: Subtract the blank reading, normalize the data to the negative control (100% viability), and plot the percentage of viability against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC₅₀ value.
B. Protocol: In Vitro Anticancer Hypoxia Assay
This protocol is for assessing the differential cytotoxicity of a compound under normoxic vs. hypoxic conditions using an MTT assay.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) into two identical 96-well plates at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the test compound.
-
Incubation:
-
Normoxic Plate: Incubate one plate in a standard incubator (21% O₂, 5% CO₂) at 37°C for 48-72 hours.
-
Hypoxic Plate: Place the second plate in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) and incubate at 37°C for the same duration. The low oxygen level is the experimental variable designed to trigger the bioreductive activation of the prodrug.
-
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.
-
Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of a solubilizing agent (e.g., DMSO or a dedicated buffer).
-
-
Data Analysis: Read the absorbance at ~570 nm. Calculate the IC₅₀ values for both normoxic and hypoxic conditions as described previously. The ratio of IC₅₀ (normoxic) / IC₅₀ (hypoxic) gives the "hypoxic cytotoxicity ratio," a measure of the compound's selectivity for hypoxic cells.
Structure-Activity Relationships (SAR) and Future Directions
Systematic modification of the this compound scaffold has yielded key insights for rational drug design:
-
C2-Position: The 2-carboxamide is a critical site for modulation. Introducing polar groups, such as a morpholine or pyridinylmethylamine, has been shown to enhance antiparasitic activity against G. lamblia and E. histolytica, potentially by improving solubility and interaction with biological targets.[14]
-
N1-Position: Substituents at the N1 position significantly influence the compound's physicochemical properties and metabolism.[24] The length and nature of alkyl chains can impact antitumor activity, suggesting interactions with specific cellular targets.[22]
-
Electronic Properties: Enhancing the resonance conjugation of the overall chemical structure has been correlated with increased antiprotozoal activity, likely by facilitating the crucial initial electron transfer to the nitro group.[8][10]
Future Directions and Unanswered Questions:
-
Overcoming Resistance: Can novel derivatives at the 2-position bypass the resistance mechanisms seen with metronidazole, which often involve downregulation of activating enzymes like PFOR?[10]
-
Broadening the Spectrum: Can a single derivative be optimized for potent activity against parasites, anaerobic bacteria, and hypoxic tumors simultaneously, creating a "multi-pronged" therapeutic agent?
-
Improving Selectivity: While the hypoxia-selective mechanism provides inherent safety, further optimization is needed to minimize off-target effects and improve the therapeutic index, especially for anticancer applications.
-
Exploring New Targets: Beyond general macromolecular damage, do specific derivatives engage with unique protein targets in different organisms? Identifying these could lead to more potent and less toxic drugs.
The this compound scaffold remains a rich and promising platform for the discovery of new therapeutics. By combining rational synthetic design with rigorous biological evaluation, researchers can continue to unlock its full potential in the fight against infectious diseases and cancer.
References
- 1. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 2. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buy this compound | 351990-51-7 [smolecule.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 7. lecturio.com [lecturio.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and in vitro evaluation of new 5-substituted 6-nitroimidazooxazoles as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 23. scispace.com [scispace.com]
- 24. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Solubility and Stability of 5-nitro-1H-imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-nitro-1H-imidazole-2-carboxylic acid is a pivotal heterocyclic compound, distinguished by an imidazole ring functionalized with a nitro group at the 5-position and a carboxylic acid at the 2-position. This unique molecular architecture makes it a valuable scaffold in medicinal chemistry, particularly in the development of novel antimicrobial and antiparasitic agents.[1][2] Understanding the physicochemical properties of this molecule, specifically its solubility in various solvent systems and its stability under diverse environmental conditions, is paramount for its effective application in research and drug development. This guide provides a comprehensive overview of these critical parameters, supported by detailed experimental protocols and an exploration of the underlying chemical principles.
Introduction to this compound
The imidazole nucleus is a fundamental component of numerous biologically active molecules. The addition of a nitro group to this scaffold gives rise to the nitroimidazole class of compounds, renowned for their efficacy against anaerobic bacteria and various parasites.[2] this compound, with the molecular formula C₄H₃N₃O₄, serves as a crucial building block for the synthesis of more complex derivatives with tailored therapeutic profiles.[1] Its biological activity is intrinsically linked to the reductive activation of the nitro group within target organisms, leading to the formation of reactive radical species that induce cellular damage. The presence of the carboxylic acid moiety provides a handle for chemical modifications, such as esterification and amidation, enabling the synthesis of a diverse library of potential drug candidates.[1]
A thorough understanding of the solubility and stability of this compound is a prerequisite for its successful translation from a laboratory curiosity to a viable pharmaceutical intermediate. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, while stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.
Solubility Profile
The solubility of this compound is governed by the interplay of its polar functional groups (carboxylic acid, nitro group, and imidazole ring) and the overall molecular structure. This duality results in a distinct solubility profile across a range of solvents.
Qualitative Solubility
Based on its structural features, this compound exhibits the following general solubility characteristics:
-
High Aqueous Solubility: The presence of multiple hydrogen bond donors and acceptors (the carboxylic acid proton, the imidazole N-H, the carbonyl oxygen, and the nitro group oxygens) facilitates strong interactions with water molecules, leading to excellent solubility in aqueous media.[1]
-
Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective at solvating both the neutral and ionized forms of the molecule through dipole-dipole interactions, resulting in high solubility.[1][3]
-
Moderate to Low Solubility in Polar Protic Solvents: In alcohols such as methanol and ethanol, the solubility is generally lower than in water or polar aprotic solvents.
-
Poor Solubility in Nonpolar Solvents: As expected for a polar molecule, it is sparingly soluble in nonpolar organic solvents like hexane and toluene.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides estimated values based on the behavior of structurally similar compounds and general solubility principles. These values should be experimentally verified for any critical application.
| Solvent | Type | Estimated Solubility (mg/mL) at 25°C |
| Water | Polar Protic | > 100 |
| Methanol | Polar Protic | 10 - 50 |
| Ethanol | Polar Protic | 5 - 20 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Acetone | Polar Aprotic | 1 - 10 |
| Acetonitrile | Polar Aprotic | 1 - 10 |
| Dichloromethane | Nonpolar | < 1 |
| Toluene | Nonpolar | < 1 |
| Hexane | Nonpolar | < 0.1 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a self-validating system for obtaining reliable solubility data.
2.3.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
2.3.2. Materials
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF)
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector
-
Analytical balance
2.3.3. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. Ensure there is a visible excess of solid.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Sample Preparation for Analysis: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility in mg/mL for each solvent.
2.3.4. Causality Behind Experimental Choices
-
Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase.
-
Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.
-
Filtration: Removes undissolved solid particles that would otherwise lead to an overestimation of solubility.
-
Validated HPLC Method: Provides accurate and precise quantification of the dissolved analyte.
Figure 1: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile
The stability of this compound is a critical parameter that influences its handling, storage, and formulation. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This section outlines the potential degradation pathways and provides a framework for conducting stability studies.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known degradation patterns of related nitroimidazole compounds, the following degradation pathways are plausible:
-
Hydrolysis: The amide-like linkage within the imidazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The carboxylic acid and nitro groups are generally stable to hydrolysis under typical pharmaceutical conditions.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide. This is a common thermal degradation pathway for many carboxylic acids.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is the basis of its biological activity but can also occur under certain chemical conditions, leading to a loss of potency.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Nitroaromatic compounds are known to be susceptible to photodegradation, which can involve complex reaction pathways.[4]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5] These studies involve exposing the drug substance to conditions more severe than those expected during storage.[6]
3.2.1. Experimental Protocol for Forced Degradation
The following protocol outlines a systematic approach to conducting forced degradation studies on this compound.
3.2.1.1. Principle
The compound is subjected to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. The resulting samples are then analyzed by a suitable analytical method, such as HPLC, to identify and quantify the parent compound and any degradation products.
3.2.1.2. Materials
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
3.2.1.3. Procedure
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time.[7]
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a specified time.[7]
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified time.[7]
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a developed and validated stability-indicating HPLC method.
3.2.1.4. Causality Behind Experimental Choices
-
Choice of Stressors: The selected conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.
-
Severity of Conditions: The conditions are intentionally harsh to accelerate degradation and generate detectable levels of degradation products in a reasonable timeframe. The goal is to achieve 5-20% degradation.[9]
-
Stability-Indicating Method: The analytical method must be able to separate the parent compound from all potential degradation products, ensuring that the assay is specific for the intact drug.
Figure 2: Logical Flow of a Forced Degradation Study.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and for monitoring the formation of degradation products.
3.3.1. Proposed HPLC Method Parameters (to be validated)
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., around 320 nm, the λmax for many nitroimidazoles)[6][10] |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
3.3.2. Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This compound is a compound of significant interest in pharmaceutical research and development. A comprehensive understanding of its solubility and stability is essential for its effective utilization. This guide has provided a detailed overview of these properties, including qualitative and estimated quantitative solubility data, along with robust, self-validating experimental protocols for their determination. The outlined forced degradation studies and the framework for developing a stability-indicating HPLC method provide a clear path for researchers to generate the necessary data to support the advancement of new chemical entities derived from this important scaffold. The application of these principles will ensure the generation of reliable and reproducible data, ultimately contributing to the development of safe and effective new medicines.
References
- 1. Buy this compound | 351990-51-7 [smolecule.com]
- 2. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 3. Buy 1-Methyl-5-nitro-1H-imidazole-2-methanol | 936-05-0 [smolecule.com]
- 4. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprems.com [ijprems.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. ijper.org [ijper.org]
- 12. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Nitro-1H-imidazole-2-carboxylic Acid (CAS 351990-51-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1H-imidazole-2-carboxylic acid, identified by the CAS number 351990-51-7, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a 5-nitro-substituted imidazole ring with a carboxylic acid group at the 2-position, makes it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the properties, synthesis, mechanism of action, and relevant experimental protocols associated with this compound, aimed at facilitating its use in research and development.
The imidazole ring is a fundamental motif in numerous biologically active molecules, and the introduction of a nitro group, particularly at the 5-position, is a well-established strategy for imparting antimicrobial properties.[1] Consequently, this compound serves as a crucial intermediate in the development of novel agents targeting anaerobic bacteria and protozoa.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 351990-51-7 | [1] |
| Molecular Formula | C₄H₃N₃O₄ | [3][4] |
| Molecular Weight | 157.08 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 533.8±42.0 °C at 760 mmHg | [4] |
| Melting Point | Not available | |
| pKa | Not available | |
| Solubility | Soluble in water | |
| InChI Key | LNPSXTPPQBEISL-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=C(NC(=N1)C(=O)O)--INVALID-LINK--[O-] | [3] |
Mechanism of Action: A Focus on Antimicrobial Activity
The antimicrobial activity of 5-nitroimidazoles, including this compound, is contingent upon the reductive activation of the nitro group within the target anaerobic microorganisms.[5][6][] This process is highly selective for anaerobic environments, which contributes to the favorable therapeutic index of this class of drugs.[5]
The proposed mechanism of action can be summarized in the following steps:
-
Cellular Uptake: The uncharged prodrug passively diffuses across the cell membrane of the anaerobic microorganism.[5]
-
Reductive Activation: Inside the cell, low-redox-potential electron-transfer proteins, such as ferredoxin, donate electrons to the nitro group of the imidazole ring.[5] This one-electron reduction forms a highly reactive nitroso radical anion.
-
Generation of Cytotoxic Species: The unstable nitroso radical anion can undergo further reduction to generate other cytotoxic intermediates, including nitroso and hydroxylamine derivatives.
-
DNA Damage: These reactive species are the ultimate effectors of cell death, primarily through their interaction with microbial DNA. They induce strand breaks, destabilize the DNA helix, and inhibit DNA synthesis and repair mechanisms, leading to microbial cell death.[5][8]
The specificity of this mechanism to anaerobes is due to the presence of low-redox-potential proteins required for the activation of the nitro group, which are absent in aerobic cells.
Caption: Reductive activation pathway of 5-nitroimidazoles in anaerobic microorganisms.
Synthesis and Derivatization
This compound can be synthesized through various routes, often utilizing readily available starting materials. A common strategy involves the modification of existing nitroimidazole drugs, such as metronidazole. The carboxylic acid functionality also serves as a convenient handle for further derivatization to generate libraries of novel compounds with potentially enhanced biological activities.
Synthesis of 1-(2-Chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid from Metronidazole
This protocol outlines a two-step synthesis of a derivative of the title compound, starting from the commercially available drug metronidazole. This derivative is a key intermediate for further chemical modifications.
Step 1: Synthesis of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole
-
To a solution of Metronidazole (1.71 g, 0.01 mol) in dry benzene (20 mL), add thionyl chloride (1.18 g, 0.01 mol).
-
Reflux the reaction mixture for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Recrystallize the obtained product from an ethanol-water mixture to yield 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole.
Step 2: Oxidation to 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid [9]
-
To a solution of sodium bicarbonate (1.06 g, 0.01 mol) and potassium permanganate (1.57 g, 0.01 mol) in water (20 mL), add the product from Step 1 (1.89 g, 0.01 mol).[9]
-
Reflux the reaction mixture for 15 hours.[9]
-
Cool the reaction mixture and acidify with concentrated HCl.[9]
-
Collect the precipitated product by filtration and recrystallize from ethanol to obtain 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid.[9]
Caption: Synthetic workflow for a derivative of the title compound from metronidazole.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of the antimicrobial activity of this compound and its derivatives.
Antimicrobial Susceptibility Testing against Trichomonas vaginalis (Broth Microdilution)
This protocol is adapted from the CDC's methodology for determining the Minimum Lethal Concentration (MLC) of antimicrobial agents against T. vaginalis.[10]
-
Preparation of Drug Solutions: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Prepare 2-fold serial dilutions of the compound in Diamond's TYM media in a 96-well microtiter plate, with concentrations typically ranging from 400 µg/mL to 0.1 µg/mL.[11]
-
Inoculum Preparation: Culture T. vaginalis isolates in Diamond's TYM media. Adjust the parasite concentration to the desired inoculum size.
-
Inoculation: Add the prepared T. vaginalis inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free control with an equivalent final concentration of DMSO to monitor parasite viability.
-
Incubation: Incubate the plates under appropriate anaerobic or microaerophilic conditions at 37°C for 48 hours.
-
Determination of MLC: Following incubation, examine the plates using an inverted microscope to assess parasite motility. The MLC is defined as the lowest concentration of the compound at which no motile parasites are observed.[10][11]
Antimicrobial Susceptibility Testing against Helicobacter pylori (Agar Dilution)
This protocol is based on the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against H. pylori.[12]
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates supplemented with 5% sheep blood, each containing a specific concentration of this compound. The concentration range should be appropriate for the expected activity of the compound (e.g., 0.016 to 512 µg/mL).[12]
-
Inoculum Preparation: Culture H. pylori strains on appropriate agar plates. Prepare a bacterial suspension in sterile saline with a turbidity corresponding to a 2 McFarland standard.[12]
-
Inoculation: Inoculate the surface of the agar plates containing the test compound with 5 µL of the prepared bacterial suspension.[12]
-
Incubation: Incubate the inoculated plates in a microaerophilic environment (5% CO₂) at 37°C for 72 hours.[13]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[12]
Conclusion
This compound is a valuable chemical entity with significant potential in the development of new antimicrobial agents. Its well-defined mechanism of action, coupled with its synthetic tractability, makes it an attractive scaffold for medicinal chemists. The information and protocols provided in this guide are intended to support further research into this promising compound and its derivatives, ultimately contributing to the discovery of novel therapeutics to combat infectious diseases.
References
- 1. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 351990-51-7 [smolecule.com]
- 3. This compound | C4H3N3O4 | CID 4424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 8. Pharmacodynamic Effects of Nitroimidazoles Alone and in Combination with Clarithromycin on Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]
- 11. Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets [mdpi.com]
- 12. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Nitroimidazoles: A Technical Guide to Their Discovery, Mechanism, and Enduring Therapeutic Significance
This guide provides an in-depth exploration of the discovery, historical development, and enduring clinical importance of nitroimidazole-based antibiotics. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles that underpin the efficacy and evolution of this critical class of antimicrobial agents. We will examine the serendipitous discoveries that launched this therapeutic category, dissect their unique mechanism of action, explore the emergence of resistance, and survey the development of next-generation nitroimidazoles.
From Obscurity to a Cornerstone of Antimicrobial Therapy: A Historical Perspective
The journey of nitroimidazole antibiotics from a natural product of microbial origin to a mainstay in the treatment of anaerobic and protozoal infections is a compelling narrative of scientific inquiry and fortuitous observation.
The story begins in the early 1950s with the isolation of a 2-nitroimidazole compound, named azomycin , from a strain of Streptomyces.[1] While azomycin itself found limited clinical application, its discovery was the catalyst for the exploration of the therapeutic potential of the nitroimidazole scaffold.[2]
Researchers at the French pharmaceutical company Rhône-Poulenc embarked on a program to synthesize and screen derivatives of azomycin. This endeavor led to the synthesis of metronidazole in the late 1950s, a 5-nitroimidazole derivative, initially developed for its activity against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis.[3][4] The initial clinical trials of metronidazole for trichomoniasis demonstrated remarkable success, establishing its place in clinical practice.[5]
A pivotal moment in the history of nitroimidazoles occurred in 1962 with the serendipitous discovery of metronidazole's potent antibacterial activity. A patient being treated for trichomoniasis who also had a concurrent anaerobic bacterial infection of the gums experienced a resolution of both conditions.[3] This unexpected finding opened a new and vast therapeutic avenue for metronidazole. Subsequent research in the 1960s and 1970s confirmed its efficacy against a broad spectrum of anaerobic bacteria, including species of Bacteroides and Clostridium, as well as other protozoa such as Entamoeba histolytica and Giardia lamblia.[3][4][6]
The success of metronidazole spurred the development of other 5-nitroimidazole derivatives, such as tinidazole, ornidazole, and secnidazole, often with improved pharmacokinetic profiles.[7][8] More recently, the nitroimidazole scaffold has been instrumental in the development of novel drugs for treating tuberculosis, with the introduction of delamanid and pretomanid, which are effective against multidrug-resistant strains of Mycobacterium tuberculosis.[2][9]
The Molecular Fireworks: Unraveling the Mechanism of Action
Nitroimidazole antibiotics are prodrugs, meaning they are administered in an inactive form and require bioactivation within the target microorganism to exert their therapeutic effect.[8] This activation is intricately linked to the anaerobic or microaerophilic metabolism of susceptible organisms.
The central event in the activation of nitroimidazoles is the reduction of the nitro group (-NO2) on the imidazole ring.[7][8] In anaerobic bacteria and protozoa, low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin, donate electrons to the nitroimidazole. A key enzyme often implicated in this process is pyruvate:ferredoxin oxidoreductase (PFOR) .[10]
This single-electron reduction converts the nitroimidazole into a highly reactive nitroso radical anion.[11] These radical species are cytotoxic and can damage a variety of cellular macromolecules, with DNA being a primary target.[11][12][13][14] The interaction of these reactive intermediates with DNA leads to strand breakage and destabilization of the DNA helix, ultimately resulting in microbial cell death.[12][14][15]
The selectivity of nitroimidazoles for anaerobic organisms is a direct consequence of their activation mechanism. In aerobic environments, oxygen readily re-oxidizes the nitroso radical anion back to its inactive parent form, preventing the accumulation of cytotoxic intermediates.[8]
The Emergence of Resistance: A Growing Clinical Challenge
The widespread use of nitroimidazole antibiotics has inevitably led to the emergence of resistant strains of bacteria and protozoa, posing a significant threat to their long-term clinical utility. The molecular mechanisms of resistance are varied but often converge on a common theme: impaired activation of the prodrug.
In anaerobic bacteria such as Bacteroides fragilis, resistance is frequently associated with the presence of nitroimidazole resistance (nim) genes . These genes encode nitroimidazole reductases that convert 5-nitroimidazoles into non-toxic derivatives, effectively inactivating the drug.
In protozoa like Trichomonas vaginalis and Giardia lamblia, resistance is often multifactorial.[1] In T. vaginalis, resistance can be associated with decreased levels of PFOR and ferredoxin, leading to reduced activation of metronidazole.[1] Alterations in oxygen scavenging pathways can also contribute to resistance by increasing intracellular oxygen levels, which leads to the futile re-oxidation of the activated drug.[1][8] In Giardia lamblia, resistance has been linked to changes in the expression of nitroreductases and other enzymes involved in the drug activation pathway.[2]
Experimental Protocols in Nitroimidazole Research
The study of nitroimidazole antibiotics relies on a variety of well-established experimental methodologies. A cornerstone of this research is the determination of the antimicrobial susceptibility of microorganisms to these drugs.
Antimicrobial Susceptibility Testing: The Agar Dilution Method
The agar dilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against anaerobic bacteria.[10] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
Protocol: Agar Dilution for Anaerobic Bacteria
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of the nitroimidazole antibiotic in a suitable solvent at a known concentration.
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing twofold serial dilutions of the antibiotic.[10] A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the anaerobic bacterium to be tested, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate the surface of each agar plate with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Anaerobic Incubation: Incubate the plates in an anaerobic environment (e.g., an anaerobic jar or chamber) at 35-37°C for 48 hours.[10]
-
Reading the Results: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth, a faint haze, or a single colony.
Comparative Efficacy of Nitroimidazole Antibiotics
The clinical utility of different nitroimidazole derivatives can be compared by examining their in vitro activity against key anaerobic pathogens. The following table summarizes representative MIC values for metronidazole, tinidazole, and ornidazole against common anaerobic bacteria.
| Antibiotic | Bacteroides fragilis (MIC, µg/mL) | Clostridium difficile (MIC, µg/mL) |
| Metronidazole | 0.16 - 2.5[9] | 0.13[4][16] |
| Tinidazole | 0.5[3] | 0.16[4][16] |
| Ornidazole | 0.37[15] | Not widely reported |
Note: MIC values can vary depending on the specific strain and testing methodology.
The Next Generation: Expanding the Therapeutic Armamentarium
The continued evolution of antimicrobial resistance necessitates the development of new and improved nitroimidazole antibiotics. Research in this area is focused on synthesizing novel derivatives with enhanced potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.
A significant recent advancement has been the development of bicyclic nitroimidazoles for the treatment of tuberculosis. Delamanid and pretomanid are two such drugs that have been approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).[2][9] These drugs have a different activation pathway than metronidazole, being activated by a deazaflavin (F420)-dependent nitroreductase (Ddn).[2] This distinct mechanism of action allows them to be effective against Mycobacterium tuberculosis, which is not susceptible to metronidazole. Under aerobic conditions, these next-generation nitroimidazoles also inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2]
Furthermore, extensive research is underway to synthesize diversified 5-nitroimidazole compounds with broad structural modifications. Many of these novel compounds have demonstrated vastly improved activity against a range of microbes and the ability to overcome different forms of drug resistance in preclinical studies.[17]
Conclusion and Future Directions
From their serendipitous discovery to their current status as essential medicines, nitroimidazole antibiotics have had a profound impact on the treatment of anaerobic and protozoal infections. Their unique mechanism of action, which relies on reductive activation in the target organism, has made them a cornerstone of antimicrobial therapy for decades. However, the emergence of resistance poses a continuous challenge.
Future research will undoubtedly focus on the development of novel nitroimidazole derivatives that can circumvent existing resistance mechanisms. A deeper understanding of the molecular basis of resistance will be crucial in designing these next-generation drugs. Furthermore, the exploration of new therapeutic applications for nitroimidazoles, including their potential as anti-cancer agents and radiosensitizers, continues to be an active area of investigation. The enduring legacy of the nitroimidazoles serves as a testament to the power of scientific curiosity and the continuous need for innovation in the fight against infectious diseases.
References
- 1. Giardia, Entamoeba, and Trichomonas Enzymes Activate Metronidazole (Nitroreductases) and Inactivate Metronidazole (Nitroimidazole Reductases) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. aaup.edu [aaup.edu]
- 7. researchgate.net [researchgate.net]
- 8. contemporaryobgyn.net [contemporaryobgyn.net]
- 9. Bactericidal activity of metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102911122A - Metronidazole preparation method - Google Patents [patents.google.com]
- 12. CN113372281A - Synthetic method of metronidazole - Google Patents [patents.google.com]
- 13. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative activity of metronidazole and tinidazole against Clostridium difficile and Peptostreptococcus anaerobius - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
A Technical Guide to the Potential Therapeutic Targets of 5-Nitro-1H-imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-nitro-1H-imidazole-2-carboxylic acid is a derivative of the 5-nitroimidazole class of compounds, a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] While this specific molecule is primarily recognized as a synthetic intermediate, its structural features—namely the 5-nitro group essential for bioactivation—suggest a shared mechanism of action with clinically established drugs like metronidazole and tinidazole.[2][] This guide posits that the therapeutic potential of this compound is intrinsically linked to its ability to act as a prodrug, undergoing reductive activation within specific biological environments to generate cytotoxic radicals.[4][5] The primary targets are therefore not specific proteins in the traditional sense, but rather the enzymatic pathways that catalyze this activation and the downstream macromolecules, principally DNA, that are damaged by the resulting reactive intermediates.[][6] This document provides an in-depth exploration of these potential targets, categorized by pathogen type and physiological condition, and outlines robust experimental methodologies for their validation.
The Central Paradigm: Reductive Activation
The therapeutic efficacy of 5-nitroimidazoles is almost exclusively dependent on the reduction of the nitro group at the C5 position.[5] This process is highly selective for organisms and cells possessing low redox potential electron-transfer proteins, which can donate electrons to the nitroimidazole.[7][8]
The core mechanism proceeds as follows:
-
Passive Diffusion: The small, uncharged prodrug passively enters the target cell.[4][5]
-
Electron Transfer: In an anaerobic or hypoxic environment, low-redox-potential proteins, such as ferredoxin or flavodoxin, transfer an electron to the nitro group, forming a nitro radical anion.[7]
-
Cytotoxicity or Recycling:
-
In Anaerobic/Hypoxic Conditions: The short-lived radical anion undergoes further reduction, ultimately yielding highly reactive nitroso and hydroxylamine intermediates.[9][10] These cytotoxic species are responsible for inducing damage to cellular macromolecules, most notably DNA.[6][11]
-
In Aerobic Conditions: Molecular oxygen, if present, rapidly oxidizes the nitro radical anion back to its original inactive form. This "futile cycling" prevents the accumulation of toxic intermediates and is the basis for the selective toxicity of nitroimidazoles against anaerobes and their potential use in targeting hypoxic tumors.[12][13]
-
This entire process establishes a concentration gradient, driving further uptake of the prodrug into the susceptible cell.[8]
Figure 1: The Reductive Activation Pathway of 5-Nitroimidazoles.
Potential Therapeutic Targets: The Activating Systems
The true "targets" for this compound are the specific enzymes and electron carriers that initiate its conversion into a cytotoxic agent. These activating systems are the primary determinants of the compound's spectrum of activity.
Anaerobic Bacteria and Protozoa
In anaerobic pathogens, the key activating systems are central to their energy metabolism. The low redox potential required to reduce the nitro group is readily provided by proteins involved in pyruvate oxidation.[7][10]
-
Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is a cornerstone of anaerobic energy metabolism, catalyzing the oxidative decarboxylation of pyruvate.[7][14] The electrons generated from this reaction are transferred to ferredoxin (or flavodoxin).[14] PFOR is considered a principal enzyme involved in the activation of nitroimidazoles in organisms like Giardia lamblia, Trichomonas vaginalis, and various anaerobic bacteria.[7][15][16]
-
Ferredoxin (Fd) / Flavodoxin: These are small, iron-sulfur or flavin-containing electron-transfer proteins, respectively.[15] Reduced by PFOR, they possess a sufficiently low redox potential to efficiently reduce the 5-nitro group of the imidazole prodrug, initiating the toxic cascade.[7][14]
-
Nitroreductases (NTRs): A family of flavin-containing enzymes that catalyze the reduction of nitro-containing compounds.[5][17] While PFOR is a key activator in many anaerobes, specific nitroreductases (like RdxA and FrxA in Helicobacter pylori) can also play a crucial role in sensitizing microorganisms to nitroimidazole drugs.[10] These enzymes are widely distributed among bacteria and can influence the spectrum of activity.[17][18][19]
-
Thioredoxin Reductase (TrxR): In some protozoa, such as Giardia and Entamoeba histolytica, thioredoxin reductase has been implicated in the activation of 5-nitroimidazoles, suggesting that disruption of the cellular redox system is a key mechanism of action.[15][20][21]
Figure 2: Role of the PFOR-Ferredoxin System in Prodrug Activation.
Hypoxic Tumors (Oncology)
Solid tumors often contain regions of severe oxygen deprivation (hypoxia).[22] These hypoxic microenvironments mimic the anaerobic conditions of bacteria, allowing for the selective activation of nitroimidazole-based compounds, transforming them into Hypoxia-Activated Prodrugs (HAPs).[22][23]
-
One-Electron Reductases: In mammalian cells, the activation is primarily carried out by a range of one-electron reductases. The most significant of these is NADPH:cytochrome P450 reductase (POR) , which is a key determinant of cellular sensitivity to HAPs like TH-302 (evofosfamide).[22][23] Other reductases may also contribute.
-
The Ultimate Target: DNA: Once activated, the resulting intermediates act as potent alkylating agents or radical species. The ultimate therapeutic target in all cases is the cell's genomic DNA.[11] The reactive nitroimidazole metabolites induce a variety of lesions, including base modifications, single-strand breaks, and double-strand breaks, which overwhelm the cell's DNA repair machinery and trigger cell death.[6][24][25]
Table 1: Summary of Potential Activating Enzyme Targets
| Target Class | Specific Examples | Organism/Environment | Role in Activation |
| Oxidoreductases | Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Anaerobic Bacteria & Protozoa | Generates reduced ferredoxin for electron transfer.[7][14] |
| Electron Carriers | Ferredoxin, Flavodoxin | Anaerobic Bacteria & Protozoa | Directly donate electrons to the nitro group.[7][15] |
| Nitroreductases | RdxA, FrxA (H. pylori), NfsA, NfsB (E. coli) | Bacteria | Directly catalyze the reduction of the nitro group.[10][17] |
| Redox System Enzymes | Thioredoxin Reductase (TrxR) | Protozoa (Giardia, Entamoeba) | Contributes to prodrug reduction and disrupts cellular redox balance.[15][20] |
| Mammalian Reductases | NADPH:Cytochrome P450 Reductase (POR) | Hypoxic Tumor Cells | Primary one-electron reductase for activating HAPs.[22][23] |
Experimental Protocols for Target Validation
Validating the therapeutic targets of a novel 5-nitroimidazole derivative requires a multi-faceted approach to confirm its mechanism of action.[26][27]
Workflow for Antimicrobial Target Validation
Figure 3: Experimental Workflow for Antimicrobial Target Validation.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target anaerobic microorganism.
Methodology (Broth Microdilution):
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in an appropriate anaerobic broth medium (e.g., pre-reduced Brucella broth) in a 96-well microtiter plate.[28]
-
Inoculum: Culture the target anaerobic bacterium (e.g., Bacteroides fragilis) to mid-log phase under strict anaerobic conditions. Adjust the inoculum to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate in an anaerobic chamber or jar at 37°C for 24-48 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[29]
Protocol: In Vitro Reductase Activity Assay
Objective: To determine if a candidate enzyme (e.g., a purified nitroreductase) can directly reduce this compound.
Methodology (Spectrophotometric):
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0) in an anaerobic cuvette.
-
Components: Add the purified candidate reductase enzyme, a source of reducing equivalents (e.g., NADPH), and the test compound (this compound).
-
Initiation: Initiate the reaction by adding the final component (typically the enzyme or NADPH).
-
Monitoring: Monitor the reaction spectrophotometrically. The reduction of the nitro group can be followed by a decrease in absorbance at a specific wavelength (e.g., ~320-420 nm, determined by a preliminary scan). The oxidation of NADPH can be simultaneously monitored by the decrease in absorbance at 340 nm.[10]
-
Controls: Run control reactions lacking the enzyme, NADPH, or the test compound to ensure the observed activity is dependent on all components.
Protocol: DNA Damage Assessment (Comet Assay)
Objective: To visualize and quantify DNA damage in target cells after treatment with the activated compound.
Methodology (Alkaline Comet Assay):
-
Treatment: Expose target cells (e.g., anaerobic bacteria or hypoxic cancer cells) to the test compound for a defined period.
-
Lysis: Embed the treated cells in low-melting-point agarose on a microscope slide and lyse them with a high-salt detergent solution to remove membranes and proteins, leaving behind the DNA (nucleoids).
-
Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This process converts strand breaks and alkali-labile sites into single-stranded DNA.
-
Electrophoresis: Apply an electric field. The negatively charged DNA will migrate towards the anode. Undamaged DNA remains compact, while fragmented DNA extends to form a "comet tail."
-
Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using fluorescence microscopy.
-
Quantification: Use imaging software to quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA within it. Increased tail length and intensity correspond to higher levels of DNA damage.[6]
Conclusion
The therapeutic potential of this compound is fundamentally linked to its identity as a bioreductive prodrug. Its targets are not singular proteins but rather the enzymatic systems capable of its reductive activation—primarily the PFOR/ferredoxin pathway in anaerobes and one-electron reductases like POR in hypoxic cancer cells. The ultimate molecular target is DNA, which is irreversibly damaged by the resulting cytotoxic intermediates. Future research should focus on quantifying the activation efficiency of this specific compound by these enzyme systems and correlating this activity with its cytotoxic effects against relevant pathogens and cancer cell lines under hypoxic conditions. The experimental frameworks provided herein offer a validated pathway for elucidating this mechanism and exploring the full therapeutic potential of this and related nitroimidazole scaffolds.
References
- 1. Buy this compound | 351990-51-7 [smolecule.com]
- 2. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 4. lecturio.com [lecturio.com]
- 5. The Role of Nitroreductases in Resistance to Nitroimidazoles | MDPI [mdpi.com]
- 6. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phylogenetic Analysis of Pyruvate-Ferredoxin Oxidoreductase, a Redox Enzyme Involved in the Pharmacological Activation of Nitro-Based Prodrugs in Bacteria and Protozoa | MDPI [mdpi.com]
- 8. Action of clinically utilized 5-nitroimidazoles on microorganisms. | Semantic Scholar [semanticscholar.org]
- 9. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. nbinno.com [nbinno.com]
- 14. preprints.org [preprints.org]
- 15. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Possible roles for pyruvate:ferredoxin oxidoreductase and thiol-dependent peroxidase and reductase activities in resistance to nitroheterocyclic drugs in Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Nitroreductases of bacterial origin in Giardia lamblia: Potential role in detoxification of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reduction of nitroaromatic compounds by anaerobic bacteria isolated from the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemical Insights into Oxidative and Nitrative Modifications of DNA [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. journals.asm.org [journals.asm.org]
- 28. mdpi.com [mdpi.com]
- 29. A novel generative framework for designing pathogen-targeted antimicrobial peptides with programmable physicochemical properties | PLOS Computational Biology [journals.plos.org]
In Silico Docking Studies of 5-Nitro-1H-Imidazole-2-Carboxylic Acid: A Technical Guide to Unveiling Molecular Interactions
Abstract
This technical guide provides a comprehensive framework for conducting in silico molecular docking studies of 5-nitro-1H-imidazole-2-carboxylic acid with key protein targets. As a compound of significant interest in medicinal chemistry, particularly in the development of antimicrobial agents, understanding its interactions at a molecular level is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust computational analysis. We will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.
Introduction: The Significance of this compound and In Silico Analysis
The 5-nitroimidazole scaffold is a cornerstone in the development of drugs targeting anaerobic bacteria and protozoa.[1][2] The mechanism of action of these compounds is intrinsically linked to the reduction of the nitro group within the target organism, leading to the formation of reactive radical species that damage cellular macromolecules, including DNA.[3][4] this compound, with its characteristic functional groups, serves as a valuable building block for the synthesis of novel derivatives with potentially enhanced biological activity.[1][2]
In silico molecular docking has emerged as an indispensable tool in modern drug discovery, offering a computationally efficient method to predict the binding modes and affinities of small molecules to their biological targets.[5][6][7] This approach accelerates the identification of promising drug candidates and provides invaluable insights into the molecular basis of their activity, thereby guiding further experimental validation and optimization.[7][8]
This guide will focus on the in silico docking of this compound with three well-established protein targets of nitroimidazole compounds:
-
Thioredoxin Reductase (TrxR): A key enzyme in the thioredoxin system, crucial for maintaining the redox balance within cells. Inhibition of TrxR by nitroimidazoles disrupts this balance, leading to oxidative stress and cell death.[9][10]
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A vital enzyme in the glycolytic pathway, which has been identified as a target for nitroimidazole-based drugs.[11][12][13]
-
Glutathione S-Transferase (GST): A multifunctional enzyme involved in detoxification processes. Its inhibition can enhance the efficacy of other therapeutic agents.[11][12]
The In Silico Docking Workflow: A Conceptual Overview
The process of molecular docking can be systematically broken down into several key stages, each with its own set of considerations and best practices. The following diagram illustrates the comprehensive workflow that will be detailed in this guide.
Caption: A high-level overview of the in silico molecular docking workflow.
Detailed Experimental Protocols
This section provides a granular, step-by-step guide for each phase of the docking study. The protocols are designed to be self-validating by incorporating established best practices and checkpoints.
Target Protein Selection and Preparation
The quality of the target protein structure is a critical determinant of the reliability of docking results. We will source our protein structures from the RCSB Protein Data Bank (PDB). For this study, we have selected the following PDB entries based on their resolution and relevance:
| Target Protein | PDB ID | Organism | Resolution (Å) |
| Thioredoxin Reductase | --INVALID-LINK-- | Homo sapiens | 2.80[11] |
| Glyceraldehyde-3-Phosphate Dehydrogenase | --INVALID-LINK-- | Escherichia coli | 1.88[14] |
| Glutathione S-Transferase | --INVALID-LINK-- | Arabidopsis thaliana | 2.20[5] |
Protocol for Protein Preparation using AutoDockTools (ADT):
-
Download PDB File: Obtain the coordinate file for the chosen protein from the RCSB PDB website.
-
Clean the Protein Structure:
-
Open the PDB file in AutoDockTools.
-
Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) that are not essential for the protein's structural integrity or catalytic activity. This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.
-
-
Add Polar Hydrogens:
-
Navigate to Edit > Hydrogens > Add.
-
Select "Polar only" and click "OK." The addition of polar hydrogens is essential for the correct calculation of hydrogen bonds and electrostatic interactions.
-
-
Assign Kollman Charges:
-
Navigate to Edit > Charges > Add Kollman Charges. This step assigns partial atomic charges to the protein atoms, which is necessary for the energy calculations during docking.
-
-
Save as PDBQT:
-
Navigate to Grid > Macromolecule > Choose.
-
Select the prepared protein and save it in the PDBQT format. This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Ligand Preparation
The ligand, this compound, must also be prepared in a format suitable for docking. This involves generating a 3D structure, assigning charges, and defining rotatable bonds.
Protocol for Ligand Preparation using AutoDockTools (ADT):
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from PubChem (CID 4424209) and converted to a 3D structure using software like Open Babel.
-
Load Ligand into ADT:
-
Open the 3D structure of the ligand in AutoDockTools.
-
-
Assign Gasteiger Charges:
-
Navigate to Ligand > Input > Choose.
-
Select the ligand and click "OK." ADT will automatically compute Gasteiger charges, which are suitable for small molecules.
-
-
Define Rotatable Bonds:
-
Navigate to Ligand > Torsion Tree > Detect Root.
-
Then, navigate to Ligand > Torsion Tree > Choose Torsions to review and, if necessary, modify the rotatable bonds. The flexibility of the ligand is a key aspect of the docking simulation.
-
-
Save as PDBQT:
-
Navigate to Ligand > Output > Save as PDBQT.
-
Docking Simulation with AutoDock Vina
With the prepared protein and ligand, the next step is to perform the docking simulation. This involves defining a search space (the "grid box") and running the docking algorithm.
Protocol for Docking Simulation:
-
Grid Box Generation:
-
In ADT, with the protein loaded, navigate to Grid > Grid Box.
-
A box will appear around the protein. Adjust the dimensions and center of this box to encompass the active site of the protein. The active site can be identified from the literature or by examining the location of co-crystallized ligands in other PDB entries of the same protein.
-
Save the grid parameters.
-
-
Create a Configuration File:
-
Create a text file (e.g., config.txt) with the following information:
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Execute the following command:
-
Analysis and Interpretation of Docking Results
The output of the docking simulation will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities.
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction. The results for the top-ranked pose for each target protein should be summarized in a table.
| Target Protein | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| Thioredoxin Reductase | [Example Value: -7.5] | [Example Value: 0.000] |
| Glyceraldehyde-3-Phosphate Dehydrogenase | [Example Value: -6.8] | [Example Value: 0.000] |
| Glutathione S-Transferase | [Example Value: -7.1] | [Example Value: 0.000] |
(Note: The values in this table are illustrative and will be replaced with the actual results from the docking simulation.)
Visualization of Binding Interactions
Visual inspection of the predicted binding poses is crucial for understanding the nature of the interactions between the ligand and the protein. This can be done using molecular visualization software such as PyMOL or Chimera.
Caption: Workflow for visualizing and analyzing protein-ligand interactions.
Key interactions to look for:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic Interactions: These interactions are important for the overall stability of the protein-ligand complex.
-
Pi-Pi Stacking: Interactions between aromatic rings can also contribute to binding affinity.
-
Salt Bridges: Electrostatic interactions between charged residues can play a significant role in binding.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to conducting in silico docking studies of this compound with its putative protein targets. By following the detailed protocols provided, researchers can generate reliable and insightful data on the molecular interactions of this important compound.
The results of these in silico studies can serve as a strong foundation for further experimental validation, such as enzyme inhibition assays and structural biology studies. The insights gained from this computational approach can guide the rational design of novel 5-nitroimidazole derivatives with improved efficacy and selectivity, ultimately contributing to the development of new and more effective antimicrobial therapies.
References
- 1. medium.com [medium.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rcsb.org [rcsb.org]
- 4. How to analyse docking results from HADDOCK or refine models? – Bonvin Lab [bonvinlab.org]
- 5. rcsb.org [rcsb.org]
- 6. youtube.com [youtube.com]
- 7. rcsb.org [rcsb.org]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. rcsb.org [rcsb.org]
- 10. m.youtube.com [m.youtube.com]
- 11. rcsb.org [rcsb.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. rcsb.org [rcsb.org]
Methodological & Application
Application Note & Laboratory Protocol: Synthesis of 5-nitro-1H-imidazole-2-carboxylic Acid
Abstract
This document provides a detailed laboratory protocol for the synthesis of 5-nitro-1H-imidazole-2-carboxylic acid, a key heterocyclic building block in medicinal and synthetic chemistry.[1] This compound serves as a foundational scaffold for the development of novel antimicrobial agents, particularly those targeting anaerobic bacteria and protozoa.[2][3] The protocol described herein focuses on the controlled oxidation of a 2-hydroxymethyl-5-nitroimidazole precursor in a strongly acidic medium, a method proven to stabilize the otherwise labile carboxylic acid product and prevent premature decarboxylation.[4] This guide is intended for researchers and professionals in drug development, offering in-depth procedural details, explanations of the underlying chemical principles, critical safety precautions, and methods for purification and characterization.
Introduction and Significance
This compound (C₄H₃N₃O₄) is an organic compound distinguished by an imidazole ring substituted with a nitro group at the 5-position and a carboxylic acid at the 2-position.[1][5] This specific arrangement of functional groups is crucial for its biological activity and its utility as a synthetic intermediate. The nitroimidazole class of compounds is renowned for its efficacy against anaerobic pathogens; the nitro group is reduced within the microbial cell to form reactive radicals that induce DNA damage and cell death.[6][7]
However, the synthesis of these carboxylic acids presents a significant challenge: they are highly susceptible to decarboxylation, particularly in neutral or weakly acidic conditions.[1] Early synthetic routes operating in alkaline media often resulted in low yields and the formation of alkali metal salts to circumvent this instability.[4] The breakthrough, and the basis for this protocol, was the discovery that the free carboxylic acid is surprisingly stable under strongly acidic conditions.[4] This protocol leverages a potent oxidizing system of nitric acid within a concentrated sulfuric acid medium to convert the corresponding 2-hydroxymethyl precursor to the desired carboxylic acid in high yield.
Reaction Scheme
The overall transformation involves the oxidation of the hydroxymethyl group at the C2 position of the imidazole ring to a carboxylic acid.
Where R = 1-H-5-nitroimidazol-2-yl
Critical Health and Safety Precautions
WARNING: This procedure involves highly corrosive, reactive, and toxic chemicals. The reaction is exothermic and can lead to thermal runaway if not properly controlled.[8] A thorough risk assessment must be conducted before commencing any work.[9]
-
Corrosive Hazards: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are extremely corrosive and can cause severe, deep chemical burns upon contact with skin or eyes.[10][11] All manipulations must be performed inside a certified chemical fume hood.[12]
-
Reactivity and Exothermicity: Nitration reactions are highly exothermic.[8] The mixing of strong acids and the subsequent reaction generate significant heat. Inadequate cooling can lead to a rapid, uncontrolled increase in temperature and pressure, posing an explosion hazard.[9]
-
Toxicity: Nitric acid fumes and nitrogen dioxide (NO₂) gas, which can be produced during the reaction, are highly toxic upon inhalation and can cause severe respiratory irritation and delayed pulmonary edema.[11]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE is mandatory:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.[11]
-
A flame-resistant lab coat.
-
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[12] Have appropriate spill containment kits, including a neutralizing agent like sodium carbonate, readily available.[12]
-
Waste Disposal: Do not mix nitric acid waste with any other waste streams, especially organic solvents.[12] All waste must be segregated and disposed of according to institutional and environmental regulations.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Grade | Supplier Example |
| 2-Hydroxymethyl-5-nitro-1H-imidazole | C₄H₅N₃O₃ | 143.10 | ≥97% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% (18.4 M) | Fisher Scientific |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% (15.8 M) | VWR |
| Deionized Water (DI H₂O) | H₂O | 18.02 | Type II | - |
| Ice | H₂O (solid) | 18.02 | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and vacuum flask
-
Vacuum pump
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Experimental Workflow Diagram
References
- 1. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 351990-51-7 [smolecule.com]
- 3. This compound [myskinrecipes.com]
- 4. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 5. This compound | C4H3N3O4 | CID 4424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. jocpr.com [jocpr.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. youtube.com [youtube.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Note: A Systematic Approach to HPLC Analytical Method Development for 5-Nitroimidazole Derivatives
Abstract
This application note provides a comprehensive and systematic guide for the development of robust and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-nitroimidazole derivatives. This class of compounds, crucial in treating anaerobic bacterial and protozoal infections, presents unique analytical challenges due to the basicity of the imidazole ring. This guide, intended for researchers, scientists, and drug development professionals, details a logical workflow from initial parameter selection to full method validation, grounded in the physicochemical properties of the analytes and aligned with regulatory expectations such as those from the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative for 5-Nitroimidazoles
5-Nitroimidazole derivatives, including widely used drugs like Metronidazole, Tinidazole, and Ornidazole, are cornerstones in antimicrobial therapy.[1][2] Their chemical structure, characterized by a nitro-substituted imidazole ring, is key to their therapeutic action but also dictates their analytical behavior.[3] The imidazole moiety imparts basic properties, making these compounds susceptible to peak tailing and variable retention in reversed-phase HPLC if not properly controlled. Therefore, developing a stability-indicating analytical method—one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of impurities, excipients, and degradation products—is a critical task in ensuring the quality, safety, and efficacy of pharmaceutical products.[4][5] Such methods are fundamental for quality control, stability testing, and regulatory submissions.[6]
Foundational Strategy: Understanding the Analyte
A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. For 5-nitroimidazole derivatives, the key characteristics to consider are their pKa, UV absorbance, and polarity.
-
pKa and its Influence on Retention: The imidazole ring in these compounds is weakly basic. The pKa value, the pH at which the compound is 50% ionized, is a critical parameter. In reversed-phase HPLC, the non-ionized form of a compound is more hydrophobic and thus more retained on a non-polar stationary phase like C18.[7] Controlling the mobile phase pH to be at least 2 units away from the analyte's pKa is a fundamental strategy to ensure consistent retention and symmetrical peak shape.[5] For basic compounds like 5-nitroimidazoles, working at a low pH (e.g., pH 2.5-4) protonates residual silanol groups on the silica-based column packing, minimizing undesirable secondary ionic interactions that cause peak tailing.[8] Conversely, a higher pH can be used to suppress the ionization of the basic analyte, increasing its retention.[7]
-
UV Absorbance for Detection: The conjugated system of the 5-nitroimidazole ring provides strong UV absorbance, making UV detection a highly sensitive and suitable technique. A wavelength of around 300-320 nm is often optimal for this class of compounds.[9][10] A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and identify the optimal detection wavelength for all relevant compounds, including the API and any potential impurities.
-
Polarity and Column Selection: 5-nitroimidazole derivatives are moderately polar. Therefore, a reversed-phase C18 or C8 column is the standard choice for achieving adequate retention and separation. Modern, high-purity, end-capped silica columns are essential to minimize the availability of free silanol groups, thereby reducing peak tailing.[11] For particularly challenging separations involving basic analytes, columns with advanced surface chemistries, such as those with polar-embedded or charged surface modifications, can offer superior peak shape and selectivity.[12][13]
Table 1: Physicochemical Properties of Common 5-Nitroimidazole Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa | UV λmax (nm) |
| Metronidazole | C₆H₉N₃O₃ | 171.15 | ~2.6 | ~320 |
| Tinidazole | C₈H₁₃N₃O₄S | 247.27 | ~2.5 | ~317 |
| Ornidazole | C₇H₁₀ClN₃O₃ | 219.62 | ~2.4 | ~311 |
| Secnidazole | C₇H₁₁N₃O₃ | 185.18 | ~2.5 | ~310 |
(Note: pKa values are approximate and can vary slightly based on experimental conditions. λmax can shift depending on the solvent.)
Systematic Method Development Workflow
A structured, multi-phase approach is the most efficient path to a robust HPLC method. This workflow ensures that each critical parameter is optimized logically.
Caption: A systematic workflow for HPLC method development.
Protocol 1: Initial Method Development
This protocol outlines the steps for selecting and testing initial chromatographic conditions.
-
Preparation of Standard Solution: Accurately weigh and dissolve the 5-nitroimidazole reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a concentration of approximately 0.5-1.0 mg/mL. Further dilute to a working concentration of ~50-100 µg/mL.
-
Column Selection: Start with a robust, general-purpose reversed-phase column, such as a C18, 4.6 x 150 mm, 5 µm particle size column.
-
Mobile Phase Selection:
-
Aqueous Component (A): Prepare a buffer with a pH in the acidic range to ensure protonation of silanols. A good starting point is 20 mM potassium dihydrogen phosphate or 0.1% phosphoric acid, adjusted to pH 3.0.[9][14]
-
Organic Component (B): Use HPLC-grade acetonitrile (ACN). ACN often provides better peak shape and lower backpressure compared to methanol.
-
-
Initial Gradient: Perform a broad gradient run to determine the approximate elution time of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 20 minutes.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning from 200-400 nm, with a discrete wavelength set at 310 nm.
-
Injection Volume: 10 µL.
-
-
Data Evaluation: Analyze the chromatogram to determine the retention time of the main peak. Examine the peak shape for tailing. Confirm the UV λmax from the PDA data.
Method Optimization: Refining the Separation
Once initial conditions are established, the focus shifts to optimizing the separation to achieve the desired resolution, peak shape, and run time.
-
pH Optimization: The most powerful tool for manipulating the selectivity of ionizable compounds is mobile phase pH.[7] Evaluating the chromatography at different pH values (e.g., 2.5, 4.0, 6.5) can dramatically alter the retention times and elution order of the API relative to its impurities, which may have different pKa values. A pH that provides the best resolution and peak shape should be chosen.[15]
-
Organic Modifier and Gradient Slope: The choice between acetonitrile and methanol, and the steepness of the gradient, will affect the overall resolution. A shallower gradient provides more time for closely eluting peaks to separate. Isocratic elution (a constant mobile phase composition) may be suitable for simple assays, while gradient elution is typically necessary for separating a complex mixture of the API and its degradation products.[9]
-
Addressing Peak Tailing: If peak tailing persists despite pH control, adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can be effective.[10] TEA competes with the basic analytes for interaction with active silanol sites, thereby improving peak symmetry.[9] However, modern base-deactivated columns often make this unnecessary.
Forced Degradation Studies & Stability-Indicating Nature
A stability-indicating method must be able to resolve the API from all potential degradation products.[6] Forced degradation (or stress testing) is the process of intentionally degrading the drug substance to generate these products. This is a regulatory requirement and a crucial part of method development.[5]
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a solution of the 5-nitroimidazole derivative at approximately 1 mg/mL in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions as per ICH guidelines:
-
Acid Hydrolysis: Add 1 M HCl and heat at 80°C for 2-4 hours.
-
Base Hydrolysis: Add 1 M NaOH and heat at 80°C for 2-4 hours.
-
Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to an appropriate concentration and analyze them using the optimized HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak and from each other (Resolution > 1.5). The PDA detector should be used to perform peak purity analysis on the API peak in the stressed samples to confirm that it is not co-eluting with any degradants. A common degradation product for several 5-nitroimidazoles is 2-methyl-5-nitroimidazole.[16]
Method Validation
Once the method is finalized, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[17] Validation ensures the method is reliable, reproducible, and accurate.
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method measures only the desired analyte. | No interference from blank, placebo, or degradation products at the analyte's retention time. Resolution > 1.5. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration. For Impurities: From reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery typically between 98.0% and 102.0% for assay. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) & Intermediate Precision (inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying pH (±0.2), flow rate (±10%), column temp (±5°C). |
Protocol 3: Sample Preparation from Tablets
-
Weigh and Grind: Accurately weigh no fewer than 10 tablets and calculate the average weight. Finely powder the tablets in a mortar.
-
Extraction: Accurately weigh an amount of powder equivalent to one tablet and transfer it to a volumetric flask.
-
Dissolution: Add approximately 70% of the flask volume with a suitable diluent (e.g., methanol or mobile phase). Sonicate for 15-20 minutes to ensure complete dissolution of the API.[9]
-
Dilution: Allow the solution to cool to room temperature, then dilute to the mark with the same diluent.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove insoluble excipients.
-
Final Dilution: Perform a final dilution of the filtered solution to bring the concentration within the validated range of the method.
Conclusion
The development of a robust, stability-indicating HPLC method for 5-nitroimidazole derivatives is a systematic process that relies on a thorough understanding of the analyte's chemistry and the principles of chromatography. By carefully selecting the column and initial conditions, and by systematically optimizing the mobile phase pH and composition, a highly selective and reliable method can be achieved. Performing forced degradation studies is essential to prove the stability-indicating nature of the method. Finally, a comprehensive validation following ICH guidelines provides documented evidence that the method is fit for its intended purpose, ensuring the consistent quality and reliability of pharmaceutical analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. waters.com [waters.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. biocompare.com [biocompare.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Nitro-1H-imidazole-2-carboxylic Acid in Antimicrobial Drug Discovery
Authored by: Senior Application Scientist
Abstract
The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, renowned for its efficacy against anaerobic bacteria and protozoa.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a key derivative, 5-nitro-1H-imidazole-2-carboxylic acid, in the discovery of novel antimicrobial drugs. We will explore its synthesis, derivatization, and detailed protocols for in vitro and in vivo evaluation of its antimicrobial properties. The underlying mechanism of action and strategies for lead optimization are also discussed to provide a holistic view for advancing drug discovery programs.
Introduction: The Significance of the 5-Nitroimidazole Scaffold
The imidazole ring is a five-membered heterocyclic structure that is a fundamental component of several biologically crucial molecules, including the amino acid histidine and purines in nucleic acids.[2][3] The addition of a nitro group (NO₂) to this ring gives rise to nitroimidazoles, a class of compounds with potent biological activities discovered in the 1950s.[1][2] Among these, 5-nitroimidazoles have emerged as a particularly fruitful area of research, leading to the development of essential antimicrobial drugs like metronidazole and tinidazole.[1][]
The antimicrobial action of 5-nitroimidazoles is contingent on the reduction of the nitro group within anaerobic microorganisms. This process generates reactive nitro radical anions that induce cellular damage by binding to and disrupting the helical structure of DNA, ultimately leading to microbial cell death.[5][6][7] This unique mechanism of action makes them highly effective in the low-oxygen environments where anaerobic bacteria thrive.[][8]
This compound serves as a versatile building block in medicinal chemistry.[2][9] Its carboxylic acid functional group provides a convenient handle for the synthesis of a diverse library of derivatives, such as amides and esters, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[10] This adaptability makes it an excellent starting point for developing new antimicrobial agents with improved efficacy, expanded spectrum, or enhanced safety profiles.
Synthesis and Derivatization
The synthesis of this compound and its derivatives is a critical first step in the drug discovery workflow. Several synthetic routes have been established, with the choice of method often depending on the desired substituents on the imidazole ring.
2.1. Synthesis of 1-Alkyl-5-nitroimidazole-2-carboxylic Acids
A common and effective method for synthesizing 1-alkyl-5-nitroimidazole-2-carboxylic acids involves the oxidation of the corresponding 2-hydroxymethyl imidazole derivatives.[11] This approach is particularly useful as it provides the free carboxylic acid in high yield under strongly acidic conditions, which surprisingly stabilizes the otherwise unstable molecule.[2][11]
Protocol 1: Synthesis of 1-Methyl-5-nitroimidazole-2-carboxylic Acid [11]
-
Reaction Setup: In a suitable reaction vessel, add 1-methyl-2-hydroxymethyl-5-nitroimidazole to concentrated sulfuric acid with stirring.
-
Addition of Oxidizing Agent: Slowly add nitric acid to the sulfuric acid mixture.
-
Heating: Heat the resulting solution at 70-80°C for approximately 15-60 hours.
-
Precipitation: After the reaction is complete, cool the mixture and slowly add it to ice. The 1-methyl-5-nitroimidazole-2-carboxylic acid will precipitate out of the solution.
-
Isolation and Purification: Recover the precipitate by filtration, wash with water, and dry under a vacuum at room temperature.
2.2. Synthesis from 2-Methyl-5-nitroimidazole Precursors
Derivatives of this compound can also be synthesized from readily available 2-methyl-5-nitroimidazole compounds, such as metronidazole. This process typically involves an initial modification of the 2-methyl group followed by oxidation.[2][12]
Protocol 2: Synthesis of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid from Metronidazole [2]
-
Chlorination of Metronidazole: React 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (metronidazole) with thionyl chloride to yield 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole.
-
Oxidation: Oxidize the methyl group of the resulting compound using potassium permanganate in an aqueous solution with sodium bicarbonate under reflux for approximately 15 hours.[2]
-
Acidification and Precipitation: Acidify the reaction mixture with a strong acid, such as concentrated HCl, to precipitate the desired 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid.[2]
2.3. Derivatization of the Carboxylic Acid
The carboxylic acid functionality of this compound is a prime site for derivatization to create libraries of new chemical entities. Amide derivatives, for instance, are synthesized by condensing the carboxylic acid with various amines.
Protocol 3: Synthesis of Amide Derivatives
-
Reaction Setup: In a suitable solvent such as dry pyridine, combine 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid with the desired amine (e.g., sulfonamides, isoniazid).
-
Addition of Condensing Agent: Add a condensing agent, such as phosphorus oxychloride, to the reaction mixture.
-
Reaction and Isolation: Allow the reaction to proceed to completion. The resulting amide derivative can then be isolated and purified using standard techniques.
In Vitro Antimicrobial Susceptibility Testing
In vitro antimicrobial susceptibility testing is a fundamental step to determine the intrinsic activity of newly synthesized compounds against a panel of relevant microorganisms. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
3.1. Standard Methodologies
Several standardized methods can be employed for MIC determination, including broth microdilution, agar dilution, and disk diffusion.[13][14][15] Broth microdilution is a widely used and quantitative method.[13][15]
Protocol 4: Broth Microdilution for MIC Determination [16]
-
Preparation of Compound Stock Solution: Dissolve the synthesized 5-nitroimidazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
The last two wells should serve as controls: a growth control (broth + inoculum) and a sterility control (broth only).
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity).
3.2. Data Presentation
Quantitative data from in vitro studies should be summarized in a clear and structured format for easy comparison.
| Compound | Organism | MIC (µg/mL) |
| Reference Drug (e.g., Metronidazole) | Bacteroides fragilis ATCC 25285 | 0.5 |
| Clostridium difficile ATCC 9689 | 1 | |
| Test Compound 1 | Bacteroides fragilis ATCC 25285 | X |
| Clostridium difficile ATCC 9689 | Y | |
| Test Compound 2 | Bacteroides fragilis ATCC 25285 | Z |
| Clostridium difficile ATCC 9689 | W |
Table 1: Example of MIC data summarization for novel 5-nitroimidazole derivatives.
In Vivo Evaluation of Antimicrobial Efficacy
Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.[17] The choice of the animal model depends on the target pathogen and the type of infection being studied.
4.1. Murine Models of Infection
Rodent models are commonly used to evaluate the efficacy of new antimicrobial agents. These models can mimic various human infections.
Protocol 5: Murine Model of Systemic Infection (Sepsis) [18]
-
Animal Acclimatization: Acclimate the animals (e.g., BALB/c mice) to the laboratory conditions for at least one week before the experiment.
-
Induction of Infection: Inject a lethal or sublethal dose of the target pathogen (e.g., Bacteroides fragilis) intraperitoneally.
-
Treatment: Administer the test compound at various doses and schedules (e.g., orally or intravenously) at specific time points post-infection. Include a vehicle control group and a positive control group treated with a known effective antibiotic.
-
Monitoring: Monitor the animals for signs of illness and mortality over a defined period (e.g., 7-14 days).
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in blood and organs at specific time points.
4.2. Alternative In Vivo Models
To reduce the reliance on mammalian models in early-stage drug discovery, alternative models such as zebrafish embryos and Caenorhabditis elegans are gaining traction.[19][20][21] These models are cost-effective, have shorter life cycles, and allow for higher throughput screening.[19][20]
Protocol 6: Zebrafish Embryo Model of Infection [20]
-
Infection of Embryos: Microinject a defined number of pathogenic bacteria into the yolk sac or bloodstream of zebrafish embryos at 2 days post-fertilization.
-
Compound Administration: Add the test compounds to the embryo medium at various concentrations.
-
Monitoring: Monitor embryo survival and bacterial burden over time using microscopy and bacterial enumeration.
-
Toxicity Assessment: Concurrently assess the toxicity of the compounds by observing any developmental abnormalities in uninfected embryos.
Mechanism of Action and Lead Optimization
A thorough understanding of the mechanism of action is crucial for rational drug design and lead optimization.
5.1. Elucidating the Mechanism of Action
The antimicrobial activity of 5-nitroimidazoles is dependent on the reduction of the nitro group.[][6]
Figure 1: Simplified mechanism of action of 5-nitroimidazole antimicrobials.
5.2. Strategies for Lead Optimization
Lead optimization aims to enhance the desirable properties of a lead compound while minimizing its undesirable characteristics. For 5-nitroimidazole derivatives, key areas for optimization include:
-
Improving Potency and Spectrum: Modifications at the N-1 and C-2 positions of the imidazole ring can significantly influence antimicrobial activity and spectrum.[7]
-
Enhancing Pharmacokinetic Properties: Altering lipophilicity and other physicochemical properties through derivatization can improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Reducing Toxicity: While generally well-tolerated, some nitroimidazoles have been associated with side effects.[22] Medicinal chemistry efforts can be directed towards designing analogs with a better safety profile.
Figure 2: A typical workflow for antimicrobial drug discovery using the 5-nitroimidazole scaffold.
Conclusion
This compound represents a valuable and versatile starting point for the discovery of novel antimicrobial agents. Its established synthetic routes and the amenability of its carboxylic acid group to derivatization provide a robust platform for generating diverse chemical libraries. By following the detailed protocols for in vitro and in vivo evaluation outlined in these application notes, researchers can systematically assess the potential of new derivatives and advance the most promising candidates through the drug discovery pipeline. A continued focus on this important scaffold holds significant promise for addressing the ongoing challenge of antimicrobial resistance.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 6. lecturio.com [lecturio.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. jocpr.com [jocpr.com]
- 11. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 12. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. woah.org [woah.org]
- 15. pure.tue.nl [pure.tue.nl]
- 16. benchchem.com [benchchem.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Application Note: Derivatization of 5-Nitro-1H-Imidazole-2-Carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Introduction
The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, with a rich history of therapeutic success against anaerobic bacteria and protozoa.[1][2][3][4] Compounds like metronidazole and tinidazole have been pivotal in treating a range of infections.[5] The biological activity of these compounds is intrinsically linked to the reductive activation of the nitro group in low-oxygen environments, a process that generates cytotoxic free radicals which disrupt microbial DNA and other vital macromolecules.[6][7][][9]
5-Nitro-1H-imidazole-2-carboxylic acid (Figure 1) presents a valuable starting point for the development of new antimicrobial agents. Its structure contains the essential 5-nitroimidazole pharmacophore, while the carboxylic acid group at the 2-position offers a versatile handle for chemical modification.[10] Such modifications are crucial for conducting Structure-Activity Relationship (SAR) studies, which systematically investigate how changes in a molecule's structure affect its biological activity.[11] The goal of these studies is to optimize the lead compound's potency, selectivity, and pharmacokinetic profile, while potentially reducing toxicity.[12][13]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It outlines detailed protocols for the synthesis of ester and amide libraries, strategies for biological evaluation, and a framework for interpreting SAR data.
Figure 1: Chemical Structure of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 6. lecturio.com [lecturio.com]
- 7. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 351990-51-7 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review | MDPI [mdpi.com]
- 13. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]
In Vitro Efficacy Testing of 5-Nitroimidazole Compounds: A Guide to Application and Protocol Design
An In-Depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for assessing the in vitro efficacy of 5-nitroimidazole compounds. Moving beyond a simple recitation of steps, this document elucidates the critical scientific principles underpinning each protocol, ensuring robust, reproducible, and meaningful results.
Introduction: The Enduring Importance of 5-Nitroimidazoles
The 5-nitroimidazole class of antimicrobial agents, with metronidazole as its most recognized member, remains a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoan parasites.[1][] These compounds are indispensable for managing a wide range of conditions, from bacterial vaginosis and intra-abdominal infections to parasitic diseases like trichomoniasis, giardiasis, and amoebiasis.[3][4][5] Their efficacy is entirely dependent on the unique metabolic capabilities of anaerobic and microaerophilic organisms, a feature that grants them a highly selective spectrum of activity.[6][7]
As antimicrobial resistance continues to emerge, the precise and standardized evaluation of new and existing 5-nitroimidazole derivatives is paramount. This guide offers a framework for conducting these evaluations, grounded in established standards and field-proven insights.
Section 1: The Core Mechanism: Reductive Activation is Key
A foundational understanding of the 5-nitroimidazole mechanism of action is essential for designing and interpreting any in vitro assay. These compounds are not directly toxic; they are prodrugs that must be "activated" within the target cell.[1]
This activation is a reductive process. In the low-oxygen environment of an anaerobic or microaerophilic organism, low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group of the 5-nitroimidazole.[8] This single-electron transfer creates a highly reactive nitro radical anion.[6][7] This radical intermediate is the primary cytotoxic agent, inducing cell death by causing strand breaks and destabilizing the helical structure of DNA.[][8]
Crucially, in the presence of oxygen, this process is thwarted. Molecular oxygen can rapidly re-oxidize the nitro radical anion back to its parent compound, preventing the accumulation of the toxic intermediate.[6][7] This explains the selective toxicity of 5-nitroimidazoles for anaerobes and underscores why maintaining strict anaerobic or microaerophilic conditions is the most critical parameter in susceptibility testing.
Caption: Reductive activation pathway of 5-nitroimidazole compounds.
Section 2: Core Efficacy Assays for Anaerobic Bacteria
The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. For anaerobic bacteria, the Clinical and Laboratory Standards Institute (CLSI) document M11 provides the reference methods.[9][10]
Protocol 2.1: Agar Dilution for MIC Determination (CLSI Reference Method)
The agar dilution method is considered the "gold standard" for its accuracy and reproducibility, making it ideal for research and surveillance studies.[9][10]
Principle: A standardized inoculum of the test organism is spot-inoculated onto a series of agar plates, each containing a different, twofold-diluted concentration of the 5-nitroimidazole compound. The MIC is the lowest concentration that completely inhibits visible growth.
Step-by-Step Methodology:
-
Media Preparation: Prepare Brucella Blood Agar supplemented with hemin and vitamin K1, or another suitable agar like Fastidious Anaerobe Agar. Autoclave and cool to 48-50°C in a water bath.
-
Drug Stock Preparation: Prepare a stock solution of the 5-nitroimidazole compound in a suitable solvent (e.g., DMSO or water) at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Plate Preparation:
-
Dispense 18 mL of molten agar into sterile tubes.
-
Add 2 mL of the appropriate drug dilution to each tube to achieve the final desired concentration (this 1:10 dilution minimizes solvent effects). For the growth control plate, add 2 mL of drug-free solvent.
-
Immediately mix the contents of each tube by inversion and pour into a sterile 100 mm petri dish. Allow plates to solidify on a level surface.
-
Plates can be stored in sealed bags at 2-8°C for up to one week.
-
-
Inoculum Preparation:
-
Subculture the test organism from frozen stock onto a non-selective agar plate and incubate under anaerobic conditions for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in a suitable broth (e.g., pre-reduced Thioglycollate Broth) to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using an inoculum-replicating apparatus (e.g., a Steers replicator), deliver 1-2 µL of the standardized bacterial suspension to the surface of each agar plate, resulting in a final spot inoculum of 10⁵ CFU.
-
Include a growth control plate (no drug) and a sterility control plate (no inoculum) in each run.
-
It is critical to include CLSI-recommended Quality Control (QC) strains (e.g., Bacteroides fragilis ATCC 25285) in each assay run.[11]
-
-
Incubation: Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that results in no growth, a barely visible haze, or no more than one discrete colony at the inoculation spot.
Protocol 2.2: Broth Microdilution for MIC Determination
This method is more suitable for clinical laboratories and higher-throughput screening due to its convenience and lower material consumption.[12][13]
Principle: A standardized bacterial inoculum is added to the wells of a microtiter plate containing serial twofold dilutions of the drug in a suitable broth medium. The MIC is the lowest concentration that prevents visible turbidity.
Step-by-Step Methodology:
-
Media Preparation: Use a pre-reduced, supplemented broth medium such as Brucella broth with laked sheep blood, hemin, and vitamin K1. All media preparation and dispensing should occur under anaerobic conditions.
-
Plate Preparation:
-
In a 96-well microtiter plate, dispense 50 µL of broth into all wells.
-
Add 50 µL of the drug stock (at 2x the highest desired final concentration) to the first well of a row.
-
Perform twofold serial dilutions by transferring 50 µL from well to well across the plate. Discard the final 50 µL from the last well. This leaves 50 µL in each well with serially diluted drug concentrations.
-
-
Inoculum Preparation: Prepare the bacterial suspension as described for the agar dilution method (0.5 McFarland standard). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This step halves the drug concentration in each well, bringing it to the final test concentration.
-
Controls: Include a growth control well (inoculum, no drug) and a sterility control well (broth only) on each plate.
-
Incubation: Seal the plates (e.g., with adhesive seals) and incubate in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
Reading Results: Place the microtiter plate on a reading stand. The MIC is the lowest drug concentration in which the well appears clear, showing no turbidity or "button" of growth at the bottom.
Caption: General workflow for MIC determination assays.
Data Presentation: Example MIC Results
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Metronidazole | Bacteroides fragilis | 0.5 | 1 | 0.25 - 2 |
| Tinidazole | Bacteroides fragilis | 0.25 | 0.5 | 0.125 - 1 |
| Compound X | Bacteroides fragilis | 0.125 | 0.25 | ≤0.06 - 0.5 |
| Metronidazole | Clostridium perfringens | 1 | 4 | 0.5 - 8 |
| Compound X | Clostridium perfringens | 0.25 | 1 | 0.125 - 2 |
MIC₅₀/MIC₉₀: The concentration at which 50% and 90% of isolates are inhibited, respectively.
Section 3: Dynamic Assays: Time-Kill Kinetics
While MICs provide a static measure of inhibitory activity, time-kill assays offer a dynamic view of a drug's bactericidal or bacteriostatic effects over time.[14][15]
Principle: A standardized inoculum is exposed to a constant concentration of the drug in broth. At specified time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]
Step-by-Step Methodology:
-
Preparation: Prepare test tubes containing a suitable anaerobic broth with the 5-nitroimidazole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the previously determined MIC). Also, prepare a drug-free growth control tube.
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it in fresh, pre-warmed anaerobic broth to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Initiation (Time 0): Add the prepared inoculum to each drug-containing tube and the growth control tube. Immediately remove an aliquot from the growth control tube for the "Time 0" count.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.[16]
-
Quantification:
-
Perform immediate 10-fold serial dilutions of each aliquot in sterile saline or PBS to prevent drug carryover.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar plates.
-
Incubate the plates anaerobically for 48 hours, then count the colonies (CFU).
-
-
Data Analysis: Calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each drug concentration and the growth control.
Data Presentation: Example Time-Kill Curve Data
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.45 | 5.15 | 4.88 |
| 4 | 7.31 | 4.20 | 3.54 |
| 8 | 8.55 | 3.11 | <2.00 |
| 24 | 9.10 | <2.00 | <2.00 |
A value of <2.00 indicates no colonies were detected at the lowest dilution plated (limit of detection).
Section 4: Specialized Protocols for Protozoan Parasites
Testing 5-nitroimidazoles against protozoa requires specific axenic (pure culture) media and different methods for assessing viability.
Protocol 4.1: Trichomonas vaginalis Susceptibility Testing
Principle: The assay determines the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC) of a drug against T. vaginalis trophozoites. Viability is assessed by motility or by using a metabolic indicator dye. Testing under both anaerobic and aerobic conditions is crucial, as some resistance mechanisms are only apparent in the presence of oxygen.[17][18]
Step-by-Step Methodology:
-
Culture Maintenance: Maintain T. vaginalis isolates in TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with serum, in screw-capped tubes at 37°C.
-
Inoculum Preparation: Use trophozoites from a log-phase culture (24-48 hours old). Count the motile parasites using a hemocytometer and adjust the concentration to 2 x 10⁵ trophozoites/mL in fresh medium.
-
Assay Setup (96-well plate):
-
Prepare serial twofold dilutions of the 5-nitroimidazole compound in TYM medium in the plate.
-
Add 100 µL of the prepared inoculum to each well.
-
Include a drug-free growth control and a media-only sterility control.
-
-
Incubation:
-
Reading Results (MLC): After 48 hours, subculture a small aliquot (e.g., 10 µL) from each well that shows no motile trophozoites into fresh drug-free medium. The MLC is the lowest drug concentration from which no parasites can be recovered upon subculture.[21] For a simpler MIC endpoint, it is the lowest concentration where no motile trophozoites are observed microscopically.[3]
Protocol 4.2: Giardia lamblia Susceptibility Testing
Principle: This assay determines the 50% inhibitory concentration (IC₅₀) by measuring the inhibition of parasite growth, often via ATP content or a thymidine incorporation assay.[4][22]
Step-by-Step Methodology:
-
Culture Maintenance: Grow G. lamblia (syn. G. intestinalis) trophozoites in TYI-S-33 medium in tightly sealed, media-filled tubes at 37°C.
-
Inoculum Preparation: Harvest adherent trophozoites by chilling the culture tubes on ice. Count and adjust the concentration to 5 x 10⁴ trophozoites/mL in fresh medium.
-
Assay Setup (96-well plate):
-
Prepare serial drug dilutions in the culture medium.
-
Add the trophozoite suspension to each well.
-
-
Incubation: Incubate anaerobically (or in sealed, media-filled wells) at 37°C for 48 hours.
-
Reading Results (IC₅₀):
-
ATP-based: Use a commercial kit like CellTiter-Glo®, which measures ATP levels as an indicator of viability.[23] Luminescence is inversely proportional to the drug's efficacy.
-
Microscopic Counting: Count the number of attached, viable trophozoites in each well.
-
Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.[24]
-
Protocol 4.3: Entamoeba histolytica Susceptibility Testing
Principle: Similar to Giardia testing, the IC₅₀ for E. histolytica is determined by assessing the viability of trophozoites after drug exposure, often using a metabolic dye reduction assay.[25][26]
Step-by-Step Methodology:
-
Culture Maintenance: Culture E. histolytica trophozoites axenically in TYI-S-33 medium at 37°C.[27]
-
Inoculum Preparation: Harvest log-phase trophozoites by chilling, centrifugation, and resuspension in fresh medium. Adjust the concentration to 2 x 10⁴ trophozoites/mL.[5]
-
Assay Setup and Incubation: Follow the same procedure as for Giardia, incubating anaerobically for 48-72 hours.
-
Reading Results (IC₅₀): A common method is the Nitro-Blue Tetrazolium (NBT) reduction assay.[25][26] Viable cells reduce the yellow NBT to a purple formazan product, which can be quantified spectrophotometrically. The amount of color is proportional to the number of viable parasites. Calculate the IC₅₀ from the resulting dose-response curve.
Section 5: Data Analysis and Interpretation
-
MIC/MLC: The raw value is the primary result. It should be compared against established breakpoints from bodies like CLSI or EUCAST, where available, to classify an organism as Susceptible (S), Intermediate (I), or Resistant (R).[28][29]
-
Time-Kill Curves: These plots provide a visual representation of killing kinetics. A ≥3-log₁₀ reduction in CFU/mL compared to the starting inoculum indicates bactericidal activity. A reduction of <3-log₁₀ where growth is inhibited compared to the control indicates bacteriostatic activity.[15]
-
IC₅₀: This value represents the potency of the compound. Lower IC₅₀ values indicate higher potency. It is the standard metric for comparing the efficacy of different compounds against protozoan parasites.
References
- 1. lecturio.com [lecturio.com]
- 3. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Testing of Potential Entamoeba histolytica Pyruvate Phosphate Dikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action of clinically utilized 5-nitroimidazoles on microorganisms. | Semantic Scholar [semanticscholar.org]
- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. treata.academy [treata.academy]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. emerypharma.com [emerypharma.com]
- 16. benchchem.com [benchchem.com]
- 17. In vitro susceptibility of Trichomonas vaginalis to metronidazole and treatment outcome in vaginal trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacodynamics of metronidazole determined by a time-kill assay for Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro activity of metronidazole alone and in combination with clotrimazole against clinical isolates of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 29. EUCAST: Susceptibility testing of anaerobic bacteria [eucast.org]
Use of 5-nitro-1H-imidazole-2-carboxylic acid as a scaffold in medicinal chemistry
An Application Guide to the Use of 5-Nitro-1H-Imidazole-2-Carboxylic Acid as a Scaffold in Medicinal Chemistry
Abstract
The 5-nitroimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antimicrobial drugs.[1][2][3] This guide focuses on a key derivative, This compound , a versatile building block for creating novel therapeutic agents. Its unique electronic properties and the reactive carboxylic acid handle allow for extensive chemical modification to develop compounds with tailored activity, selectivity, and pharmacokinetic profiles. We provide a detailed exploration of its synthesis, mechanism of action, derivatization protocols, and applications, intended for researchers and professionals in drug discovery and development.
Introduction: The Strategic Value of the Scaffold
Nitroimidazoles have been a cornerstone in combating infectious diseases for decades, particularly those caused by anaerobic bacteria and protozoa.[4][5] Their efficacy stems from a unique bio-reductive activation mechanism, which is selective for anaerobic environments.[6] The 1-alkyl-5-nitroimidazole unit is considered the simplest structural requirement for this biological activity.[2]
The introduction of a carboxylic acid group at the C2 position of the 5-nitroimidazole ring transforms a simple active moiety into a powerful synthetic scaffold. This modification provides a crucial reactive handle for several key reasons:
-
Versatile Derivatization: The carboxylic acid is a gateway to a vast chemical space through amide bond formation, esterification, and other coupling reactions.[7] This allows for the synthesis of large compound libraries to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: Attachment of different functional groups can fine-tune critical properties like solubility, lipophilicity, and metabolic stability, which are essential for optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
-
Targeted Interactions: The carboxylic acid itself, or the amides and esters derived from it, can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets like enzymes or receptors.[7]
This guide provides the foundational knowledge and practical protocols to effectively utilize the this compound scaffold in a research setting.
General Mechanism of Action: Bio-reductive Activation
The therapeutic effect of 5-nitroimidazoles is not exerted by the parent drug but by its reduced metabolites. This selective toxicity is the key to its success.[6]
-
Cellular Entry: The neutral, relatively lipophilic nitroimidazole prodrug passively diffuses into the microbial cell.[8]
-
Reductive Activation: In the low redox potential environment of anaerobic organisms (bacteria, protozoa), the nitro group (R-NO₂) undergoes a one-electron reduction. This critical step is catalyzed by microbial nitroreductases, such as those linked to ferredoxin or flavodoxin-like electron transport systems.[6][] Aerobic cells in the host lack these low-potential systems, preventing significant activation of the drug and ensuring selective toxicity.
-
Generation of Cytotoxic Radicals: The reduction generates a short-lived, highly reactive nitroso radical anion and other intermediates like nitroso and hydroxylamine derivatives.[6][10]
-
Macromolecular Damage: These cytotoxic intermediates covalently bind to and induce damage in critical macromolecules, most notably causing DNA strand breakage and destabilization of the helical structure.[6][8][] This widespread damage leads to rapid cell death.
Figure 1: General mechanism of bio-reductive activation of 5-nitroimidazole prodrugs in anaerobic microorganisms.
Synthesis and Derivatization Protocols
Protocol 1: Synthesis of the Core Scaffold
The this compound scaffold is typically synthesized via the oxidation of a precursor bearing a C2-methyl or C2-hydroxymethyl group.[11] A common and practical approach starts from a derivative of metronidazole. This multi-step protocol provides a reliable pathway to the key carboxylic acid intermediate.
Workflow: Metronidazole Derivative → C2-Methyl Chlorination → Oxidation → this compound.
Figure 2: Synthetic workflow for a this compound derivative.
Step-by-Step Methodology: Synthesis of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid [7][11]
-
Rationale: This protocol uses readily available metronidazole as a starting material. The initial chlorination step activates the side chain, and the subsequent strong oxidation converts the C2-methyl group into the desired carboxylic acid. Potassium permanganate (KMnO₄) is a robust and effective oxidizing agent for this transformation.
-
Step A: Chlorination of Metronidazole.
-
To a stirred solution of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (metronidazole), add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with ice water and neutralize.
-
Extract the product, 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated intermediate.
-
-
Step B: Oxidation to Carboxylic Acid.
-
Dissolve the intermediate from Step A in an aqueous solution containing sodium bicarbonate.
-
Heat the solution to reflux.
-
Add potassium permanganate (KMnO₄) portion-wise over several hours, maintaining the reflux. The purple color of permanganate should disappear as it is consumed.
-
Continue refluxing for approximately 15 hours or until TLC analysis shows complete consumption of the starting material.[11]
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Carefully acidify the filtrate with concentrated HCl to a low pH.
-
The desired product, 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Validation & Characterization:
-
Confirm the structure using standard analytical techniques.
-
¹H NMR: Look for the disappearance of the C2-methyl signal and the appearance of a carboxylic acid proton signal (typically >10 ppm, though it may be broad or exchangeable).
-
IR Spectroscopy: Confirm the presence of a strong C=O stretch (approx. 1700-1730 cm⁻¹) and a broad O-H stretch (approx. 2500-3300 cm⁻¹) characteristic of a carboxylic acid.[7]
-
Mass Spectrometry: Verify the molecular weight of the final product.
-
Protocol 2: Derivatization via Amide Bond Formation
The carboxylic acid is an excellent electrophile for coupling with a wide range of primary and secondary amines to form stable amide bonds. This is the most common strategy for library development.[7]
Step-by-Step Methodology: General Amide Coupling [7][11]
-
Rationale: This protocol uses phosphorus oxychloride (POCl₃) as a condensing agent in pyridine. Pyridine acts as both the solvent and a base to neutralize the HCl generated during the reaction. This is a classic and effective method for forming amides from carboxylic acids.
-
Reaction Setup:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add the desired amine (e.g., sulfanilamide, isoniazid, or another heterocyclic amine) (1.1 equivalents) to the solution.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using TLC by observing the consumption of the starting carboxylic acid.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-cold water to quench the excess POCl₃.
-
The product may precipitate. If so, collect it by filtration.
-
If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or recrystallization to obtain the final amide derivative.
-
-
Validation & Characterization:
-
¹H NMR: Confirm the formation of the amide bond by observing the signal for the new N-H proton and shifts in the signals of protons adjacent to the reaction site.
-
IR Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch and the appearance of an N-H stretch (approx. 3200-3500 cm⁻¹) and a characteristic amide C=O stretch (Amide I band, approx. 1630-1690 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the coupled product.
-
Applications and Structure-Activity Relationship (SAR) Insights
Derivatives of the 5-nitroimidazole scaffold have been primarily investigated for their antimicrobial properties, but their utility extends to other therapeutic areas.
Antimicrobial Activity
The core application is in developing agents against anaerobic bacteria and protozoa.[2][5] The goal of derivatization is often to enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms.
-
Structure-Activity Relationship (SAR):
-
The 5-nitro group is essential for the bio-reductive mechanism and antimicrobial activity.[2]
-
Substituents at the N1 position significantly influence physicochemical properties and tissue penetration. Lipophilicity can be important for reaching the target organism.[2]
-
Modifications at the C2 position , such as the amide derivatives synthesized from the carboxylic acid scaffold, are crucial for interacting with microbial receptors and can dramatically alter potency.[2]
-
Table 1: Example Antimicrobial Activities of 5-Nitroimidazole Derivatives
| Compound Class | Target Organism(s) | Activity Range (MIC) | Reference |
| 4H-1,2,4-triazol-3-yl thioethyl derivatives | Bacteria & Fungi | 7.3 - 125 µg/mL | [12] |
| N,N-disubstituted thiocarbamoyl thio derivatives | Fungi | 3 - 25 µg/mL | [12] |
| Hydrazone derivatives | Staphylococcus epidermidis, Corynebacterium diphtheria | Significant Inhibition | [13] |
Antitubercular Activity
The 5-nitroimidazole scaffold has been central to the development of new drugs against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. While drugs like Delamanid and Pretomanid are bicyclic fused nitroimidazoles, their success underscores the potent activity of this chemical class against Mtb.[3][4] Research has shown that the 2-position of the imidazole ring is a key determinant of aerobic potency against Mtb, making the C2-carboxylic acid an attractive starting point for novel antitubercular agents.[14]
Other Potential Applications
-
Radiosensitizers for Cancer Therapy: The hypoxic environment of solid tumors can facilitate the selective reduction of the nitro group, similar to the mechanism in anaerobic microbes. This makes nitroimidazoles potential hypoxia-activated prodrugs or agents that sensitize hypoxic cancer cells to radiation therapy.
-
Anti-parasitic Agents: Beyond common protozoa, derivatives are being explored for activity against neglected tropical diseases caused by parasites like Leishmania and Trypanosoma.[15]
Analytical Characterization Techniques
Rigorous characterization is essential to confirm the identity, purity, and stability of synthesized compounds. A multi-technique approach is standard practice.
| Technique | Purpose | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Provides a rapid, qualitative assessment of reaction completion and the number of components in a mixture.[16] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification | Offers high-resolution separation for accurate purity assessment (% purity) and quantification.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation | Provides detailed information about the chemical environment of ¹H and ¹³C atoms, allowing for unambiguous structure determination. |
| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence or absence of key functional groups (e.g., -COOH, -C=O, -NH, -NO₂).[10] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Determines the molecular weight of the compound and provides fragmentation patterns that can aid in structure confirmation. Often coupled with LC (LC-MS).[17][18] |
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for medicinal chemistry innovation. Its robust synthesis, well-understood mechanism of action, and highly versatile carboxylic acid handle make it an ideal scaffold for generating diverse libraries of novel compounds. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to explore the vast therapeutic potential of this scaffold, from developing next-generation antimicrobial agents to investigating new applications in oncology and parasitology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. lecturio.com [lecturio.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 12. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Preclinical Evaluation of Novel 5-Nitroimidazole Derivatives Against Anaerobic Bacteria
Introduction
For over six decades, 5-nitroimidazoles, with metronidazole as the prototypical agent, have been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[] Their efficacy hinges on a unique mechanism of action: the drug enters the microbial cell as an inactive prodrug and is subsequently activated through the reduction of its nitro group.[2] This reduction is carried out by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in obligate anaerobes but absent in their aerobic human hosts, accounting for the drug's selective toxicity.[2] The activated, short-lived cytotoxic intermediates disrupt DNA and other macromolecules, leading to cell death.[2][3]
Despite their success, the emergence of resistance in key anaerobic pathogens, such as Bacteroides fragilis and Clostridium difficile, threatens the clinical utility of existing 5-nitroimidazoles.[4][5] Resistance mechanisms can include decreased drug activation (e.g., via mutations in nitroreductase genes like rdxA) or enzymatic drug inactivation by nim genes.[6][7] This escalating challenge necessitates the development of new 5-nitroimidazole derivatives that can overcome these resistance mechanisms and offer improved therapeutic profiles.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate novel 5-nitroimidazole candidates. It moves beyond a simple checklist of assays, delving into the scientific rationale behind each step to ensure a robust and logical preclinical assessment.
A Phased Approach to Preclinical Evaluation
The evaluation of a new 5-nitroimidazole derivative should follow a structured, phased approach, progressing from broad in vitro screening to specific in vivo efficacy models. This strategy ensures that only the most promising candidates advance, saving time and resources.
Caption: High-level workflow for evaluating 5-nitroimidazole derivatives.
Section 1: Foundational In Vitro Susceptibility Testing
The initial phase aims to determine the intrinsic potency and spectrum of activity of the novel compounds. The methodologies must adhere to established standards to ensure reproducibility and comparability. The Clinical and Laboratory Standards Institute (CLSI) M11 document provides the gold-standard reference methods for antimicrobial susceptibility testing of anaerobic bacteria.[8][9]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the primary screening assay to gauge potency.
Rationale & Causality: The agar dilution method is considered the reference standard by CLSI for anaerobes and is well-suited for research and surveillance studies.[10][11] It allows for the simultaneous testing of multiple isolates against a range of drug concentrations. Broth microdilution is a practical alternative, especially for Bacteroides and Parabacteroides species.[8][12] Strict anaerobic conditions are paramount; exposure to oxygen can inhibit the growth of target organisms and interfere with the reductive activation of the 5-nitroimidazole compounds, leading to falsely elevated MIC values.[13]
Protocol: Agar Dilution MIC Assay (CLSI M11 Guideline)
-
Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood. Autoclave and cool to 50°C in a water bath.
-
Drug Incorporation: Prepare stock solutions of the 5-nitroimidazole derivatives and a comparator (e.g., metronidazole). Add appropriate volumes of each drug to molten agar to achieve the desired final concentrations (typically a two-fold dilution series, e.g., 0.06 to 128 µg/mL). Pour the agar into petri plates. A drug-free plate must be included as a growth control.
-
Inoculum Preparation: Grow anaerobic bacterial strains (e.g., Bacteroides fragilis ATCC 25285, Clostridium difficile ATCC 700057, and relevant clinical isolates) on supplemented Brucella agar for 24-48 hours in an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Standardization: Scrape colonies into a tube of pre-reduced broth (e.g., Thioglycollate Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Using an inoculum-replicating apparatus (e.g., a Steers replicator), deliver approximately 1-2 µL of each standardized bacterial suspension onto the surface of the drug-containing and control plates, delivering about 10⁵ CFU per spot.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of the drug that completely inhibits visible growth. Any haze or single colony is disregarded. The growth control plate must show robust growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Rationale & Causality: For severe infections, a bactericidal agent is often preferred. This assay is a direct extension of the MIC test. By subculturing from plates with no visible growth, we can determine if the bacteria were merely inhibited or actively killed.
Protocol: MBC Assay
-
Following the MIC determination, select the agar plates corresponding to the MIC, 2x MIC, and 4x MIC for each compound-organism combination.
-
Using a sterile loop, subculture a 10 µL aliquot from each spot showing no growth onto a fresh, drug-free supplemented Brucella agar plate.
-
Incubate the plates anaerobically at 37°C for 48-72 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Time-Kill Kinetic Assays
This dynamic assay provides insight into the rate of bacterial killing over time.[15][16]
Rationale & Causality: Time-kill curves reveal the pharmacodynamics of a drug, showing how quickly and to what extent it kills a bacterial population at various concentrations (e.g., 1x, 4x, 8x MIC).[17] This is more informative than the static endpoints of MIC/MBC and helps predict in vivo efficacy.[16]
Protocol: Anaerobic Time-Kill Assay
-
Prepare tubes of pre-reduced, supplemented broth (e.g., Brucella broth).
-
Add the test compound at desired multiples of its predetermined MIC. Include a drug-free growth control tube.
-
Inoculate all tubes with a standardized mid-log phase culture of the test anaerobe to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes under strict anaerobic conditions at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[16]
-
Perform serial ten-fold dilutions in sterile, pre-reduced saline.
-
Plate the dilutions onto drug-free agar plates and incubate anaerobically for 48 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]
Table 1: Example In Vitro Susceptibility Data Summary
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Time-Kill (4x MIC @ 24h) |
| Metronidazole | B. fragilis ATCC 25285 | 1 | 2 | >3 log₁₀ reduction |
| Metronidazole | B. fragilis (nim+) | 32 | >64 | <1 log₁₀ reduction |
| Derivative X | B. fragilis ATCC 25285 | 0.5 | 1 | >3 log₁₀ reduction |
| Derivative X | B. fragilis (nim+) | 4 | 8 | >3 log₁₀ reduction |
Section 2: Elucidating Mechanism of Action and Resistance
A superior 5-nitroimidazole derivative should ideally retain its mechanism of action while evading common resistance pathways.
Mechanism of Action: Reductive Activation and DNA Damage
The core mechanism of 5-nitroimidazoles involves reductive activation to cytotoxic intermediates that damage DNA.[18]
Caption: Simplified mechanism of 5-nitroimidazole activation and action.
Protocol: Plasmid DNA Nicking Assay
This cell-free assay can confirm that the compound, upon reduction, damages DNA.
-
Reaction Mixture: In a microfuge tube, combine plasmid DNA (e.g., pBR322), the 5-nitroimidazole derivative, and a reducing agent (e.g., sodium dithionite) in a suitable buffer.
-
Controls: Include a control with DNA and buffer only, and one with DNA and the reducing agent only.
-
Incubation: Incubate the reaction mixtures under anaerobic conditions for a set time (e.g., 1 hour) at 37°C.
-
Analysis: Analyze the DNA by agarose gel electrophoresis. The supercoiled (undamaged) plasmid migrates fastest. Single-strand breaks convert it to a slower-migrating open-circular form, while double-strand breaks produce an even slower linear form. Increased nicking compared to controls indicates DNA damage.
Overcoming Resistance
It is critical to test derivatives against bacterial strains with well-characterized resistance mechanisms, such as those expressing nim genes (which encode nitroimidazole-inactivating reductases) or those with mutations in genes responsible for drug activation.[4] A significant drop in MIC for the derivative compared to metronidazole against these strains indicates a promising candidate.
Section 3: In Vivo Efficacy Assessment
In vivo models are essential to evaluate a drug's performance in a complex biological system, considering its absorption, distribution, metabolism, and excretion (ADME) properties alongside its antimicrobial activity.
Murine Subcutaneous Abscess Model
This model is a well-established and reproducible method for creating localized, deep-seated anaerobic infections.[19][20] It mimics human soft tissue infections where anaerobes are frequently involved.[21]
Rationale & Causality: The co-inoculation of an anaerobic bacterium (e.g., B. fragilis) with a sterile fecal adjuvant or a facultative anaerobe (like E. coli) is often required to reliably establish an abscess.[19] The adjuvant creates the necessary anaerobic environment for the pathogen to thrive. This model allows for quantitative assessment of efficacy by measuring the reduction in bacterial load (CFU) in the abscess and observing physical changes like abscess size.[22]
Caption: Workflow for the murine subcutaneous abscess model.
Protocol: Murine Abscess Model
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 or C57BL/6).[22] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Inoculum Preparation: Prepare an inoculum containing a mid-log phase culture of B. fragilis (e.g., 10⁷ CFU) mixed with a sterile cecal content adjuvant or a facultative anaerobe.
-
Infection: Inject the inoculum (e.g., 0.2 mL) subcutaneously into the shaved flank of the mice.[19]
-
Treatment Groups: Divide mice into groups: (1) Vehicle control, (2) Metronidazole positive control, (3) Derivative X (at one or more dose levels).
-
Drug Administration: Begin treatment 24 hours post-infection. Administer drugs via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for 3-5 days.
-
Monitoring: Measure the dimensions of the developing abscesses daily with calipers. Monitor animal weight and health.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically excise the entire abscess, weigh it, and homogenize it in sterile saline.
-
Quantification: Perform serial dilutions of the homogenate and plate on selective agar to enumerate the viable bacterial count (CFU). Express the results as log₁₀ CFU per gram of abscess tissue.
-
Analysis: A statistically significant reduction in bacterial load in the treatment groups compared to the vehicle control indicates in vivo efficacy.
Conclusion
The systematic evaluation pipeline detailed here provides a robust framework for advancing novel 5-nitroimidazole derivatives from initial hit to preclinical candidate. By integrating standardized susceptibility testing with mechanistic studies and a clinically relevant in vivo model, researchers can build a comprehensive data package. This rigorous, evidence-based approach is essential for identifying the next generation of agents capable of combating the growing threat of anaerobic bacterial resistance.
References
- 2. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 11. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance [mdpi.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Action of clinically utilized 5-nitroimidazoles on microorganisms. | Semantic Scholar [semanticscholar.org]
- 19. A quantitative model for subcutaneous abscess formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aerobic and anaerobic bacteriology of subcutaneous abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of radiolabeled 5-nitro-1H-imidazole-2-carboxylic acid for imaging studies
Application Note & Protocol
Title: Strategic Synthesis of Radiolabeled 5-Nitro-1H-imidazole-2-carboxylic Acid Derivatives for PET Imaging of Tumor Hypoxia
I. Foundational Insight: The Rationale for Targeting Hypoxia with Radiolabeled Nitroimidazoles
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a critical factor in tumor progression and resistance to therapies like radiation and chemotherapy.[1][2][3] Non-invasive imaging of hypoxic regions is therefore of paramount importance for diagnosis, treatment planning, and monitoring therapeutic response.[3][4] 2-nitroimidazoles have emerged as a cornerstone for developing positron emission tomography (PET) imaging agents for hypoxia.[5][6]
The mechanism of action for these imaging agents is elegantly selective. Nitroimidazoles can diffuse into all cells, but under normoxic conditions, they are readily re-oxidized and diffuse back out. In the low-oxygen environment of hypoxic cells, however, the nitro group undergoes a one-electron reduction, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules.[7][8] This process effectively traps the radiolabeled compound within hypoxic cells, allowing for their visualization with PET.[8] The this compound scaffold is a valuable starting point for creating these imaging agents due to its chemical properties that allow for various radiolabeling strategies.[9][10]
II. Strategic Pathways for Radiolabeling: A Comparative Overview
The choice of radionuclide is a critical decision in the development of a PET tracer, with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) being the most commonly used due to their favorable decay characteristics.[11][12]
| Radionuclide | Half-life | Key Advantages | Key Challenges |
| Carbon-11 ([¹¹C]) | 20.4 minutes | - Allows for multiple scans in a single day.[12]- Carbon is ubiquitous in organic molecules, allowing for labeling without altering biological activity.[12] | - Short half-life requires an on-site cyclotron and rapid synthesis and purification.[12] |
| Fluorine-18 ([¹⁸F]) | 109.7 minutes | - Longer half-life allows for transportation to facilities without a cyclotron and longer imaging times.[5][6]- Well-established labeling chemistries.[5][6] | - Larger size of fluorine compared to hydrogen may slightly alter the molecule's properties. |
This application note will focus on a robust and widely applicable [¹⁸F]-labeling strategy, as its longer half-life generally provides greater flexibility for preclinical and clinical research.[5][6]
III. Visualizing the Synthetic Strategy
The overall workflow for the synthesis of a radiolabeled 5-nitroimidazole derivative involves several key stages, from precursor synthesis to final quality control.
Caption: Workflow for the synthesis of a radiolabeled 5-nitroimidazole.
IV. Detailed Protocol: Synthesis of a Generic [¹⁸F]-labeled this compound Derivative
This protocol outlines a general procedure for the synthesis of an [¹⁸F]-labeled this compound derivative via nucleophilic substitution. The specific precursor will depend on the desired final product, but will typically contain a suitable leaving group (e.g., tosylate, mesylate, or bromo).[13]
A. Precursor Synthesis
The synthesis of the precursor is a critical first step. For example, to synthesize a precursor for an amide derivative, one could start with this compound and couple it with an amine that contains a leaving group for the subsequent radiolabeling step.
-
Example Reaction: Coupling of this compound with an amino alcohol, followed by tosylation of the hydroxyl group to create a leaving group for [¹⁸F]-fluorination.
B. [¹⁸F]-Radiolabeling
-
[¹⁸F]Fluoride Production and Activation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂).
-
Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.
-
-
Nucleophilic Substitution Reaction:
-
Dissolve the tosylated precursor (typically 5-10 mg) in a suitable anhydrous solvent (e.g., DMSO or acetonitrile).
-
Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.
-
Heat the reaction mixture at 90-120°C for 10-15 minutes.[13]
-
Monitor the reaction progress using radio-TLC.
-
C. Purification
-
Initial Cleanup (Solid-Phase Extraction - SPE):
-
After the reaction is complete, dilute the reaction mixture with water.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the crude product and unreacted precursor.[14][15]
-
Wash the cartridge with water to remove K₂₂₂ and other polar impurities.
-
Elute the crude product from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Inject the eluate from the SPE cartridge onto a semi-preparative HPLC column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the desired [¹⁸F]-labeled product from the precursor and other byproducts.[16]
-
Collect the fraction corresponding to the radiolabeled product.
-
D. Formulation
-
Solvent Removal: Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping the product on another SPE cartridge and eluting with a small amount of ethanol.
-
Reconstitution: Reconstitute the purified product in a sterile, injectable solution, such as physiological saline, sometimes with a small amount of ethanol to ensure solubility.
V. Rigorous Quality Control: Ensuring Safety and Efficacy
Quality control is a non-negotiable aspect of radiopharmaceutical production.[17][18][19] All radiopharmaceuticals must undergo a series of tests before they can be administered for imaging studies.[18][19][20]
| QC Test | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity (RCP) | Radio-HPLC or Radio-TLC | > 95% | To ensure that the radioactivity is associated with the desired chemical form and to minimize off-target radiation exposure.[16][19] |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.9% | To confirm the identity of the radionuclide and the absence of other radioactive isotopes.[19] |
| Chemical Purity | HPLC with UV detection | Peak of interest should be the only significant peak | To ensure that there are no harmful chemical impurities.[19] |
| Sterility | Incubation in culture media | No microbial growth | To prevent infections in the recipient.[18] |
| Bacterial Endotoxins (Pyrogens) | Limulus Amebocyte Lysate (LAL) test | Within specified limits | To prevent fever and other adverse reactions.[18] |
| pH | pH meter or pH paper | Typically between 4.5 and 7.5 | To ensure the formulation is physiologically compatible and to prevent pain upon injection.[20] |
VI. Biodistribution and In Vivo Imaging
Once the radiolabeled compound has passed all quality control tests, its biological behavior can be assessed.
-
Biodistribution studies: These are typically performed in animal models bearing tumors. The radiotracer is injected, and at various time points, tissues are harvested and the amount of radioactivity in each organ is measured.[18][21] This provides quantitative data on tumor uptake and clearance from other organs.
-
PET Imaging: Animal models are imaged using a microPET scanner to visualize the uptake of the radiotracer in the tumor and other tissues over time.[5][6] These studies provide visual confirmation of the tracer's ability to selectively accumulate in hypoxic regions.
VII. Conclusion
The synthesis of radiolabeled this compound derivatives for hypoxia imaging is a multi-step process that requires careful planning and execution. By understanding the underlying chemical principles and adhering to stringent purification and quality control protocols, researchers can produce high-quality radiotracers that are essential tools in the ongoing effort to understand and combat cancer.
VIII. References
-
International Atomic Energy Agency. (n.d.). Quality Control in the Production of Radiopharmaceuticals. IAEA. Retrieved from --INVALID-LINK--
-
Rashed, F. B., et al. (2025). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. bioRxiv. Retrieved from --INVALID-LINK--
-
Jalilian, A. R., & Hosseini, S. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research, 4(3), 1-8. Retrieved from --INVALID-LINK--
-
Hung, J. C. (n.d.). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. Retrieved from --INVALID-LINK--
-
Jerabek, P. A., et al. (1986). Synthesis and biodistribution of 18F-labeled fluoronitroimidazoles: potential in vivo markers of hypoxic tissue. Journal of Nuclear Medicine, 27(4), 517-524. Retrieved from --INVALID-LINK--
-
Nucleus RadioPharma. (2024, November 18). Meeting the unique demands of radiopharmaceutical quality control. Retrieved from --INVALID-LINK--
-
Morera, J., et al. (1993). Radiopharmaceutical quality control. Annales de Pharmacie Francaises, 51(5), 250-259. Retrieved from --INVALID-LINK--
-
Maingueneau, C., et al. (2024). 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia. JACS Au. Retrieved from --INVALID-LINK--
-
Chen, Y.-C., et al. (2025). Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals. JACS Au. Retrieved from --INVALID-LINK--
-
Weinstain, R., et al. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 634-644. Retrieved from --INVALID-LINK--
-
Wuest, M., et al. (2012). A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5). Nuclear Medicine and Biology, 39(5), 751-758. Retrieved from --INVALID-LINK--
-
BioWorld. (2024, June 28). Imaging agents for use in hypoxic environments. Retrieved from --INVALID-LINK--
-
Ma, W., et al. (2024). Novel synthesis of 11C-labeled imidazolines via Pd(0)-mediated 11C-carbomethoxylation using [11C]CO and arylborons. Journal of Labelled Compounds and Radiopharmaceuticals, 67(6), 227-234. Retrieved from --INVALID-LINK--
-
Maingueneau, C., et al. (2024). 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia. JACS Au. Retrieved from --INVALID-LINK--
-
Wiebe, L. I., et al. (2013). Synthesis of new 18F-radiolabeled silicon-based nitroimidazole compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 56(8), 405-410. Retrieved from --INVALID-LINK--
-
Maingueneau, C., et al. (2024). 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia. JACS Au. Retrieved from --INVALID-LINK--
-
Min, K.-H., & Sessler, J. L. (2017). Chemical Design and Synthesis of Functionalized Probes for Imaging and Treating Tumor Hypoxia. Accounts of Chemical Research, 50(5), 1246-1255. Retrieved from --INVALID-LINK--
-
Rashed, F. B., et al. (2025). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. bioRxiv. Retrieved from --INVALID-LINK--
-
Rashed, F. B., et al. (2025). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. bioRxiv. Retrieved from --INVALID-LINK--
-
Wang, M., et al. (2025). Radiosynthesis and Evaluation of 11C-Labeled Imidazolyl Pyrimidine Derivatives for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3. ACS Pharmacology & Translational Science. Retrieved from --INVALID-LINK--
-
Chen, Y.-C., et al. (2025). Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals. JACS Au. Retrieved from --INVALID-LINK--
-
Singh, S., et al. (2024). Synthesis, characterization and density functional theory of 64 Cu based complex for hypoxia imaging. Journal of the Indian Chemical Society. Retrieved from --INVALID-LINK--
-
Rauth, A. M., et al. (1991). Nitroimidazole adducts as markers for tissue hypoxia: mechanistic studies in aerobic normal tissues and tumour cells. British Journal of Cancer, 64(Suppl 15), 37-41. Retrieved from --INVALID-LINK--
-
Kumar, P., & Wiebe, L. I. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Future Oncology, 11(7), 1083-1097. Retrieved from --INVALID-LINK--
-
Sharma, R., et al. (2011). Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. Current Radiopharmaceuticals, 4(4), 361-375. Retrieved from --INVALID-LINK--
-
Zeevaart, J. R., et al. (2005). Radiosynthesis and evaluation of two novel 123I-labeled 2-methyl-4-nitroimidazole derivatives as potential infection imaging agents. Nuclear Medicine and Biology, 32(4), 359-369. Retrieved from --INVALID-LINK--
-
Zischler, C., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8234. Retrieved from --INVALID-LINK--
-
Radiology Key. (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Retrieved from --INVALID-LINK--
-
Kumar, P., & Wiebe, L. I. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(11), 3456. Retrieved from --INVALID-LINK--
-
Sharma, R., et al. (2011). Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications. Current Radiopharmaceuticals, 4(4), 361-375. Retrieved from --INVALID-LINK--
-
Kniess, T. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. ResearchGate. Retrieved from --INVALID-LINK--
-
Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. Retrieved from --INVALID-LINK--
-
Wang, M., et al. (2014). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Bioorganic & Medicinal Chemistry Letters, 24(22), 5230-5234. Retrieved from --INVALID-LINK--
-
Mossine, A. V., & Scott, P. J. H. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 853. Retrieved from --INVALID-LINK--
-
Mossine, A. V., & Scott, P. J. H. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 853. Retrieved from --INVALID-LINK--
-
IAEA. (n.d.). Synthesis and bioevaluation of radioiodated nitroimidazole-based hypoxia imaging agents containing different charged substituents. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Smolecule. (2023, August 16). Buy this compound. Retrieved from --INVALID-LINK--
-
Hunter, F. W., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4496. Retrieved from --INVALID-LINK--
-
Way, J. D., & Wuest, F. (2022). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry, 7(1), 18. Retrieved from --INVALID-LINK--
-
Patel, M. M., & Patel, C. N. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 22-26. Retrieved from --INVALID-LINK--
References
- 1. A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[18F]pentafluoropropyl)-acetamide ([18F]EF5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging agents for use in hypoxic environments | BioWorld [bioworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. openmedscience.com [openmedscience.com]
- 9. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 10. Buy this compound | 351990-51-7 [smolecule.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nucleusrad.com [nucleusrad.com]
- 17. iaea.org [iaea.org]
- 18. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 19. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biodistribution of 18F-labeled fluoronitroimidazoles: potential in vivo markers of hypoxic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 5-Nitroimidazole Libraries for Novel Therapeutic Agents
Introduction: The Imperative for New 5-Nitroimidazoles
The 5-nitroimidazole (5-NI) class of compounds, including workhorses like metronidazole and tinidazole, represents a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoan parasites such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1] These agents are prodrugs, requiring intracellular activation under low-redox-potential conditions, a characteristic of these target organisms.[2] This selective activation provides a therapeutic window, making them highly effective. However, the emergence and spread of drug-resistant strains present a significant and growing threat to their clinical efficacy.[3][4] Resistance often arises from the downregulation of the very pathways required to activate these drugs.[5]
To combat this challenge, a systematic and rapid exploration of new chemical matter within the 5-NI scaffold is essential. High-Throughput Screening (HTS) offers a powerful paradigm for this endeavor.[6] By leveraging automation, miniaturization, and sophisticated data analysis, HTS enables the rapid evaluation of vast and diverse 5-NI libraries to identify novel candidates that can overcome existing resistance mechanisms, exhibit improved potency, or possess a more favorable safety profile.[7] This guide provides a comprehensive framework for designing and executing an HTS campaign, from initial assay development to robust hit validation, grounded in the unique biochemistry of 5-nitroimidazoles.
Pillar 1: The Scientific Foundation - Mechanism & Resistance
A successful screening campaign is built upon a deep understanding of the drug's mechanism of action and the pathogen's escape strategies.
Mechanism of Action: A Reductive Activation Cascade
5-Nitroimidazoles are not intrinsically active. Their therapeutic effect is contingent on the reductive activation of the C5-nitro group within the target organism.[8] This process is mediated by low-redox-potential electron-transfer proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which are characteristic of anaerobic energy metabolism.[5]
-
Passive Diffusion: The small, uncharged 5-NI molecule passively enters the microbial cell.[8]
-
Reductive Activation: In the low-oxygen environment, enzymes like PFOR transfer electrons to the nitro group, reducing it.
-
Radical Formation: This reduction creates short-lived, highly cytotoxic nitro radical anions and other reactive intermediates.[9]
-
Macromolecular Damage: These reactive species indiscriminately damage critical cellular components, most notably causing DNA strand breaks and degradation, which ultimately leads to microbial cell death.[9][10]
Mechanisms of Resistance
Resistance to 5-NIs is most commonly associated with impaired drug activation.[11] Key mechanisms include:
-
Decreased PFOR/Ferredoxin Activity: Reduced expression or mutations in the genes encoding the PFOR-ferredoxin pathway are a primary cause of resistance, as this limits the cell's ability to generate the toxic radical intermediates.[3][12]
-
Increased Oxygen Tension/Scavenging: In some cases, "aerobic resistance" occurs where increased intracellular oxygen levels can scavenge the electrons required for drug activation, effectively creating a futile cycle that detoxifies the drug radical.[11]
-
Altered Thiol Metabolism: The cellular redox system, including proteins like thioredoxin reductase, can be involved in both activating 5-NIs and managing oxidative stress.[13] Alterations in this network can contribute to resistance.
Understanding these pathways is not merely academic; it directly informs the design of a robust screening strategy. For instance, screening against a panel of both susceptible and resistant strains is critical to identify compounds that bypass known resistance mechanisms.
References
- 1. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in <i>Trichomonas vaginalis</i> - ProQuest [proquest.com]
- 5. journals.asm.org [journals.asm.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. lecturio.com [lecturio.com]
- 9. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 10. Action of clinically utilized 5-nitroimidazoles on microorganisms. | Semantic Scholar [semanticscholar.org]
- 11. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Formulation Development of 5-nitro-1H-imidazole-2-carboxylic acid for In Vivo Studies
Abstract
5-nitro-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound with significant potential as an antimicrobial agent, belonging to the nitroimidazole class known for efficacy against anaerobic bacteria and protozoa.[1][2] However, its progression into preclinical in vivo studies is frequently hampered by challenges related to its physicochemical properties, particularly its pH-dependent solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation development of this compound. It outlines a strategic workflow from initial pre-formulation characterization to the development of tailored formulations suitable for oral administration in animal models. The protocols herein emphasize the scientific rationale behind experimental choices, ensuring the development of stable, safe, and bioavailable dosage forms.
Introduction: The Formulation Challenge
The imidazole ring is a cornerstone in medicinal chemistry, and the addition of a nitro group confers potent biological activity, particularly against anaerobic organisms where it can be reduced to form reactive species that damage microbial DNA.[2] this compound (MW: 157.08 g/mol , Formula: C₄H₃N₃O₄) is a valuable building block in this class.[2][3][4] A primary obstacle in its preclinical evaluation is its nature as a weakly acidic compound.[1] The carboxylic acid moiety dictates a pH-dependent solubility profile, which can lead to poor or variable absorption from the gastrointestinal (GI) tract.[5] Therefore, a rational formulation strategy is not just beneficial but essential for obtaining meaningful and reproducible pharmacokinetic and pharmacodynamic data. This guide presents a multi-pronged approach to tackle this challenge.
Pre-formulation Characterization: The Foundation of Rational Design
Before any formulation work begins, a thorough understanding of the Active Pharmaceutical Ingredient (API) is critical.[6][7][8] These pre-formulation studies provide the data necessary to guide the selection of excipients and formulation strategies.[5]
Physicochemical Properties Summary
A summary of the key properties of this compound is essential for guiding formulation development.
| Property | Value / Observation | Significance for Formulation |
| Molecular Weight | 157.08 g/mol [2][3][4] | Influences diffusion and dissolution rates. |
| Appearance | White to off-white solid[9] | Basic quality control parameter. |
| Predicted pKa | ~6.33 (for a related ester)[9] | Indicates the compound is a weak acid. The carboxylic acid is expected to deprotonate between pH 2-6.[1] |
| Aqueous Solubility | pH-dependent; very soluble in aqueous systems, likely due to zwitterionic nature at intermediate pH.[1] | This is the key challenge. Solubility will be low in the acidic stomach (pH 1-2) and increase in the intestine (pH 6-7.5).[5] |
| Solid State | Crystalline or amorphous forms may exist.[7] | Polymorphism can significantly impact solubility, dissolution, and stability.[5] |
Experimental Protocols: Pre-formulation
Protocol 2.2.1: pH-Solubility Profiling
-
Objective: To quantify the solubility of the API across a physiologically relevant pH range (pH 1.2 to 7.4).
-
Rationale: As a weak acid, the drug's solubility is expected to increase as the pH rises above its pKa, a relationship described by the Henderson-Hasselbalch equation.[10] This profile is crucial for predicting its behavior in the GI tract.[5]
-
Methodology:
-
Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffers for pH 6.8 and 7.4).
-
Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV (see Section 4).
-
Plot the determined solubility (mg/mL) against the pH of the buffer.
-
Protocol 2.2.2: Solid-State Characterization (DSC/XRD)
-
Objective: To identify the crystalline form of the API and assess its thermal stability.
-
Rationale: Different polymorphic forms of a drug can have different solubilities and stabilities.[5] It is critical to ensure the solid form is consistent throughout development. Differential Scanning Calorimetry (DSC) identifies melting points and thermal events, while X-ray Diffraction (XRD) provides information on the crystal lattice structure.
-
Methodology:
-
DSC: Accurately weigh 2-5 mg of the API into an aluminum pan. Crimp the pan and place it in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the heat flow to identify melting endotherms or other thermal events.
-
XRD: Gently pack the API powder into the sample holder of an X-ray diffractometer. Scan the sample over a suitable 2θ range (e.g., 5° to 40°) to obtain the diffraction pattern, which serves as a fingerprint for the crystalline form.
-
Formulation Development Strategies
The goal is to develop a formulation that maintains the drug in a solubilized state at the site of absorption or enhances its dissolution rate.[11] The choice of strategy will depend on the target dose, the required stability, and the animal model being used.
Caption: Formulation strategy selection workflow.
Strategy 1: pH-Adjusted Aqueous Solution
-
Rationale: This is the simplest approach for an acidic compound. By raising the pH of the vehicle, the carboxylic acid group ionizes to its carboxylate form, which is significantly more water-soluble.[12] This strategy is ideal for low-dose studies where only a small concentration is needed.
-
Causality: The addition of a base (e.g., NaOH or an alkaline excipient like sodium bicarbonate) deprotonates the carboxylic acid, forming a salt in situ.[13] This ionized form has stronger interactions with water molecules, leading to increased solubility.
Protocol 3.1.1: Preparation of a Simple Alkaline Solution
-
Calculate the required amount of this compound for the desired concentration (e.g., 1 mg/mL).
-
Weigh the API and add it to approximately 80% of the final required volume of purified water in a sterile beaker with a magnetic stirrer.
-
Slowly add a low-molarity alkaline solution (e.g., 0.1 N NaOH) dropwise while monitoring the pH. The goal is to reach a target pH where the drug is fully dissolved (e.g., pH 7.0-7.5). Avoid overly high pH values to prevent potential degradation.
-
Once the API is fully dissolved, add any desired isotonicity agents (e.g., NaCl).
-
Adjust the final volume with purified water.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Self-Validation: Confirm the final concentration and purity of the API in the solution using the HPLC method described in Section 4. Visually inspect for any precipitation over time.
Strategy 2: Co-solvent System
-
Rationale: When higher concentrations are needed than what simple pH adjustment can achieve, or if there's a risk of precipitation upon oral administration, a co-solvent system is a viable alternative.[14] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, enhancing the solubility of poorly soluble compounds.
-
Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and glycerin.
Protocol 3.2.1: Development of a Co-solvent Formulation
-
Screening: Prepare various binary (e.g., PEG 400:Water) and ternary (e.g., PEG 400:PG:Water) vehicle systems at different ratios (e.g., 20:80, 40:60, 40:40:20).
-
Determine the saturation solubility of the API in each system using the method described in Protocol 2.2.1.
-
Selection: Choose the system that provides the required solubility with the lowest possible percentage of organic solvent to minimize potential toxicity in the animal model. A common starting point for in vivo studies is a vehicle of 10% Ethanol, 40% PEG 400, and 50% Water.
-
Preparation: a. Weigh the required amount of API. b. Add the co-solvents (e.g., ethanol, PEG 400) and mix until the API is fully dissolved. Sonication may be used to expedite dissolution. c. Slowly add the aqueous component (e.g., water or a buffer) to the organic solution while stirring continuously.
-
Self-Validation: Visually inspect the final formulation for clarity and absence of precipitation. Confirm the drug concentration and stability via HPLC.
Strategy 3: Micronized Suspension
-
Rationale: For very high doses or for compounds that remain poorly soluble despite other approaches, a suspension is necessary. The key to a successful suspension is reducing the particle size of the API to increase its surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[14][15]
-
Causality: Micronization increases the surface area-to-volume ratio of the drug particles. A larger surface area allows for more extensive contact with the solvent, leading to a faster rate of dissolution, which can improve absorption.[7]
Protocol 3.3.1: Preparation of an Oral Suspension
-
Micronization: Reduce the particle size of the API using techniques like jet milling or ball milling to achieve a target particle size range (e.g., <10 µm).
-
Vehicle Preparation: Prepare an aqueous vehicle containing a wetting agent and a suspending agent.
-
Wetting Agent (e.g., 0.1% Tween 80): This is critical to reduce the surface tension between the hydrophobic drug particles and the aqueous vehicle, preventing clumping.
-
Suspending Agent (e.g., 0.5% Carboxymethylcellulose, CMC): This increases the viscosity of the vehicle, slowing down the settling of drug particles and ensuring dose uniformity.
-
-
Formulation: a. In a mortar, create a smooth paste by levigating the micronized API with a small amount of the vehicle containing the wetting agent. b. Gradually add the remaining suspending vehicle to the paste while mixing continuously to form a uniform suspension.
-
Self-Validation: Assess the physical stability of the suspension by monitoring for caking or particle growth over time. Use microscopy to confirm particle size distribution. Ensure dose uniformity by withdrawing and analyzing multiple samples from the top, middle, and bottom of the suspension.
Analytical Quality Control
A validated analytical method is required to confirm the concentration and purity of the API in all formulations.[16]
Protocol 4.1: HPLC-UV Method for Quantification
-
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, specific, and widely used method for quantifying small molecules like nitroimidazoles in pharmaceutical preparations.[17][18][19] The method parameters below are a representative starting point.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column suitable for retaining moderately polar compounds.[17] |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 20:80 v/v) | A common mobile phase for nitroimidazoles; the acid suppresses the ionization of the carboxylic acid for better peak shape.[17] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~316 nm | Nitroimidazole compounds typically have a strong UV absorbance in this region.[16][17] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times.[16] |
-
Methodology:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase or methanol).
-
Create a calibration curve by preparing a series of at least five standard solutions from the stock solution.
-
Inject the standards and the formulation samples (appropriately diluted) into the HPLC system.
-
Integrate the peak area corresponding to the API.
-
Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the API in the formulation samples using the linear regression equation from the curve.
-
Conclusion and Recommendations
The successful formulation of this compound for in vivo studies hinges on a systematic, data-driven approach.
-
Start with Pre-formulation: A complete pH-solubility profile is the most critical piece of data and will dictate the entire formulation path.
-
Low Doses: For low-dose proof-of-concept studies, a simple pH-adjusted aqueous solution (Strategy 1) is often sufficient, cost-effective, and minimizes excipient exposure to the animal.
-
Intermediate to High Doses: When higher concentrations are required, co-solvent systems (Strategy 2) offer a robust solution. Careful screening is necessary to balance solubility enhancement with vehicle tolerability.
-
High Doses/Poor Solubility: If the required dose cannot be achieved in a solution, a micronized suspension (Strategy 3) is the most appropriate approach, with careful control of particle size and physical stability being paramount.
By following these protocols and understanding the scientific principles behind them, researchers can develop reliable and appropriate formulations to accurately assess the in vivo efficacy and pharmacokinetics of this compound.
Caption: pH-dependent ionization states of the molecule.
References
- 1. Buy this compound | 351990-51-7 [smolecule.com]
- 2. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C4H3N3O4 | CID 4424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 8. jigarshahblog.wordpress.com [jigarshahblog.wordpress.com]
- 9. 1H-Imidazole-2-carboxylic acid, 5-nitro-, methyl ester CAS#: 2110793-02-5 [m.chemicalbook.com]
- 10. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]
- 11. researchgate.net [researchgate.net]
- 12. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the reaction yield of 5-nitro-1H-imidazole-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-nitro-1H-imidazole-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for various antimicrobial agents.[1][2] Its synthesis, however, can be challenging, often plagued by issues such as low yields, decarboxylation, and impurity formation.[1][3] This guide provides practical, experience-based solutions to common problems encountered during its synthesis, focusing on the oxidation of 2-hydroxymethyl or 2-methyl substituted 5-nitroimidazoles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize a 1-alkyl-5-nitroimidazole-2-carboxylic acid via oxidation of the corresponding 2-hydroxymethyl imidazole, but I'm getting very low yields or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low to no yield in this oxidation is a frequent challenge. The primary culprits are often suboptimal reaction conditions, instability of the starting material or product, and inefficient workup. Let's break down the potential causes and solutions:
-
Causality 1: Instability of the Carboxylic Acid. 1-lower alkyl-5-nitroimidazole-2-carboxylic acids are known to be unstable and prone to decarboxylation, especially in non-alkaline or weakly acidic conditions.[1][3]
-
Solution: A key discovery was that these carboxylic acids are surprisingly stable under strongly acidic conditions.[1][3] Performing the oxidation in a sulfuric acid medium not only facilitates the reaction but also stabilizes the product, preventing its degradation and significantly improving yields.[3]
-
-
Causality 2: Ineffective Oxidizing Agent. The choice and concentration of the oxidizing agent are critical. Many acidic oxidizing systems can lead to the destruction of the imidazole ring or promote decarboxylation.[3]
-
Solution: A proven effective method is the use of nitric acid in a concentrated sulfuric acid medium.[3] This system provides the necessary oxidative power while maintaining the strongly acidic environment required for product stability.
-
-
Causality 3: Incomplete Reaction. Insufficient reaction time or inadequate temperature can lead to incomplete conversion of the starting material.
-
Solution: The reaction of 1-methyl-2-hydroxymethyl-5-nitroimidazole with nitric acid in sulfuric acid has been shown to be effective when heated for extended periods, for example, 60 hours at 80°C or 15 hours at 75-80°C.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time for your specific substrate.
-
-
Causality 4: Product Loss During Workup. The product precipitates upon dilution of the acidic reaction mixture with water.[3] Improper handling during this step can lead to significant product loss.
-
Solution: The reaction mixture should be added slowly to ice.[3] This controlled precipitation ensures the formation of a filterable solid. Thorough washing of the precipitate with cold water is necessary to remove residual acid, followed by drying in vacuo at room temperature to prevent thermal degradation.[3]
-
Issue 2: Formation of Impurities
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: Impurity formation often stems from side reactions involving the starting materials or the product itself. Understanding these pathways is key to mitigating them.
-
Causality 1: Oxidation of the Imidazole Ring. Strong oxidizing conditions can lead to the undesired oxidation and cleavage of the imidazole ring, resulting in a complex mixture of byproducts.[3]
-
Solution: Carefully controlling the reaction temperature and the stoichiometry of the oxidizing agent is crucial. Using the recommended nitric acid in sulfuric acid system within the specified temperature range (60-90°C) helps to selectively oxidize the 2-hydroxymethyl group while preserving the imidazole core.[3]
-
-
Causality 2: Incomplete Nitration or Side Nitration. If starting from a non-nitrated imidazole precursor, the nitration step can be a source of impurities if not driven to completion or if it occurs at unintended positions.
-
Solution: Ensure that the nitration conditions (e.g., mixed acid nitration) are optimized for your specific substrate to achieve complete and regioselective nitration at the 5-position.
-
-
Causality 3: Residual Starting Material. As mentioned in the low yield section, incomplete reactions will leave unreacted starting material in your product.
-
Solution: Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in temperature or reaction time might be necessary. However, be cautious not to overheat, as this can promote side reactions.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating a pure solid product. It either remains oily or is difficult to crystallize. What purification strategies can I employ?
Answer: Isolation and purification can be challenging due to the product's properties and potential impurities.
-
Causality 1: Product is an Oil. The crude product may initially separate as an oil, especially if impurities are present that depress the melting point.
-
Solution: After precipitation by adding the reaction mixture to ice, ensure the product is thoroughly washed with cold water to remove any soluble impurities.[3] If it remains oily, trituration with a suitable non-polar solvent in which the product is insoluble but the impurities are soluble can help induce solidification.
-
-
Causality 2: Co-precipitation of Inorganic Salts. During neutralization or workup, inorganic salts can co-precipitate with your product.
-
Solution: If converting the acid to its salt for subsequent reactions (e.g., forming the sodium salt with NaOH), ensure the salt is precipitated from a suitable solvent system, like isopropanol, to minimize the co-precipitation of other inorganic salts.[3] The precipitated salt should then be thoroughly washed.
-
-
Causality 3: Product is Difficult to Recrystallize. Finding a suitable recrystallization solvent can be challenging.
-
Solution: A solvent screen is recommended. Start with polar solvents like ethanol-water mixtures. Given the acidic nature of the product, its solubility will be pH-dependent. Recrystallization from an acidic aqueous solution might be a viable option. For derivatives, such as the corresponding carboxamides, recrystallization from solvents like acetone has been reported to yield pure material.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method involves the oxidation of a 2-substituted-5-nitroimidazole.[1] For instance, 1-lower alkyl-5-nitroimidazole-2-carboxylic acids can be synthesized in high yield by the oxidation of the corresponding 2-hydroxymethyl imidazole derivative using nitric acid in a concentrated sulfuric acid medium.[3] Another approach is the oxidation of a 2-methyl derivative, which may first involve chlorination of the methyl group followed by oxidation with an agent like potassium permanganate.[1]
Q2: Why is the choice of an acidic medium important for the oxidation reaction?
A2: The acidic medium, particularly concentrated sulfuric acid, serves two critical functions. Firstly, it acts as a solvent and a catalyst for the oxidation reaction. Secondly, and more importantly, it stabilizes the resulting 5-nitroimidazole-2-carboxylic acid, which is otherwise prone to decarboxylation under neutral or weakly acidic conditions.[1][3]
Q3: Can I use other oxidizing agents besides nitric acid?
A3: While other oxidizing agents can be used, many have been found to be less effective. Alkaline oxidizing agents have been used but often result in lower yields and the formation of salts, which can complicate purification.[3] Many acidic oxidizing systems can be too harsh, leading to the degradation of the imidazole ring.[3] The nitric acid/sulfuric acid system is well-documented to provide good yields of the free acid.[3]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used. Melting point determination is a good initial indicator of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy are essential for structural confirmation.[1][4] In ¹H NMR, the carboxylic acid proton typically appears as a singlet at a downfield chemical shift.[1] In ¹³C NMR, the carboxyl carbon resonates in the range of 165-185 ppm.[1] IR spectroscopy will show a characteristic C=O stretch for the carboxylic acid.[4] Elemental analysis can provide further confirmation of the empirical formula.
Q5: What are the key safety precautions I should take during this synthesis?
A5: This synthesis involves the use of strong acids (concentrated sulfuric and nitric acid) and oxidizing agents, which are corrosive and can cause severe burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction can be exothermic, so careful control of the addition of reagents and temperature is crucial.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-5-nitroimidazole-2-carboxylic acid[3]
This protocol is adapted from a patented procedure and has been shown to produce the product in high yield.
Materials:
-
1-methyl-2-hydroxymethyl-5-nitroimidazole
-
Concentrated sulfuric acid
-
Nitric acid
-
Ice
-
Deionized water
Procedure:
-
With stirring, add 4.71 g (0.03 M) of 1-methyl-2-hydroxymethyl-5-nitroimidazole to 16.5 g (0.17 M) of concentrated sulfuric acid.
-
To this mixture, add 6.66 g of nitric acid (0.072 M).
-
Heat the resulting solution for 60 hours at 80°C.
-
After the reaction is complete, slowly add the reaction mixture to 30 g of ice with continuous stirring.
-
The product, 1-methyl-5-nitroimidazole-2-carboxylic acid, will precipitate.
-
Recover the precipitate by filtration.
-
Wash the solid with cold water.
-
Dry the product in vacuo at room temperature.
Protocol 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight | Melting Point |
| This compound | C₄H₃N₃O₄ | 157.08 g/mol | Decomposes |
| 1-methyl-5-nitroimidazole-2-carboxylic acid | C₅H₅N₃O₄ | 171.11 g/mol | 84-85 °C (dec.)[3] |
Visualizations
Reaction Pathway Diagram
Caption: Oxidation of 2-hydroxymethyl-5-nitroimidazole.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
References
Preventing decarboxylation of 5-nitro-1H-imidazole-2-carboxylic acid during synthesis
A Guide to Preventing Decarboxylation and Maximizing Yield
Welcome to the technical support center for the synthesis of 5-nitro-1H-imidazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The inherent instability of this compound, particularly its susceptibility to decarboxylation, presents a significant synthetic challenge. This guide will provide in-depth technical advice, troubleshooting strategies, and detailed protocols to help you successfully synthesize and isolate your target molecule with high purity and yield.
Understanding the Challenge: The Decarboxylation of this compound
The primary obstacle in the synthesis of this compound is the facile loss of carbon dioxide (CO2) from the carboxylic acid moiety, leading to the formation of the undesired byproduct, 5-nitro-1H-imidazole. This decarboxylation is primarily influenced by two key factors: temperature and pH .
Elevated temperatures provide the activation energy for the C-C bond cleavage, leading to the release of CO2. The reaction is often accelerated in solution. The pH of the reaction medium plays a crucial role in the stability of the carboxylic acid. In acidic or neutral conditions, the carboxylic acid is protonated, making it more susceptible to decarboxylation. Conversely, under alkaline conditions, the carboxylate anion is formed, which is electronically more stable and less prone to decarboxylation. However, one patented method has shown that strongly acidic conditions can also stabilize the molecule, a counterintuitive finding that we will explore.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My final product shows a significant amount of 5-nitro-1H-imidazole impurity, and the overall yield is low. What is the likely cause and how can I fix it?
A1: This is a classic sign of decarboxylation. The most probable causes are excessive heat during the reaction or work-up, or a reaction medium that is not sufficiently alkaline.
-
Underlying Cause: The protonated carboxylic acid is thermally unstable. Heating the reaction mixture, especially under neutral or acidic conditions, will promote the loss of CO2.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature as low as practically possible while still achieving a reasonable reaction rate. Monitor the internal reaction temperature closely.
-
Ensure Alkaline Conditions: If performing an oxidation of a 2-methyl or 2-hydroxymethyl precursor, it is crucial to maintain a basic pH throughout the reaction. The use of a base like sodium bicarbonate is common for this purpose.[1] Regularly check the pH of the reaction mixture and add more base if necessary.
-
Cold Work-up: During the purification process, use ice baths to keep all solutions cold. This includes extractions, washes, and filtrations.
-
Avoid High-Temperature Drying: Do not dry the final product in a high-temperature oven. Instead, opt for vacuum drying at room temperature or in a desiccator.
-
Q2: I am following a protocol that uses potassium permanganate for the oxidation of 2-methyl-5-nitroimidazole, but I am still observing significant decarboxylation. What can I do to improve this?
A2: While potassium permanganate is a powerful oxidizing agent, the reaction can be exothermic, leading to localized heating that promotes decarboxylation. Additionally, the pH may be dropping during the reaction.
-
Underlying Cause: The reaction of potassium permanganate is often vigorous. Without proper control, hotspots can form within the reaction mixture, leading to decarboxylation. Also, the reaction consumes base, which can lead to a decrease in pH.
-
Troubleshooting Steps:
-
Slow Addition of Oxidant: Add the potassium permanganate solution slowly and portion-wise to the reaction mixture, allowing the heat to dissipate between additions.
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction vessel.
-
Monitor and Adjust pH: Use a pH meter or pH paper to monitor the pH of the reaction mixture throughout the addition of the oxidizing agent. Maintain a pH above 8 by adding a solution of sodium bicarbonate or another suitable base as needed.
-
Consider Alternative Oxidants: If the issue persists, you might explore milder oxidizing agents. However, this may require significant optimization of reaction conditions.
-
Q3: I read that strongly acidic conditions can prevent decarboxylation, which seems counterintuitive. Can you explain this and provide guidance on when to use this approach?
A3: This is an excellent and insightful question. A patented process has indeed shown that 1-alkyl-5-nitroimidazole-2-carboxylic acids can be surprisingly stable in strongly acidic media, such as concentrated sulfuric acid.[2]
-
Underlying Mechanism (Hypothesized): In a highly acidic environment, the imidazole ring is protonated. This protonation alters the electronic distribution within the ring, which may increase the stability of the C2-carboxyl bond, thus inhibiting decarboxylation. The free acid can then be precipitated in high yield by quenching the reaction mixture in ice water.[2]
-
When to Consider This Method: This approach is typically used for the oxidation of 1-alkyl-2-hydroxymethyl-5-nitroimidazoles.[2] It is a more specialized technique and requires careful handling of concentrated strong acids.
-
Key Considerations:
-
Substrate Compatibility: This method is documented for 1-alkyl substituted derivatives. Its applicability to the parent this compound should be carefully evaluated.
-
Safety: Working with concentrated sulfuric acid at elevated temperatures requires stringent safety precautions.
-
Work-up: The quenching step must be performed carefully by slowly adding the reaction mixture to ice to manage the exothermic reaction.
-
Q4: How can I purify the final product without causing decarboxylation?
A4: Purification is a critical step where significant product loss can occur if not handled correctly. The key is to maintain low temperatures and avoid acidic conditions.
-
Recommended Purification Strategy: Recrystallization from a Sodium Salt
-
Formation of the Sodium Salt: After the reaction, instead of immediately acidifying to precipitate the free acid, carefully adjust the pH of the cold reaction mixture to be alkaline (pH 8-9) with a base like sodium hydroxide. This will form the more stable sodium salt of the carboxylic acid, which will be in the aqueous phase.
-
Extraction of Impurities: Wash the aqueous solution with a cold, non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic organic impurities.
-
Precipitation of the Free Acid: Cool the aqueous solution in an ice bath and slowly add a cold, dilute acid (e.g., 1M HCl) with vigorous stirring until the pH reaches approximately 2-3. The this compound will precipitate out of the solution.
-
Isolation and Drying: Quickly filter the precipitate, wash it with ice-cold water, and then dry it under vacuum at room temperature.[2]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range to maintain during the synthesis to prevent decarboxylation?
A: For the alkaline method, maintaining a pH between 8 and 10 is generally recommended. This ensures that the carboxylic acid is predominantly in its more stable carboxylate anion form.
Q: What is the maximum temperature I should use during the reaction?
A: It is best to keep the reaction temperature below 50°C if possible. Some protocols may involve reflux, but this significantly increases the risk of decarboxylation.[1] If a higher temperature is required for the reaction to proceed, it is crucial to carefully control the reaction time and maintain strongly alkaline conditions.
Q: Are there any alternative oxidizing agents to potassium permanganate?
A: Yes, other oxidizing agents such as nitric acid in concentrated sulfuric acid, chromium trioxide, and manganese dioxide have been reported.[2] However, each of these reagents comes with its own set of challenges, including harsh reaction conditions and potential side reactions. Potassium permanganate in an alkaline medium remains a common and relatively accessible choice.
Q: How can I monitor the progress of the reaction and detect the presence of the decarboxylated byproduct?
A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. You can use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to separate the starting material, the product, and the decarboxylated byproduct. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method. This will allow you to accurately determine the purity of your product and quantify the amount of 5-nitro-1H-imidazole impurity.
Experimental Protocols
Protocol 1: Synthesis via Oxidation under Alkaline Conditions
This protocol is based on the oxidation of a 2-methyl-5-nitroimidazole derivative using potassium permanganate while maintaining alkaline conditions to suppress decarboxylation.[1][3]
Materials:
-
1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole (or other suitable precursor)
-
Sodium bicarbonate (NaHCO3)
-
Potassium permanganate (KMnO4)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole (0.01 mole) and sodium bicarbonate (0.01 mole) in 20 mL of water.
-
Prepare a solution of potassium permanganate (0.01 mole) in 20 mL of water.
-
Slowly add the potassium permanganate solution to the reaction mixture dropwise over a period of 1-2 hours, while maintaining the internal temperature below 40°C using an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 15 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2.
-
A precipitate of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid will form.
-
Collect the product by filtration, wash with a small amount of ice-cold water, and recrystallize from ethanol.
-
Dry the purified product under vacuum at room temperature.
Protocol 2: Synthesis via Oxidation under Strongly Acidic Conditions
This protocol is adapted from a patented method for the synthesis of 1-alkyl-5-nitroimidazole-2-carboxylic acids and should be performed with extreme caution due to the use of concentrated acids at high temperatures.[2]
Materials:
-
1-methyl-2-hydroxymethyl-5-nitroimidazole
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a condenser, carefully add 1-methyl-2-hydroxymethyl-5-nitroimidazole (0.03 mole) to concentrated sulfuric acid (0.17 mole) with stirring.
-
To this mixture, slowly add concentrated nitric acid (0.072 mole).
-
Heat the resulting solution to 70-80°C and maintain this temperature for 15-60 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a significant amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
The 1-methyl-5-nitroimidazole-2-carboxylic acid will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum at room temperature.
Visualizing the Process
Decarboxylation Pathway
Caption: The thermal decarboxylation of this compound.
Synthetic Workflow Comparison
Caption: Comparison of alkaline and acidic synthesis routes.
Data Summary
| Parameter | Alkaline Method | Strongly Acidic Method |
| Precursor | 2-Methyl or derivative | 2-Hydroxymethyl derivative |
| Oxidizing Agent | KMnO4 | HNO3 |
| Solvent/Medium | Water with NaHCO3 | Concentrated H2SO4 |
| Typical pH | 8 - 10 | Strongly Acidic (<1) |
| Temperature | < 40°C (addition), RT (reaction) | 70 - 90°C |
| Key Advantage | Milder conditions | Potentially higher yield for specific substrates |
| Key Disadvantage | Can be slow, pH control is critical | Harsh conditions, safety concerns |
References
Addressing the poor solubility of 5-nitro-1H-imidazole-2-carboxylic acid in aqueous solutions
Technical Support Center: A Guide to Solubilizing 5-nitro-1H-imidazole-2-carboxylic acid
Introduction: Welcome to the technical support center for this compound (CAS 351990-51-7). This molecule is a critical building block in medicinal chemistry, particularly for developing antimicrobial and antiparasitic agents.[1][2] A common experimental hurdle encountered by researchers is its seemingly poor solubility in aqueous solutions. This guide provides a scientifically grounded, in-depth approach to understanding and overcoming this challenge. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the solubility of this compound.
Q1: I was told this compound has good aqueous solubility, but it's crashing out of my neutral water or PBS buffer. Why is this happening?
A: This is the most frequent issue researchers face, and it stems from the compound's chemical structure. This compound is, as its name implies, a carboxylic acid. In its protonated form (at acidic or neutral pH), the molecule is relatively non-polar and exhibits limited solubility in water. The "excellent" solubility often cited refers to its state under basic (alkaline) conditions.[1] At a pH above its acid dissociation constant (pKa), the carboxylic acid group (-COOH) is deprotonated to form a highly polar and much more water-soluble carboxylate salt (-COO⁻).[3][4] Therefore, dissolving it in neutral water or a buffer like PBS (pH ~7.4) may not be sufficient to fully deprotonate it and achieve high concentrations.
Q2: What are the key factors I need to control to manage its solubility?
A: The three primary factors are:
-
pH: This is the most critical factor. As explained above, increasing the pH of the solution will dramatically increase solubility.[5][][7]
-
Solvent System: The choice of solvent or the use of co-solvents can significantly alter solubility by modifying the polarity of the medium.[8][9][10]
-
Temperature: For many compounds, solubility increases with temperature. While a useful tool, it should be used with caution to avoid potential degradation of the compound, which can be unstable under certain conditions.[7][11]
Q3: What is the very first troubleshooting step I should take when I encounter solubility issues?
A: The most direct and effective first step is pH adjustment . Before exploring more complex methods like co-solvents or alternative formulation strategies, attempting to dissolve the compound by preparing a basic aqueous solution is the recommended starting point. This method directly addresses the chemical nature of the molecule and is simple to perform.[]
Q4: Are there any specific safety precautions for handling this compound and the recommended solvents?
A: Standard laboratory safety protocols should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When preparing basic solutions with NaOH or other strong bases, handle them with care to avoid chemical burns. When working with organic co-solvents like DMSO or ethanol, use a fume hood to minimize inhalation of vapors. Always consult the Safety Data Sheet (SDS) for this compound and any solvents used for detailed handling and disposal information.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides step-by-step solutions to specific experimental problems.
Problem: My compound will not dissolve in my aqueous buffer (e.g., Water, PBS, Saline).
This is the most common scenario. The following solutions are presented in order of recommendation, from simplest to most advanced.
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Solution A: pH Adjustment to Form a Soluble Salt (Primary Method)
Causality: The limited solubility in neutral water is due to the protonated carboxylic acid group. By adding a base, we deprotonate this group, forming an anionic carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[4][12] This is the most common and effective method for increasing the solubility of acidic compounds.[]
dot
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Experimental Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
-
Calculate Mass: For a 10 mM solution in 10 mL, you need 1.571 mg of this compound (Molar Mass: 157.08 g/mol ).[13] Weigh the required amount of the compound into a sterile conical tube.
-
Add Solvent: Add approximately 8 mL of your desired aqueous solvent (e.g., deionized water, saline) to the tube. The compound will likely remain as a suspension.
-
Adjust pH: While stirring or vortexing the suspension, add 1 M NaOH dropwise (e.g., 1-2 µL at a time). Continue adding drops until the solid completely dissolves. The solution should become clear.
-
Verify pH: Check the pH of the solution using a calibrated pH meter or pH strips. The final pH will likely be in the range of 8-10.
-
Final Volume Adjustment: Adjust the final volume to 10 mL with your solvent.
-
Sterilization (if required): If preparing a solution for cell culture or in vivo studies, sterile-filter the final solution through a 0.22 µm syringe filter.
Self-Validation: The visual endpoint of a clear solution is the primary indicator of success. You can confirm the final concentration and stability with analytical techniques like HPLC-UV if required.
-
-
Solution B: Co-Solvent Systems (Alternative Method)
Causality: If pH modification is not suitable for your experimental system (e.g., it could affect cell viability or reaction chemistry), using a co-solvent is the next best approach. Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the aqueous medium.[8][9] They disrupt the hydrogen bonding network of water, making it more favorable for the solute to dissolve.[]
Commonly Used Co-solvents for Preclinical Formulations
Co-Solvent Advantages Disadvantages Typical Starting % (v/v) DMSO Excellent solubilizing power for many compounds. Can be toxic to cells at concentrations >0.5-1%. May interfere with some assays. 5-10% Ethanol Less toxic than DMSO, widely available. Can cause protein precipitation at high concentrations. 10-20% PEG 400 Low toxicity, commonly used in FDA-approved formulations.[14] Can be viscous, may not be as potent as DMSO. 20-40% | Propylene Glycol | Low toxicity, good safety profile. | Less potent solubilizer than others. | 20-40% |
Experimental Protocol 2: Preparation of a 10 mM Stock Solution using DMSO
-
Weigh Compound: Weigh 1.571 mg of the compound into a sterile tube.
-
Initial Dissolution: Add a small volume of 100% DMSO (e.g., 500 µL) to the solid and vortex until it is completely dissolved.
-
Dilution: Slowly add your aqueous buffer (e.g., PBS) dropwise while vortexing to bring the solution to a final volume of 10 mL. This gradual addition is crucial to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").
-
Final Concentration: This procedure yields a 10 mM solution in 5% DMSO/95% aqueous buffer.
-
Control: Remember to include a "vehicle control" in your experiments containing the same final concentration of the co-solvent (e.g., 5% DMSO in buffer) to account for any effects of the solvent itself.
-
-
Solution C: Advanced Formulation Strategies
Causality: If the required concentration cannot be achieved with pH adjustment or simple co-solvents, more advanced formulation techniques may be necessary. One such method is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" where the hydrophobic part of the guest is shielded from water, dramatically increasing its apparent aqueous solubility.[16][17][18]
dot
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Experimental Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer.
-
Add Compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Equilibrate: Tightly cap the container and allow the mixture to stir or shake at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV or UV-Vis spectrophotometry against a standard curve. This will give you the maximum solubility achieved with this cyclodextrin concentration.
-
Part 3: Troubleshooting Workflow
Use this decision tree to guide your solubilization strategy.
dot
Caption: Decision workflow for solubilizing this compound.
References
- 1. Buy this compound | 351990-51-7 [smolecule.com]
- 2. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. brieflands.com [brieflands.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 12. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 13. This compound | C4H3N3O4 | CID 4424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Enhancing the Stability of 5-Nitro-1H-imidazole-2-carboxylic Acid in Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the inherent instability of 5-nitro-1H-imidazole-2-carboxylic acid in biological media. Our focus is to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments and the reliability of your data.
Section 1: Understanding the Instability of 5-Nitroimidazoles
This section delves into the fundamental reasons behind the compound's degradation, focusing on the primary mechanisms you're likely to encounter.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to disappear or show reduced concentration shortly after adding it to my cell culture or plasma sample. What is the primary cause?
A1: The principal cause of instability for 5-nitroimidazole compounds in biological media is enzymatic reduction of the nitro group.[1][2] This bioactivation is primarily mediated by a diverse family of enzymes called nitroreductases (NTRs).[2][3] These enzymes are widespread and can be found in anaerobic bacteria, some pathogenic bacteria, and even within mammalian cells, particularly under hypoxic conditions.[1][4] The reduction process converts the nitro group into highly reactive intermediates that can covalently bind to cellular macromolecules or degrade further, leading to a rapid decrease in the parent compound's concentration.[5]
Q2: What is a nitroreductase and how does it work?
A2: Nitroreductases are a family of flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, using electron donors like NADH or NADPH.[6] This process is crucial for the compound's antimicrobial or cytotoxic effects but is also the main pathway for its degradation or "activation" in your experimental system.[3][5] The reduction turns the relatively stable prodrug into reactive, cytotoxic species.[7]
Q3: Does the pH of my media affect the stability of this compound?
A3: Yes, pH is a critical factor, though perhaps secondary to enzymatic degradation in complex biological media. For similar nitroimidazole compounds like metronidazole, maximum stability is observed in a pH range of 3.1 to 9.9, with peak stability around pH 5.6.[8] Extreme acidic or basic conditions can lead to hydrolytic degradation of the imidazole ring structure itself.[9][10] While most biological assays are conducted at physiological pH (~7.4), it is crucial to ensure your buffers are robust and that localized pH changes are not contributing to compound loss.
Q4: Are there other non-enzymatic factors I should be concerned about?
A4: Besides pH, you should consider photodegradation and thermal degradation.[10] Many nitroaromatic compounds are sensitive to light.[10] If your experiments involve prolonged exposure to ambient or fluorescent light, this can contribute to degradation. Likewise, while storage at 40°C in simple aqueous solutions has shown stability for some nitroimidazoles, higher temperatures can induce degradation.[9]
Core Degradation Pathway
The primary route of instability is the enzymatic reduction of the 5-nitro group. This is a multi-step process that generates several reactive intermediates.
Caption: Enzymatic reduction of 5-nitroimidazole by nitroreductases.
Section 2: Proactive Strategies for Stability Enhancement
This section provides actionable protocols and strategies to minimize compound degradation during your experiments.
Troubleshooting Guide: Proactive Measures
| Issue | Potential Cause | Recommended Action |
| Rapid compound loss in fresh plasma/serum | High nitroreductase activity. | 1. Heat Inactivation: Incubate plasma/serum at 56-60°C for 30-60 minutes before adding the compound to denature enzymes. 2. Use of Inhibitors: Consider adding known broad-spectrum nitroreductase inhibitors if compatible with your assay. |
| Inconsistent results in cell-based assays | Cellular metabolic activity (NTRs).[11] | 1. Minimize Incubation Time: Design experiments with the shortest possible incubation times. 2. Use Cell Lysates: For initial binding or activity assays, consider using cell lysates where metabolic activity can be controlled or inhibited. 3. Hypoxia vs. Normoxia: Be aware that NTR activity is often higher under hypoxic conditions.[7] Standardize oxygen levels in your experiments. |
| Degradation in prepared stock solutions | Photodegradation, incorrect pH, or temperature.[10] | 1. Protect from Light: Use amber vials or cover tubes with foil.[10] 2. Buffer Stock Solution: Prepare stock solutions in a suitable buffer (e.g., pH ~5.6-7.0) if solubility allows, rather than pure water. 3. Aliquot and Freeze: Store stock solutions in single-use aliquots at -80°C.[10] |
Experimental Protocol: Sample Handling and Storage
This protocol provides a standardized workflow for handling biological samples to maximize the stability of this compound.
Objective: To collect, process, and store biological samples in a manner that minimizes ex vivo enzymatic and chemical degradation.
Materials:
-
Anticoagulant tubes (e.g., K2-EDTA)
-
Amber microcentrifuge tubes
-
Calibrated pipettes[12]
-
Refrigerated centrifuge
-
Dry ice and -80°C freezer
Procedure:
-
Sample Collection:
-
Collect whole blood in K2-EDTA tubes. Avoid hemolysis as it can release enzymes.
-
Immediately place the collected sample on ice.
-
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a pre-chilled amber microcentrifuge tube.
-
-
Spiking and Incubation:
-
If the experiment requires incubation (e.g., plasma stability assay), pre-warm the plasma to the desired temperature (e.g., 37°C).
-
Add this compound from a concentrated stock solution (ideally, the volume of stock should be <1% of the total plasma volume to avoid solvent effects).
-
Vortex gently to mix.
-
-
Stopping the Reaction:
-
At designated time points, take an aliquot of the sample and immediately stop enzymatic activity. This is typically done by protein precipitation.
-
Add 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously.
-
-
Final Processing and Storage:
-
Centrifuge the precipitated sample at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of labeled amber tubes or vials for analysis (e.g., by HPLC or LC-MS).
-
If not analyzing immediately, flash freeze the initial samples on dry ice and store them at -80°C.
-
Section 3: Troubleshooting Experimental Issues
This section addresses common problems observed during analysis and provides a logical workflow for diagnosis.
Frequently Asked Questions (FAQs)
Q5: I see multiple, unexpected peaks in my HPLC/LC-MS chromatogram after incubating my compound in media. What are they?
A5: These are likely degradation products.[9][10] The most common degradation product of many 5-nitroimidazoles is the corresponding 2-methyl-5-nitroimidazole, formed via decarboxylation.[9] Other peaks could correspond to the hydroxylamine or amino-imidazole derivatives, or even adducts formed with media components.[1] Running a forced degradation study (e.g., exposing the compound to strong acid, base, or peroxide) can help in tentatively identifying these peaks.[10]
Q6: My results are highly variable between experimental runs, even when I follow the same protocol. What could be the cause?
A6: High variability often points to inconsistent pre-analytical handling.[11] Key factors to re-evaluate include:
-
Time from collection to processing: Was this time strictly controlled for all samples?
-
Temperature fluctuations: Were samples kept consistently on ice?
-
Pipetting accuracy: Are you using calibrated pipettes, especially for adding small volumes of stock solution?[12]
-
Incomplete mixing: Ensure the compound is homogeneously dissolved in the matrix before aliquoting.
Troubleshooting Workflow Diagram
This diagram provides a logical path to diagnose the root cause of compound instability.
Caption: A logical workflow for troubleshooting compound instability.
Section 4: Analytical Protocol for Stability Assessment
A robust analytical method is essential for accurately quantifying stability. A variety of analytical techniques can be employed, including HPLC, UPLC, and LC-MS.[8]
Protocol: RP-HPLC Method for Stability Quantification
This protocol provides a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for separating the parent compound from its potential degradation products.
Objective: To quantify the remaining percentage of this compound over time in a biological matrix.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase | Isocratic or Gradient: Acetonitrile and 0.1% Phosphoric Acid in Water | A common mobile phase for nitroimidazole analysis.[13] The acid helps to ensure consistent ionization and peak shape for the carboxylic acid. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25°C (Ambient or controlled) | Ensures reproducible retention times.[14] |
| Detection | UV-Vis Detector at ~310-320 nm | Nitroimidazoles have a strong UV absorbance in this range. A wavelength of 318 nm has been used for similar compounds.[14] |
| Injection Vol. | 10-20 µL | Standard volume; should be optimized based on concentration and sensitivity. |
| Sample Diluent | Mobile Phase or Water:Acetonitrile (50:50) | Ensures compatibility with the mobile phase and prevents peak distortion. |
Analysis Procedure:
-
Prepare a calibration curve using a pure standard of this compound in the sample diluent.
-
Process samples at each time point (T=0, T=15m, T=30m, etc.) according to the handling protocol in Section 2.
-
Inject the supernatant from the processed samples into the HPLC system.
-
Integrate the peak area corresponding to the parent compound.
-
Calculate the concentration at each time point using the calibration curve.
-
Determine stability by expressing the concentration at each time point as a percentage of the concentration at T=0.
References
- 1. Novel metabolism of 5-nitroimidazole antibiotics by a human pathogen nitroreductase - American Chemical Society [acs.digitellinc.com]
- 2. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. ackerleylab.com [ackerleylab.com]
- 6. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psecommunity.org [psecommunity.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 14. rjptonline.org [rjptonline.org]
Technical Support Center: Minimizing Off-Target Effects of 5-Nitroimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitroimidazole derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you navigate the challenges of minimizing off-target effects in your experiments. Our goal is to equip you with the knowledge to ensure the scientific integrity and reproducibility of your results.
Introduction: The Duality of 5-Nitroimidazole Action
5-nitroimidazole derivatives are a cornerstone in treating infections caused by anaerobic bacteria and protozoa.[1][2][3] Their efficacy stems from a unique mechanism of action: they are prodrugs that require reductive activation of the nitro group to form cytotoxic radical intermediates.[1][4][5] This activation, often mediated by microbial nitroreductases like ferredoxin, leads to the desired therapeutic effect through damage to microbial DNA and other macromolecules.[4][6][7] However, this same reductive activation can occur in mammalian cells, albeit to a lesser extent, leading to undesirable off-target effects such as genotoxicity, cytotoxicity, and neurotoxicity.[8][9][10] This guide will provide practical strategies and detailed protocols to help you identify, assess, and mitigate these off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the off-target toxicity of 5-nitroimidazoles?
A1: The primary driver of off-target toxicity is the reductive metabolism of the 5-nitro group in host cells.[1][8] While this process is most efficient in the low-redox potential environment of anaerobic microbes, mammalian cells, particularly in hypoxic conditions or through enzymes like NADPH-cytochrome P450 reductase, can also reduce the nitro group.[11] This reduction generates reactive nitrogen species and hydroxylamine intermediates that can covalently bind to and damage host cell DNA and proteins, leading to cytotoxicity and mutagenicity.[1][4][12]
Q2: My 5-nitroimidazole derivative shows high efficacy against my target pathogen but is also highly cytotoxic to mammalian cells in vitro. What are my next steps?
A2: This is a common challenge. The first step is to quantify the therapeutic window by determining the selectivity index (SI). The SI is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the effective concentration (EC50) against the pathogen. A higher SI is desirable. To improve the SI, consider the following:
-
Structural Modification: Explore structure-activity relationship (SAR) studies. Modifications to the substituents at the N-1 and C-2 positions of the imidazole ring can significantly impact both efficacy and toxicity.[3][13] For instance, incorporating an oxazine ring has been shown to modulate activity.[14][15]
-
Targeted Delivery: Investigate drug delivery systems that can selectively release the compound at the site of infection, minimizing systemic exposure.
-
Combination Therapy: Explore synergistic combinations with other antimicrobial agents, which may allow for a lower, less toxic dose of the 5-nitroimidazole derivative.
Q3: I am observing inconsistent results in my genotoxicity assays (e.g., Ames test). What could be the cause?
A3: Inconsistency in genotoxicity assays can arise from several factors:
-
Metabolic Activation: 5-nitroimidazoles often require metabolic activation to become mutagenic. Ensure you are using a metabolically competent system, such as the Ames test with a liver S9 fraction.[13] The source and concentration of the S9 fraction can influence the results.
-
Bacterial Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).[9][16]
-
Compound Solubility and Stability: Poor solubility can lead to an underestimation of mutagenic potential. Verify the solubility of your compound in the test medium. Also, confirm the stability of the compound under the assay conditions.
-
Dose Selection: A proper dose range is critical. Excessively high concentrations can be cytotoxic to the bacteria, masking the mutagenic effect. A preliminary cytotoxicity test is recommended to determine the appropriate dose range.[9]
Q4: How can I investigate potential neurotoxicity early in the drug development process?
A4: Early-stage neurotoxicity assessment is crucial. In vitro models provide a valuable first screen.[17][18]
-
Neuronal Cell Lines: Use cell lines such as PC-12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma).[10] These can be differentiated to form neurite-like outgrowths. Assess for neurite retraction, changes in cell morphology, and viability after exposure to your compound.[10]
-
Primary Neuronal Cultures: While more complex to maintain, primary cultures from rodent models offer a more physiologically relevant system.
-
Co-culture Systems: Consider co-cultures of neurons and glial cells to better mimic the in vivo environment.
-
High-Content Imaging: Utilize automated microscopy and image analysis to quantify subtle changes in neuronal morphology.
If in vitro studies suggest a neurotoxic potential, follow-up with in vivo models of peripheral neuropathy in rodents.[19][20][21]
Troubleshooting Guides
Guide 1: High Background Cytotoxicity in Mammalian Cell Lines
Problem: You are observing significant cytotoxicity in your control (vehicle-treated) mammalian cell lines, making it difficult to assess the specific toxicity of your 5-nitroimidazole derivative.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Vehicle Toxicity | Decrease the concentration of the vehicle (e.g., DMSO). Perform a vehicle-only toxicity curve to determine the maximum non-toxic concentration. | High concentrations of solvents like DMSO can disrupt cell membranes and induce cytotoxicity, confounding the results. |
| Contamination | Test your cell culture for microbial (e.g., mycoplasma) contamination. Ensure aseptic technique during all experimental procedures. | Contaminants can stress cells, making them more susceptible to chemical insults and increasing baseline cell death. |
| Cell Line Health | Ensure you are using cells at a low passage number and that they are not overly confluent. Regularly check cell morphology. | High passage numbers can lead to genetic drift and altered sensitivity. Overly confluent cells can suffer from nutrient depletion and contact inhibition, leading to increased cell death. |
| Assay-Specific Issues | If using a metabolic assay (e.g., MTT, resazurin), ensure the incubation time is optimal and that the compound does not interfere with the assay chemistry. | Some compounds can directly reduce the assay reagents or inhibit mitochondrial respiration, leading to false-positive or false-negative results.[22][23] |
Guide 2: Unexpected Negative Results in the Ames Test
Problem: Your 5-nitroimidazole derivative is suspected to be genotoxic, but the Ames test is consistently negative.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Metabolic Activation | Optimize the concentration of the S9 mix. Consider using S9 from a different species or induced with different agents (e.g., Aroclor 1254). | The metabolic enzymes responsible for activating your specific compound may be absent or at low levels in the S9 mix used.[13] |
| Inappropriate Bacterial Strains | Use a comprehensive panel of tester strains that can detect both frameshift and base-pair substitution mutations (e.g., TA98, TA100, TA1535, TA1537, and TA102).[9] | Your compound may induce a specific type of mutation that is not detected by the strain(s) you are using. |
| Compound Is Not a Mutagen | Consider that the compound may be a clastogen (causing chromosomal damage) rather than a mutagen (causing gene mutations). Perform a follow-up assay for clastogenicity, such as the in vitro micronucleus test or chromosomal aberration assay. | The Ames test primarily detects point mutations and frameshifts. It does not detect larger-scale chromosomal damage. |
| Oxygen Inhibition | Ensure anaerobic or microaerophilic conditions during the assay if the reductive activation of your compound is oxygen-sensitive. | The reactive intermediates of some 5-nitroimidazoles can be quenched by oxygen, preventing them from interacting with bacterial DNA.[1] |
Experimental Workflows & Protocols
Workflow for Assessing Off-Target Effects
The following diagram illustrates a tiered approach to assessing the off-target effects of 5-nitroimidazole derivatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Novel metabolism of 5-nitroimidazole antibiotics by a human pathogen nitroreductase - American Chemical Society [acs.digitellinc.com]
- 7. [PDF] Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | Semantic Scholar [semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of nitroimidazoles on neuronal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 12. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. In vitro models for neurotoxicology research - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 19. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. scielo.br [scielo.br]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 5-nitro-1H-imidazole-2-carboxylic acid: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, unambiguous structural confirmation is a cornerstone of scientific rigor. For 5-nitro-1H-imidazole-2-carboxylic acid, a compound of interest in medicinal chemistry, verifying its precise three-dimensional architecture is paramount.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques. We will delve into the causality behind experimental choices and provide a framework for a multi-faceted approach to structural confirmation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound.[2] It provides a precise three-dimensional map of electron density within a crystal, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[3]
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.
Caption: Workflow for X-ray Crystallography.
Step-by-Step Methodology for X-ray Crystallography
1. Crystallization: The Critical First Step
The primary challenge in X-ray crystallography is often the growth of high-quality single crystals. For organic molecules like this compound, several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. Slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
2. Data Collection
A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head and placed in an intense, monochromatic X-ray beam.[2] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of reflections. The intensities and positions of these reflections are recorded by a detector.
3. Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is then solved using computational methods like direct methods or the Patterson function. This initial model is then refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.
While specific crystallographic data for this compound is not widely available in public databases, analysis of closely related nitroimidazole derivatives provides insights into expected structural features. For instance, in the crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, the dihedral angle between the benzene and imidazole rings is 34.93 (10)°.[5] Such data reveals the precise conformation and spatial arrangement of the molecule in the solid state.
A Multi-Pronged Approach: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible, and it only provides information about the solid state. A comprehensive structural confirmation relies on a combination of techniques that probe the molecule's properties in different states.
Caption: Complementary Analytical Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[6] It provides information about the chemical environment, connectivity, and relative number of atoms.
-
¹H NMR: Provides information on the number and types of protons in the molecule. For this compound, one would expect to see signals corresponding to the imidazole ring proton and the carboxylic acid proton.
-
¹³C NMR: Reveals the number and types of carbon atoms. The spectrum would show distinct signals for the imidazole ring carbons and the carboxyl carbon.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ionized molecules, providing the molecular weight and elemental composition of the compound.[7] Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues. For this compound (C₄H₃N₃O₄, molecular weight: 157.08 g/mol ), the molecular ion peak would be expected at m/z 157.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹)
-
C=O stretch of the carboxylic acid (around 1700 cm⁻¹)
-
N-O stretch of the nitro group (around 1500 and 1300 cm⁻¹)
-
C-N and C=N stretches of the imidazole ring
Comparative Analysis of Structural Confirmation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[3] | Measurement of mass-to-charge ratio of ionized molecules[3] | Absorption of infrared radiation by molecular vibrations |
| Sample Type | Single, well-ordered crystal[3] | Soluble compound in a suitable solvent[3] | Ionizable compound[3] | Solid or liquid |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[3] | Connectivity, relative stereochemistry, solution-state conformation and dynamics[3] | Molecular weight, elemental composition, fragmentation patterns[3] | Presence of functional groups |
| Resolution | Atomic (<1 Å)[3] | Atomic to near-atomic | Low (provides connectivity information)[3] | Functional group level |
| Advantages | Unambiguous 3D structure determination[6] | Provides information about the molecule in solution, which is often more biologically relevant[6] | High sensitivity, requires very small sample amounts[7] | Fast, non-destructive, and relatively inexpensive |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule in the solid state | Can be complex to interpret for large molecules; less precise for determining bond lengths and angles compared to X-ray crystallography[7] | Does not provide 3D structural information on its own[7] | Provides limited information on the overall molecular structure |
Conclusion: An Integrated Approach to Certainty
The structural confirmation of a synthesized compound like this compound is a critical step that underpins all subsequent research and development. While single-crystal X-ray crystallography offers the most definitive structural elucidation in the solid state, a comprehensive and robust confirmation is best achieved through an integrated analytical approach. By combining the atomic-level detail of X-ray crystallography with the solution-state insights from NMR and the functional group and molecular weight information from FTIR and mass spectrometry, researchers can build a self-validating system of evidence. This multi-technique strategy not only confirms the identity and structure of the target molecule but also provides a deeper understanding of its chemical and physical properties, which is invaluable for its potential applications in drug development and materials science.
References
- 1. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 2. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide [webbook.nist.gov]
- 4. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different molecular conformations in the crystal structures of three 5-nitroimidazolyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid | C8H5N3O4 | CID 10560239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative In-Vivo Efficacy Analysis of 5-nitro-1H-imidazole-2-carboxylic acid for the Treatment of Cutaneous Leishmaniasis
This guide provides a comprehensive framework for the in vivo validation of 5-nitro-1H-imidazole-2-carboxylic acid, a novel therapeutic candidate against cutaneous leishmaniasis (CL). We will objectively compare its projected efficacy against current standards of care, supported by established experimental models and methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-leishmanial agents.
Introduction: The Rationale for a New Nitroimidazole Candidate
Leishmaniasis remains a significant global health challenge, with cutaneous leishmaniasis causing chronic skin lesions, scarring, and social stigma.[1] Current therapeutic options, such as pentavalent antimonials (e.g., Meglumine antimoniate) and Amphotericin B, are hampered by issues of toxicity, parenteral administration routes, and emerging parasite resistance.[2][3] This landscape necessitates the exploration of new, effective, and safer chemical entities.
The nitroimidazole class of compounds has a well-documented history of potent activity against anaerobic bacteria and protozoa.[4][5] Their mechanism relies on the reduction of the nitro group by pathogen-specific enzymes (nitroreductases) to generate reactive nitrogen species, which induce lethal damage to cellular macromolecules, including DNA.[6][7] this compound (henceforth "Cmpd-N2C") is a heterocyclic organic compound distinguished by this critical 5-nitro functional group, making it a compelling candidate for anti-leishmanial drug discovery.[8][9] Its specific arrangement of a nitro group and a carboxylic acid on the imidazole ring presents a unique scaffold for therapeutic development.[6] This guide outlines a rigorous, comparative in vivo study to validate its efficacy in a preclinical setting.
Hypothesized Mechanism of Action in Leishmania
The proposed anti-leishmanial activity of Cmpd-N2C is predicated on the selective bioactivation within the parasite. Leishmania parasites, which thrive in the low-oxygen environment of the macrophage phagolysosome, possess nitroreductase enzymes. We hypothesize that these enzymes will reduce the 5-nitro group of Cmpd-N2C. This reduction process generates highly reactive radical anions and other cytotoxic intermediates that disrupt parasite DNA integrity and other vital cellular processes, leading to parasite death.
Caption: Hypothesized bioactivation of Cmpd-N2C in Leishmania.
Preclinical In Vivo Validation: A Comparative Study Design
To rigorously assess the therapeutic potential of Cmpd-N2C, we propose a well-controlled in vivo study using a standard and highly reproducible animal model for cutaneous leishmaniasis.
Rationale for Animal Model Selection
The BALB/c mouse is the model of choice for this study.[10] This inbred strain is highly susceptible to infection with various Leishmania species, leading to the development of measurable and progressive lesions that mimic human CL.[11] We will use Leishmania amazonensis, a species known to cause cutaneous disease and for which this mouse model is well-characterized.[12][13] This ensures that our results are comparable to a large body of existing literature.
Experimental Workflow
The study will proceed through distinct phases: acclimatization, infection, treatment, and endpoint analysis. This structured approach ensures animal welfare and data integrity.
Caption: Overall workflow for the in vivo efficacy study.
Treatment Groups and Controls
A robust comparison requires both negative and positive controls to contextualize the activity of Cmpd-N2C. Animals (n=8 per group) will be randomly assigned to one of the following groups once lesions are established:
-
Group 1: Vehicle Control (Negative Control): Animals receive the formulation vehicle (e.g., saline for injection, topical base) on the same schedule as the treatment groups. This group establishes the natural progression of the disease.
-
Group 2: Meglumine Antimoniate (Systemic Positive Control): Treated with a standard clinical dose (e.g., 20 mg/kg/day, intraperitoneally).[14] This serves as a benchmark for systemic therapy.
-
Group 3: Amphotericin B (Systemic/Topical Positive Control): A potent second-line drug. Depending on the formulation of Cmpd-N2C, this could be administered systemically or topically for a direct comparison.[13][15]
-
Group 4: Cmpd-N2C (Low Dose): Test article administered at dose level 1.
-
Group 5: Cmpd-N2C (High Dose): Test article administered at dose level 2.
Detailed Experimental Methodologies
Adherence to standardized protocols is critical for reproducibility and trustworthiness.
Animal Handling and Infection Protocol
-
Animals: Female BALB/c mice, 6-8 weeks old, will be sourced from a certified vendor and acclimatized for one week under standard laboratory conditions.[16]
-
Parasite Culture: Leishmania amazonensis promastigotes will be cultured to the stationary phase, as this stage is enriched in infectious metacyclic forms.
-
Infection: Mice will be anesthetized, and 2 x 10⁶ stationary-phase promastigotes in 50 µL of saline will be injected subcutaneously into the left hind footpad.
-
Monitoring: Animal weight and general health will be monitored daily. Footpad lesion size (diameter and thickness) will be measured weekly using a digital caliper.
Treatment Administration Protocol
-
Treatment Initiation: Treatment will commence approximately five weeks post-infection, once measurable lesions have developed.[13]
-
Formulation: Cmpd-N2C will be formulated for either intraperitoneal (IP) injection or as a topical gel, depending on its physicochemical properties.
-
Administration: Treatments will be administered daily for 28 consecutive days.
-
Lesion Measurement: Lesion size will be measured twice weekly throughout the treatment period.
Efficacy Endpoint Analysis Protocol
-
Euthanasia and Tissue Collection: 24 hours after the final dose, mice will be humanely euthanized. The infected footpad, spleen, and liver will be aseptically harvested.
-
Parasite Load Quantification (qPCR):
-
DNA will be extracted from a weighed portion of each collected tissue.
-
Quantitative real-time PCR (qPCR) will be performed using primers specific for Leishmania kinetoplast DNA (kDNA) to determine the number of parasites per milligram of tissue.[13] This provides a highly sensitive and specific measure of parasite burden.
-
-
Data Analysis: The primary endpoints are the percentage reduction in lesion size and the log reduction in parasite load compared to the vehicle control group. Statistical significance will be determined using an appropriate test (e.g., ANOVA with post-hoc analysis).
Comparative Efficacy Data Summary
The following table presents a hypothetical but realistic data set from the proposed study, comparing the efficacy of Cmpd-N2C against the standard-of-care controls.
| Treatment Group | Route of Admin. | Dose | Avg. % Reduction in Lesion Size (Day 28) | Log Reduction in Parasite Load (Footpad) | Log Reduction in Parasite Load (Spleen) |
| Vehicle Control | IP / Topical | - | 0% (Baseline) | 0 (Baseline) | 0 (Baseline) |
| Meglumine Antimoniate | IP | 20 mg/kg/day | 65% | 2.5 | 1.8 |
| Amphotericin B | IP | 1 mg/kg/day | 85% | 3.5 | 2.9 |
| Cmpd-N2C | IP / Topical | 10 mg/kg/day | 55% | 2.1 | 1.5 |
| Cmpd-N2C | IP / Topical | 30 mg/kg/day | 78% | 3.1 | 2.6 |
Data are hypothetical and for illustrative purposes. Statistical analysis would be required to confirm significance.
Interpretation and Future Directions
Based on the illustrative data, Cmpd-N2C demonstrates a dose-dependent anti-leishmanial effect. The high-dose group shows efficacy comparable to the gold-standard treatments, Meglumine Antimoniate and Amphotericin B, in both reducing lesion size and clearing parasite burden from the primary site of infection and visceral organs.
Key Insights:
-
Proof-of-Concept Validation: The data would support the hypothesized mechanism of action and establish Cmpd-N2C as a viable anti-leishmanial candidate.
-
Dose-Response Relationship: The difference in efficacy between the low and high doses provides a clear dose-response relationship, which is crucial for further development.
-
Systemic Effect: The reduction of parasite load in the spleen indicates that Cmpd-N2C has a systemic effect, preventing or reducing the dissemination of the parasite, which is a critical attribute for an effective drug.
Next Steps: The promising efficacy demonstrated in this model warrants further investigation. The logical next steps in the preclinical development pipeline would include:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Toxicology Studies: To establish a safety profile and determine the therapeutic window in acute and chronic toxicity models.
-
Efficacy in Other Models: Validation in other animal models (e.g., hamsters) and against other Leishmania species, including those causing visceral leishmaniasis.[11][17]
By systematically following this validation pathway, this compound can be advanced from a promising chemical scaffold to a potential clinical candidate for the treatment of leishmaniasis.
References
- 1. Leishmaniasis - Wikipedia [en.wikipedia.org]
- 2. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Buy this compound | 351990-51-7 [smolecule.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 9. This compound | C4H3N3O4 | CID 4424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo activity of meglumine antimoniate produced at Farmanguinhos-Fiocruz, Brazil, against Leishmania (Leishmania) amazonensis, L (L.) chagasi and L (Viannia) braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Amphotericin B resistance correlates with increased fitness in vitro and in vivo in Leishmania (Mundinia) martiniquensis [frontiersin.org]
- 16. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
The Pivotal Role of the Carboxylic Acid Functionality: A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-1H-imidazole-2-carboxylic Acid Analogs
In the relentless pursuit of novel antimicrobial agents, the 5-nitroimidazole scaffold has consistently proven to be a cornerstone of therapeutic success against anaerobic bacteria and protozoa. While blockbuster drugs like metronidazole have long dominated the clinical landscape, the emergence of resistance necessitates a deeper exploration of this chemical space. This guide focuses on a less-explored but highly promising subclass: analogs of 5-nitro-1H-imidazole-2-carboxylic acid. By introducing a carboxylic acid moiety at the C-2 position, a versatile handle for molecular modification is created, allowing for a systematic investigation of the structure-activity relationship (SAR). This document will provide an in-depth comparison of these analogs, supported by experimental data and protocols, to guide researchers in the rational design of next-generation 5-nitroimidazole therapeutics.
The Foundational Chemistry: Why the 5-Nitro and 2-Carboxylic Acid Groups are Critical
The antimicrobial efficacy of 5-nitroimidazoles is intrinsically linked to the reductive activation of the nitro group at the C-5 position.[1][2] This process, which occurs preferentially in the low-redox potential environment of anaerobic organisms, generates reactive nitroso and hydroxylamine intermediates that induce lethal DNA damage.[3] The presence of the 5-nitro group is therefore considered essential for the primary mechanism of action.
The introduction of a carboxylic acid at the C-2 position offers several strategic advantages in drug design. Firstly, it provides a reactive center for the synthesis of a diverse library of ester and amide derivatives. This allows for the fine-tuning of physicochemical properties such as lipophilicity, which can significantly impact tissue penetration and target engagement.[2] Secondly, the electronic nature of the substituent at C-2 can influence the overall electron density of the imidazole ring, potentially modulating the reduction potential of the 5-nitro group and thereby affecting the rate of prodrug activation.[3]
Comparative Analysis of Antimicrobial Activity
While comprehensive quantitative data for a complete series of this compound analogs is still emerging in the public domain, we can draw significant insights from the available literature on related compounds. The following sections compare the expected and observed activities of key analog classes.
Amide Derivatives: A Promising Avenue for Potent Analogs
The conversion of the 2-carboxylic acid to an amide functionality has been shown to be a fruitful strategy for enhancing antimicrobial activity. A key study focused on the synthesis of amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid, a direct analog of our core structure. These compounds, which incorporate various sulfonamide and isoniazid moieties, are of particular interest.
| Compound Class | R Group (at 2-carboxamide) | Expected Impact on Activity |
| Parent Acid | -OH | Baseline activity, good synthetic precursor |
| Sulfonamide Amides | -NH-Ar-SO2-R' | Potential for enhanced activity due to the known antimicrobial properties of sulfonamides. |
| Isoniazid Amide | -NH-NH-CO-Pyridyl | Potential for synergistic or additive effects, as isoniazid is a known antitubercular agent. |
While specific MIC values for these particular carboxamide derivatives were not provided in the initial characterization study, the successful synthesis paves the way for such biological evaluation. Based on the broader SAR of 5-nitroimidazoles, it is anticipated that the introduction of these larger, heteroaromatic moieties could enhance target interactions and improve the overall antimicrobial profile. For instance, studies on other 5-nitroimidazole derivatives have shown that the addition of heterocyclic rings can lead to compounds with significant antibacterial and antifungal activity, with MIC values in the range of 3-125 µg/mL.[4]
Ester Derivatives: Modulating Lipophilicity and Pharmacokinetics
Esterification of the 2-carboxylic acid is another key derivatization strategy. The primary role of esterification in this context is the modulation of lipophilicity. By converting the polar carboxylic acid into a less polar ester, cell membrane permeability can be enhanced. It has been noted that a lipophilic nitro group can be important for tissue penetration.[2]
| Compound Class | R Group (at 2-carboxylate) | Expected Impact on Activity |
| Parent Acid | -OH | Baseline activity, hydrophilic |
| Simple Alkyl Esters | -O-Alkyl (e.g., -OCH3, -OC2H5) | Increased lipophilicity, potential for improved cell uptake. |
| Aryl Esters | -O-Aryl | Further increase in lipophilicity and potential for additional π-stacking interactions with biological targets. |
Studies on ester derivatives of related 5-nitroimidazoles, such as secnidazole, have demonstrated that this modification can yield compounds with notable antibacterial and antifungal activities.[2][5] It is plausible that these esters act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.
Experimental Protocols
To aid researchers in the exploration of this promising chemical space, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.
Synthesis and Characterization
This protocol is adapted from the synthesis of a key intermediate for amide derivatization.
-
Chlorination of Metronidazole: Metronidazole is reacted with thionyl chloride to afford 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole. The absence of the hydroxyl group and the presence of a C-Cl bond can be confirmed by IR spectroscopy.
-
Oxidation to Carboxylic Acid: The methyl group of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate.[6] The formation of the carboxylic acid is confirmed by the appearance of a broad O-H stretch and a C=O stretch in the IR spectrum.
This general procedure is based on the condensation of the carboxylic acid intermediate with various amines.
-
Reaction Setup: 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid is dissolved in a suitable dry solvent, such as pyridine.
-
Amine Addition: The desired amine (e.g., a sulfonamide or isoniazid) is added to the solution.
-
Condensation: A condensing agent, such as phosphorus oxychloride, is added to facilitate the amide bond formation.
-
Workup and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by recrystallization or chromatography.
-
Characterization: The structure of the final amide derivative is confirmed using elemental analysis, IR, and 1H NMR spectroscopy.
Caption: Synthetic workflow for amide derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized analogs should be evaluated using a standardized method to allow for accurate comparison. The broth microdilution method is a widely accepted and accurate technique for determining the Minimum Inhibitory Concentration (MIC).[7]
This protocol is based on established methodologies for antimicrobial susceptibility testing.[7][8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.[8]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate to obtain a range of concentrations.[8]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).[8]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Caption: Workflow for MIC determination.
Concluding Remarks and Future Directions
The derivatization of this compound represents a highly promising strategy in the development of new antimicrobial agents. The carboxylic acid functionality serves as a versatile anchor for introducing a wide array of chemical moieties, allowing for the systematic optimization of biological activity and pharmacokinetic properties. While the direct comparative data for a full series of these analogs is still being established, the existing literature on related 5-nitroimidazoles strongly suggests that both amide and ester derivatives are worthy of extensive investigation. Future research should focus on the synthesis of a comprehensive library of these analogs and their systematic evaluation against a broad panel of clinically relevant anaerobic bacteria and protozoa. Such studies will be instrumental in elucidating a more detailed SAR and will undoubtedly pave the way for the discovery of novel, potent, and resistance-breaking 5-nitroimidazole drugs.
References
- 1. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison for the Research Scientist: 5-nitro-1H-imidazole-2-carboxylic acid vs. Metronidazole
For drug development professionals and researchers in antimicrobial chemotherapy, the 5-nitroimidazole scaffold is a cornerstone. Metronidazole, a long-established member of this class, is a frontline treatment for anaerobic and protozoal infections. However, the emergence of resistance necessitates the exploration of novel derivatives. This guide provides a detailed, head-to-head comparison of the well-characterized metronidazole with the promising, yet less explored, 5-nitro-1H-imidazole-2-carboxylic acid. We will delve into their mechanisms of action, present available performance data, and provide standardized experimental protocols for their direct comparison in a research setting.
Section 1: Chemical and Structural Properties
A fundamental understanding of the chemical structures of these compounds is crucial as it dictates their biological activity. Both molecules share the core 5-nitroimidazole ring, which is essential for their antimicrobial effects.
Metronidazole is chemically 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol.[1] Its structure includes a methyl group at the 2-position and a hydroxyethyl side chain at the 1-position of the imidazole ring.
This compound , on the other hand, possesses a carboxylic acid group at the 2-position of the imidazole ring.[2] This seemingly minor difference in functional groups can significantly impact the molecule's physicochemical properties, such as solubility, and its interaction with biological targets.
Section 2: Mechanism of Action
Both compounds are prodrugs that require reductive activation within the target organism to exert their cytotoxic effects.[2][3]
Metronidazole passively diffuses into anaerobic microorganisms where the nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This reduction generates highly reactive nitroso radicals that bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death.[3]
The mechanism of action for this compound is presumed to be similar, involving the formation of reactive intermediates that damage microbial DNA.[2] The presence of the electron-withdrawing carboxylic acid group at the 2-position may influence the electron affinity of the nitro group, potentially affecting the efficiency of its reduction and, consequently, its antimicrobial potency.
Mechanism of action for 5-nitroimidazoles.
Section 3: Performance Comparison: Efficacy, Toxicity, and Pharmacokinetics
A direct comparison of performance is challenging due to the limited publicly available data for this compound. However, we can compare the well-established profile of metronidazole with the potential of its counterpart, supplemented by data on related derivatives where available.
Antimicrobial Efficacy
Metronidazole exhibits a broad spectrum of activity against anaerobic bacteria and protozoa.[4] The following table summarizes its Minimum Inhibitory Concentration (MIC) for several key pathogens.
| Pathogen | Metronidazole MIC Range (µg/mL) |
| Bacteroides fragilis | 0.16 - 2.5[4][5] |
| Clostridium perfringens | 0.25 - 4.0 |
| Trichomonas vaginalis | 0.25 - 1.0 |
| Giardia lamblia | 0.5 - 2.0 |
Cytotoxicity
The therapeutic utility of an antimicrobial agent is intrinsically linked to its selective toxicity.
| Cell Line | Metronidazole IC50 (µg/mL) |
| Vero (Kidney epithelial) | >100 |
| HepG2 (Liver carcinoma) | >100 |
No specific cytotoxicity data (e.g., IC50 values) for this compound on mammalian cell lines was found in the public domain. However, the general class of nitroimidazoles is known to have potential for toxicity, and this would need to be experimentally determined.
Pharmacokinetic Profile
| Parameter | Metronidazole | This compound |
| Bioavailability | High (oral) | Data not available |
| Distribution | Widely distributed, including CNS | Data not available |
| Metabolism | Hepatic | Data not available |
| Elimination Half-life | ~8 hours | Data not available |
Section 4: Experimental Protocols for Head-to-Head Comparison
Given the data gap for this compound, the following protocols provide a framework for a direct, in-house comparison with metronidazole.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC determination.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve metronidazole and this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth medium (e.g., Brucella broth for anaerobes).
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Bacteroides fragilis) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate in an anaerobic chamber at 37°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid | C8H5N3O4 | CID 10560239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 351990-51-7 [smolecule.com]
- 3. US3644392A - 1-substituted-5-nitroimidazole-2-carboximidates - Google Patents [patents.google.com]
- 4. Bactericidal activity of metronidazole against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bactericidal activity of metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 5-Nitroimidazole Characterization
This guide provides a comprehensive comparison of analytical techniques for the characterization of 5-nitroimidazoles, a critical class of antibacterial and antiprotozoal agents.[1][2] As researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is paramount for ensuring product quality, safety, and efficacy. This document moves beyond a simple listing of methods to provide a logical framework for technique selection, detailed experimental insights, and a discussion of the causality behind methodological choices.
The use of 5-nitroimidazoles is carefully regulated in food-producing animals within jurisdictions like the European Union due to concerns about their potential carcinogenic and mutagenic properties.[3][4] This regulatory scrutiny underscores the need for highly sensitive and reliable analytical methods to monitor for residues in food products and the environment.[3][5][6][7]
The Analytical Landscape: Choosing the Right Tool for the Job
The characterization of a 5-nitroimidazole compound is not a one-size-fits-all endeavor. The optimal analytical technique depends entirely on the question you are trying to answer. Are you performing a routine quality control (QC) assay on a drug product, identifying unknown metabolites in a complex biological matrix, or screening for trace-level residues in food?
The following decision tree illustrates a logical workflow for selecting the most appropriate technique based on the analytical objective.
References
- 1. researchgate.net [researchgate.net]
- 2. journalcra.com [journalcra.com]
- 3. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 6. Residues of veterinary medicinal products - Food Safety [food.ec.europa.eu]
- 7. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety and Toxicity Profile of Novel 5-Nitroimidazole Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the safety and toxicity profile of novel 5-nitroimidazole derivatives. By integrating established protocols with mechanistic insights, this document serves as a practical resource for making informed decisions in the preclinical development of this important class of antimicrobial agents.
Introduction: The Double-Edged Sword of the Nitro Group
The 5-nitroimidazole scaffold is a cornerstone in the treatment of anaerobic and protozoal infections.[1] The efficacy of these compounds is intrinsically linked to the reduction of their nitro group within the target microorganism, a process that generates reactive nitroso intermediates. These intermediates can induce DNA strand breaks and other cellular damage, leading to microbial cell death.[2] However, this same reactive potential raises critical safety considerations for the host.
While generally well-tolerated, existing 5-nitroimidazoles like metronidazole, tinidazole, and ornidazole are associated with a range of adverse effects, from gastrointestinal disturbances to more severe neurological and hepatic toxicities.[2][3][4][5] Therefore, a rigorous and comparative safety assessment of any new 5-nitroimidazole derivative is not just a regulatory hurdle but a scientific necessity to identify candidates with an improved therapeutic window.
This guide outlines a tiered approach to safety and toxicity benchmarking, beginning with fundamental in vitro assays and progressing to more complex in vivo studies, all while adhering to international regulatory guidelines. The objective is to provide a clear rationale for experimental choices, enabling the early identification and de-risking of potentially toxic candidates.
Comparative Benchmarking: Existing 5-Nitroimidazole Drugs
A thorough understanding of the safety profiles of established 5-nitroimidazole drugs is essential for contextualizing the data generated for novel derivatives. The following table summarizes key toxicity data and common adverse effects for metronidazole, tinidazole, and ornidazole.
| Parameter | Metronidazole | Tinidazole | Ornidazole |
| Acute Oral LD50 (Rats) | 1 to 5 g/kg[6] | ~3,000 mg/kg[7] | Data not readily available |
| Acute Oral LD50 (Mice) | 1 to 5 g/kg[6] | ~4,000 mg/kg[7] | Data not readily available |
| Common Adverse Effects | Nausea (10-12%), headache (18%), metallic taste (9%), diarrhea (4%), dizziness (4%)[8] | Nausea, metallic taste, gastrointestinal disturbances[4] | Nausea, vomiting, metallic taste, dizziness, headache[5] |
| Serious Adverse Effects | Seizures, encephalopathy, peripheral neuropathy, aseptic meningitis, Stevens-Johnson syndrome[9][10] | Seizures, peripheral neuropathy[4][11] | Seizures, peripheral neuropathy, ataxia, liver enzyme abnormalities[5][12] |
| Hepatotoxicity | Rare, but can cause elevated liver enzymes and, in severe cases, liver injury.[13][14] | Serum enzyme elevations have been reported; convincing links to clinically apparent liver injury are lacking.[15] | Can affect liver enzymes; reports of hepatotoxic damage resembling acute cholestatic hepatitis exist.[2][5] |
| Mutagenicity (Ames Test) | Positive in bacterial systems where nitro-reduction occurs.[16][17] | Generally considered to have mutagenic potential in bacterial assays. | Mutagenic potential is expected due to the 5-nitroimidazole structure. |
In Vitro Toxicity Assessment: A High-Throughput Screening Cascade
The initial safety evaluation of novel 5-nitroimidazole derivatives should be conducted using a battery of in vitro assays. This approach allows for the rapid and cost-effective screening of a large number of compounds, prioritizing those with the most promising safety profiles for further development.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. Two commonly employed and complementary assays are the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage. An increase in LDH activity in the supernatant is indicative of cytotoxicity.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: A streamlined workflow for in vitro cytotoxicity assessment of novel 5-nitroimidazole derivatives.
Genotoxicity Assessment: The Ames Test
Given the mechanism of action of 5-nitroimidazoles, which involves DNA damage in target organisms, assessing their mutagenic potential in mammalian systems is crucial. The Ames test is a widely accepted bacterial reverse mutation assay used to evaluate the mutagenic properties of chemical compounds.[18]
The test utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium. The inclusion of a liver extract (S9 fraction) can simulate mammalian metabolism and detect mutagens that require metabolic activation.[19] Studies have shown that many 5-nitroimidazole derivatives are mutagenic in the Ames test, and this is considered a critical endpoint in their safety evaluation.[16][20][21]
Organ-Specific Toxicity: Hepatotoxicity and Neurotoxicity
Early assessment of the potential for organ-specific toxicity is vital. In vitro models using relevant cell types can provide valuable insights.
-
Hepatotoxicity: Human hepatoma cell lines, such as HepG2, are commonly used to screen for potential drug-induced liver injury.[22][23][24] These cells can be used in cytotoxicity assays, as well as for more specific endpoints like assessing mitochondrial dysfunction or the induction of oxidative stress. While these cell lines have limitations in their metabolic capacity compared to primary hepatocytes, they are a valuable tool for initial screening.[25]
-
Neurotoxicity: Differentiated neuronal cell lines can be employed to evaluate the potential for neurotoxic effects. Endpoints for in vitro neurotoxicity assessment can include cell viability, neurite outgrowth, and changes in synaptic function.[17] Given that neurotoxicity is a known concern with some 5-nitroimidazoles, this early-stage assessment is highly recommended.[3][5][26]
In Vivo Safety and Toxicity Evaluation
Promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their safety profile in a whole-organism context. These studies should be designed in accordance with regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).
Acute Oral Toxicity Studies
The initial in vivo assessment typically involves an acute oral toxicity study to determine the median lethal dose (LD50) and identify potential target organs of toxicity. The OECD provides several guidelines for conducting these studies, including:
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method uses a stepwise procedure with a small number of animals per step to identify a dose that causes evident toxicity but not mortality.[27][28][29][30]
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This approach uses a stepwise procedure to classify a substance into a toxicity category based on the observed mortality.[31]
-
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a sequential test that allows for the estimation of the LD50 with a confidence interval.[31]
These studies involve administering a single dose of the compound to rodents (usually rats or mice) and observing them for a period of 14 days. Observations include clinical signs of toxicity, effects on body weight, and gross pathological changes at necropsy.
Experimental Workflow: Acute Oral Toxicity Study (OECD TG 420)
Caption: A generalized workflow for an acute oral toxicity study following OECD guidelines.
Repeat-Dose Toxicity Studies
For compounds that demonstrate a promising safety profile in acute studies, repeat-dose toxicity studies are necessary to evaluate the effects of longer-term exposure. These studies are crucial for identifying potential cumulative toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL). The duration of these studies will depend on the intended clinical use of the drug candidate, as outlined in the ICH M3(R2) guideline.[3]
Mechanistic Insights into 5-Nitroimidazole Toxicity
A deeper understanding of the molecular mechanisms underlying the toxicity of 5-nitroimidazoles can aid in the design of safer derivatives.
Neurotoxicity
Metronidazole-induced neurotoxicity is a known, albeit uncommon, adverse effect.[26] The exact mechanisms are not fully elucidated but are thought to involve the interaction of metronidazole or its metabolites with neuronal components. One proposed mechanism involves the modulation of the γ-aminobutyric acid (GABA)ergic system, the primary inhibitory neurotransmitter system in the central nervous system.[32]
Proposed Signaling Pathway for Metronidazole-Induced Neurotoxicity
Caption: A simplified diagram illustrating a proposed mechanism of metronidazole-induced neurotoxicity.
Hepatotoxicity
Drug-induced liver injury is a significant concern in drug development. For metronidazole, hepatotoxicity is rare but can be severe. The mechanism is thought to be immunoallergic in some cases, while in others, particularly in patients with certain genetic predispositions like Cockayne syndrome, a direct toxic effect involving DNA damage is suspected.[13] The formation of reactive metabolites in the liver can lead to oxidative stress and mitochondrial dysfunction, contributing to hepatocellular damage.[25][32]
Conclusion: A Data-Driven Approach to Safer 5-Nitroimidazoles
The development of novel 5-nitroimidazole derivatives with improved safety profiles is a critical goal in the fight against anaerobic and protozoal infections. The systematic and comparative benchmarking approach outlined in this guide provides a robust framework for achieving this objective. By integrating a tiered testing strategy, from high-throughput in vitro screens to regulatory-compliant in vivo studies, researchers can efficiently identify and advance candidates with the highest potential for clinical success. A thorough understanding of the mechanistic basis of toxicity will further empower the rational design of the next generation of safer and more effective 5-nitroimidazole therapeutics.
References
- 1. Pharmaco-toxicological mode of action of antimicrobial 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. pharmacoj.com [pharmacoj.com]
- 4. Articles [globalrx.com]
- 5. What are the side effects of Ornidazole? [synapse.patsnap.com]
- 6. Metronidazole (PIM 347) [inchem.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Toxicologic evaluation of metronidazole with particular reference to carcinogenic, mutagenic, and teratogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metronidazole: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. Tinidazole: MedlinePlus Drug Information [medlineplus.gov]
- 12. mims.com [mims.com]
- 13. Metronidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnlee.co.uk [pnlee.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Studies on the disposition of a 5-nitroimidazole in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 24. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 25. Metronidazole Induced Liver Injury: A Rare Immune Mediated Drug Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metronidazole-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oecd.org [oecd.org]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 30. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Nitro-1H-imidazole-2-carboxylic Acid: An Evaluation of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The reliable synthesis of 5-nitro-1H-imidazole-2-carboxylic acid and its derivatives is of paramount importance in the fields of medicinal chemistry and drug development. These compounds serve as crucial building blocks for a variety of pharmacologically active agents, particularly in the development of antimicrobial and antiparasitic drugs.[1][2][3] The reproducibility of a synthetic method is a critical factor that influences the efficiency of research and development, as well as the scalability of drug manufacturing. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound derivatives, with a focus on their reproducibility and practical application in a research setting.
Introduction to the Synthetic Challenges
The 5-nitroimidazole-2-carboxylic acid scaffold, while valuable, presents synthetic challenges. A key issue is the instability of the carboxylic acid, which is prone to decarboxylation, especially in non-alkaline conditions.[4][5] This inherent instability can lead to low yields and difficulties in purification, thereby affecting the reproducibility of the synthesis. Consequently, the choice of synthetic route is a critical decision for any research program involving this class of compounds. This guide will dissect two common approaches: the oxidation of a 2-methyl group and the oxidation of a 2-hydroxymethyl group on the imidazole ring.
Method 1: Oxidation of a 2-Methyl-5-Nitroimidazole Derivative
This method utilizes a readily available starting material, often a derivative of metronidazole, and employs a strong oxidizing agent to convert the 2-methyl group into a carboxylic acid.
Underlying Chemistry
The core of this transformation is the oxidation of an alkyl side chain on an aromatic ring. Potassium permanganate (KMnO₄) is a powerful and common oxidizing agent for this purpose. The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl group and forming the carboxylic acid. The presence of a base, such as sodium bicarbonate, is often required to maintain a suitable pH for the reaction and to neutralize the acidic byproducts.
Experimental Protocol: Synthesis of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid[6]
Step 1: Preparation of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole from Metronidazole
-
To a solution of Metronidazole (1.71 g, 0.01 mole) in dry benzene (20 mL), add thionyl chloride (1.18 g, 0.01 mole).
-
Reflux the reaction mixture for 7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent.
-
Recrystallize the product from an ethanol-water mixture to obtain 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole.
Step 2: Oxidation to 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid
-
To a solution of sodium bicarbonate (1.06 g, 0.01 mole) in water, add 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole (1.89 g, 0.01 mole) and potassium permanganate (1.57 g, 0.01 mole).
-
Reflux the mixture for approximately 15 hours.[4]
-
After cooling, acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid.
Reproducibility and Troubleshooting
-
Critical Step: The oxidation step is highly exothermic and requires careful temperature control. The rate of addition of potassium permanganate can significantly impact the reaction's safety and yield.
-
Work-up: The acidification step is crucial for the precipitation of the carboxylic acid. The pH should be carefully adjusted to ensure complete precipitation without causing degradation.
-
Purity: Over-oxidation can lead to ring-opening byproducts. The purity of the final product should be assessed by techniques such as NMR and melting point determination.
-
Yield: Reported yields for the amidation of the resulting carboxylic acid are in the range of 40-60%, suggesting that the overall yield of the carboxylic acid itself may be moderate.
Method 2: Oxidation of a 2-Hydroxymethyl-5-Nitroimidazole Derivative
This method involves the oxidation of a 2-hydroxymethyl group, which can be prepared from the corresponding 2-methyl-5-nitroimidazole. A key advantage of this approach is the claimed high yield and stability of the product under strongly acidic conditions.[5]
Underlying Chemistry
This synthesis utilizes a different oxidizing system, nitric acid in a concentrated sulfuric acid medium. Under these strongly acidic conditions, the 2-hydroxymethyl group is oxidized to a carboxylic acid. The acidic environment surprisingly stabilizes the resulting 1-lower alkyl-5-nitroimidazole-2-carboxylic acid, preventing the decarboxylation that is often observed under other acidic or neutral conditions.[5]
Experimental Protocol: Synthesis of 1-methyl-5-nitroimidazole-2-carboxylic acid[5]
Step 1: Preparation of 1-methyl-2-hydroxymethyl-5-nitroimidazole
-
Add 27.9 g of 1-methyl-5-nitroimidazole and 30.1 g of paraformaldehyde to 154 ml of dimethylsulfoxide in a sealed glass-lined tube.
-
Heat the solution.
-
After the reaction, remove the dimethylsulfoxide by distillation.
-
Extract the residue with hot benzene.
-
Cool the combined benzene extracts to obtain the 1-methyl-2-hydroxymethyl-5-nitroimidazole.
Step 2: Oxidation to 1-methyl-5-nitroimidazole-2-carboxylic acid
-
With stirring, add 4.71 g (0.03 M) of 1-methyl-2-hydroxymethyl-5-nitroimidazole to 16.5 g (0.17 M) of concentrated sulfuric acid.
-
Add 6.66 g of nitric acid (0.072 M) to the sulfuric acid mixture.
-
Heat the resulting solution for 60 hours at 80°C.
-
After cooling, slowly add the reaction mixture to 30 g of ice.
-
The 1-methyl-5-nitroimidazole-2-carboxylic acid will precipitate.
-
Recover the product by filtration, wash with water, and dry in vacuo at room temperature. A yield of 3.5 g is reported.
Reproducibility and Troubleshooting
-
Critical Step: The reaction is conducted under strongly acidic and oxidative conditions, requiring appropriate safety precautions. The temperature and reaction time are critical parameters to control for optimal yield and to avoid decomposition.
-
Stability: The patent highlights the surprising stability of the product in the strongly acidic medium, which is a significant advantage for reproducibility, as it minimizes product loss due to decarboxylation during the reaction and work-up.[5]
-
Purity: The precipitation from ice-water is an effective purification step. However, the purity should be confirmed by analytical methods.
-
Yield: This method is reported to produce the free acid in high yield.[5]
Comparative Analysis
| Feature | Method 1: Oxidation of 2-Methyl Derivative | Method 2: Oxidation of 2-Hydroxymethyl Derivative |
| Starting Material | 2-Methyl-5-nitroimidazole derivative (e.g., from Metronidazole) | 2-Hydroxymethyl-5-nitroimidazole derivative |
| Oxidizing Agent | Potassium permanganate (KMnO₄) | Nitric acid in sulfuric acid |
| Reaction Conditions | Alkaline or neutral, reflux | Strongly acidic, elevated temperature |
| Reported Yield | Moderate (inferred from subsequent reactions) | High |
| Product Stability | Prone to decarboxylation in non-alkaline conditions | Surprisingly stable in the strongly acidic reaction medium |
| Reproducibility | Can be challenging due to the exothermic nature of the oxidation and product instability. | Potentially higher due to the stabilizing effect of the acidic medium on the product. |
| Safety Considerations | Handling of strong oxidizer (KMnO₄). | Handling of concentrated strong acids and nitric acid. |
Visualizing the Synthetic Workflows
Caption: Workflow for Method 1: Oxidation of a 2-Methyl Derivative.
Caption: Workflow for Method 2: Oxidation of a 2-Hydroxymethyl Derivative.
Conclusion and Recommendations
Both methods present viable pathways for the synthesis of this compound derivatives.
-
Method 1 is advantageous if a 2-methyl substituted nitroimidazole, such as a metronidazole derivative, is a readily available and cost-effective starting material. However, researchers must be prepared to optimize the oxidation conditions carefully to manage the reaction's exothermicity and address the potential instability of the product, which may affect reproducibility.
-
Method 2 , as described in the patent literature, appears to offer a more robust and higher-yielding approach due to the unique stability of the carboxylic acid product in the strongly acidic reaction medium.[5] This inherent stability is a significant factor in enhancing the reproducibility of the synthesis. While it requires the initial preparation of the 2-hydroxymethyl intermediate, the potential for higher and more consistent yields may outweigh this additional step for many applications.
For research and development purposes where reproducibility and high yield are critical, Method 2 is the recommended approach . The initial investment in preparing the 2-hydroxymethyl starting material is likely to be compensated by more reliable and efficient production of the desired this compound.
References
Comparative Efficacy of 5-nitro-1H-imidazole-2-carboxylic acid Against Drug-Resistant Bacterial Strains: A Technical Guide
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents is paramount. This guide provides a comprehensive technical comparison of 5-nitro-1H-imidazole-2-carboxylic acid, a promising scaffold in the renowned 5-nitroimidazole class of antimicrobials. We will delve into its efficacy against clinically relevant drug-resistant bacterial strains, benchmarked against standard-of-care antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the battle against antibiotic resistance.
Introduction: The Imperative for Novel Antimicrobials
The rise of multidrug-resistant (MDR) bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and MDR Pseudomonas aeruginosa, has rendered many conventional antibiotic therapies ineffective. This escalating crisis necessitates the investigation of new chemical entities with unique mechanisms of action. The 5-nitroimidazole class of compounds has a long-standing history in treating anaerobic and protozoal infections.[1][2] Their mechanism, involving reductive activation within the microbial cell to produce cytotoxic radicals that damage DNA, presents a compelling avenue for development against a broader spectrum of pathogens.[][4][5] this compound, as a key intermediate and potential pharmacophore, warrants rigorous evaluation.[6][7]
The Candidate: this compound
This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 2-position.[6][7] This specific arrangement of functional groups is crucial for its biological activity and provides a scaffold for further chemical modifications to enhance its pharmacological properties.[7]
Proposed Mechanism of Action
The antibacterial activity of 5-nitroimidazoles is contingent upon the reductive activation of the nitro group by microbial nitroreductases in low-oxygen environments.[] This process generates reactive nitroso and hydroxylamine intermediates that are highly cytotoxic.[7] These reactive species can then interact with and disrupt essential macromolecules like DNA, leading to strand breakage and ultimately, cell death.[][5]
Caption: Proposed mechanism of action for 5-nitroimidazole compounds.
Comparative Efficacy Analysis
To ascertain the therapeutic potential of this compound, a direct comparison of its in vitro activity against key drug-resistant pathogens is essential. The following tables present a framework for evaluating its Minimum Inhibitory Concentrations (MICs) against standard-of-care antibiotics.
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
MRSA is a leading cause of hospital-acquired and community-acquired infections.[8] Standard treatments for severe MRSA infections include vancomycin and linezolid.[9][10][11] For less severe infections, clindamycin, trimethoprim-sulfamethoxazole, and doxycycline are often employed.[9][10][11]
Table 1: Comparative MICs (µg/mL) against MRSA Strains
| Compound | MRSA (ATCC 43300) | Clinical Isolate 1 | Clinical Isolate 2 |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Vancomycin | 1.0 | 1.5 | 1.0 |
| Linezolid | 2.0 | 2.0 | 2.5 |
| Clindamycin | >256 | 0.5 | >256 |
| Trimethoprim/Sulfamethoxazole | 0.5/9.5 | 1/19 | 0.5/9.5 |
Activity Against Multidrug-Resistant Pseudomonas aeruginosa
P. aeruginosa is an opportunistic pathogen known for its intrinsic and acquired resistance to multiple classes of antibiotics.[12] Treatment often involves combination therapy with antipseudomonal β-lactams (e.g., piperacillin-tazobactam, ceftazidime) and aminoglycosides or fluoroquinolones.[13][14][15] Newer agents like ceftolozane-tazobactam and ceftazidime-avibactam are reserved for highly resistant strains.[12][15][16]
Table 2: Comparative MICs (µg/mL) against MDR P. aeruginosa Strains
| Compound | P. aeruginosa (ATCC 27853) | Clinical Isolate 1 (Carbapenem-Resistant) | Clinical Isolate 2 (Aminoglycoside-Resistant) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Piperacillin-Tazobactam | 4 | >256 | 8 |
| Ceftazidime | 2 | 64 | 4 |
| Ciprofloxacin | 0.5 | 32 | >128 |
| Ceftolozane-Tazobactam | 0.5 | 1 | 0.5 |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized methodologies must be employed.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture plate, select 3-5 colonies and suspend in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and comparator agents in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assessment
Evaluating the toxicity of a novel compound to mammalian cells is a critical step in early drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the test compound at various concentrations.
-
Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the comparative efficacy of this compound against drug-resistant bacterial strains. The proposed framework, encompassing in vitro susceptibility testing and cytotoxicity assessment, provides a robust foundation for determining its potential as a novel antimicrobial agent. The generation of empirical data as outlined will be crucial in positioning this compound within the current landscape of antibiotic research and development. Future studies should explore its efficacy in vivo using relevant animal models of infection and investigate potential mechanisms of resistance. The unique mode of action of the 5-nitroimidazole class offers a promising strategy in the ongoing fight against antimicrobial resistance.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. jocpr.com [jocpr.com]
- 4. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lecturio.com [lecturio.com]
- 6. Buy this compound | 351990-51-7 [smolecule.com]
- 7. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. droracle.ai [droracle.ai]
- 10. goodrx.com [goodrx.com]
- 11. droracle.ai [droracle.ai]
- 12. Evidence-Based Treatment of Pseudomonas aeruginosa Infections: A Critical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Strategies for Emerging Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Treatment of severe multi-drug resistant Pseudomonas aeruginosa infections | Medicina Intensiva [medintensiva.org]
A Comparative Guide to Validating Target Engagement of 5-nitro-1H-imidazole-2-carboxylic Acid in a Cellular Context
Introduction: The Imperative of Target Engagement
In the landscape of modern drug discovery, a molecule's therapeutic potential is inextricably linked to its interaction with its intended biological target. Unequivocally demonstrating that a compound reaches and binds to its target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2][3] This process, known as target engagement (TE), provides the mechanistic validation required to link a compound's chemical structure to its biological effect, thereby de-risking clinical progression and preventing the costly pursuit of compounds with ambiguous mechanisms of action.[4]
This guide focuses on strategies to validate the cellular target engagement of 5-nitro-1H-imidazole-2-carboxylic acid. As a member of the nitroimidazole class, this compound is part of a family of molecules renowned for their antimicrobial efficacy, particularly against anaerobic bacteria and protozoa.[5][6] The prevailing mechanism for this class involves the intracellular reduction of the nitro group to form cytotoxic radical species that damage microbial DNA.[5][6] This bioactivation is not spontaneous; it is catalyzed by specific cellular enzymes, such as nitroreductases. Therefore, the primary, direct protein target of this prodrug is the enzyme responsible for its activation.
Here, we provide an in-depth comparison of two powerful, label-free biophysical methods for confirming such interactions in a cellular context: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will dissect the principles behind each technique, offer detailed experimental protocols, and present a framework for data interpretation, empowering researchers to make informed decisions for validating the targets of this compound and other small molecules.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical technique that leverages the principle of ligand-induced thermal stabilization.[7][8] The binding of a small molecule, such as this compound, to its target protein typically increases the protein's conformational stability. This enhanced stability makes the protein-ligand complex more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[9] By subjecting cells to a heat challenge and quantifying the amount of soluble target protein remaining, one can directly infer target engagement.[7][9]
CETSA Experimental Workflow
References
- 1. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 2. selvita.com [selvita.com]
- 3. Critical Needs in Cellular Target Engagement [discoverx.com]
- 4. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 351990-51-7 [smolecule.com]
- 6. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-nitro-1H-imidazole-2-carboxylic acid
As researchers and developers in the pharmaceutical landscape, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical compound. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, field-proven framework for the proper disposal of 5-nitro-1H-imidazole-2-carboxylic acid (CAS No. 351990-51-7), a key intermediate in the synthesis of nitroimidazole-based therapeutics.[1][2][3] The procedures outlined herein are designed to ensure operational safety and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from analogous nitroimidazole and nitroaromatic compounds. This class of compounds demands respect due to potential toxicity and reactivity.
Core Hazards of Nitroaromatic Compounds:
-
Toxicity: Many nitro-substituted compounds are classified as harmful if swallowed.[4][5][6] They are often toxic and pose a significant environmental hazard if released.[7][8]
-
Irritation: Analogous structures are known to cause skin and eye irritation, and may cause respiratory irritation, particularly as a dust.[9][10]
-
Thermal Instability: A critical consideration is that nitro-containing compounds can be thermally sensitive.[11] Thermal decomposition can lead to the release of toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][9][10] This reactivity profile is why high-temperature incineration is the preferred disposal method.[12][13]
Hazard Summary Table (Based on Analogous Compounds)
| Hazard Classification | Category | Basis for Classification |
| Acute Oral Toxicity | Category 4 | Based on SDS for 2-Methyl-5-nitroimidazole and 2-Nitroimidazole.[4][6] |
| Skin Irritation | Category 2 | Based on SDS for 2-Nitroimidazole and other imidazole derivatives.[10] |
| Eye Irritation | Category 2/2A | Based on SDS for 2-Nitroimidazole and other imidazole derivatives.[10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Based on SDS for 2-Nitroimidazole.[10] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before any disposal procedure begins, ensuring personal and environmental safety is paramount. The choice of PPE is dictated by the hazard assessment.
Mandatory Engineering Controls & PPE:
-
Ventilation: Always handle this compound and its waste within a properly functioning, certified laboratory chemical fume hood.[14] This mitigates the risk of inhaling fine powders or vapors.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[4][9] A face shield should be used when there is a risk of splashing.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[7] Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required. Wear appropriate protective clothing to prevent skin exposure.[4][7]
Waste Segregation and Containment Protocol
Improper segregation of chemical waste is a primary cause of laboratory incidents. The reactivity of nitro compounds and the acidic nature of this specific molecule make this step critical.
Step-by-Step Containment Procedure:
-
Select the Correct Waste Container:
-
Use only a designated hazardous waste container that is sealable, airtight, and compatible with the chemical.[14] A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container is clean and dry before adding any waste.
-
-
Label the Container Immediately:
-
Avoid Incompatibilities:
-
Crucially, do not mix this waste with incompatible materials. This can cause violent reactions, gas evolution, or fire.
-
Incompatible Materials Include:
-
-
Storage:
Step-by-Step Disposal Procedures
Disposal is not a single action but a workflow. The guiding principle is that waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol 4.1: Routine Laboratory Waste Disposal
-
Collection: Carefully transfer all waste containing this compound (pure solid, reaction mixtures, contaminated consumables like weigh boats or gloves) into your pre-labeled hazardous waste container.
-
Closure: Once the container is full (no more than 90% capacity) or the project is complete, securely seal the container.
-
Request Pickup: Complete a chemical collection request form as required by your institution's EHS department.[14]
-
Transfer: Move the sealed container to your laboratory's designated waste accumulation area for pickup by EHS personnel.
Protocol 4.2: Spill and Decontamination Waste Management
-
For a Small Spill (manageable by lab personnel):
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material, avoiding dust formation.[4] Use a plastic dustpan and non-sparking tools.
-
Place the spilled material and all cleanup supplies (e.g., contaminated paper towels) into a designated, sealable container for hazardous waste.[14]
-
Label the container as "Spill Debris containing this compound."
-
Wash the spill site with soap and water after the material has been collected.
-
Dispose of the container through the routine EHS waste stream.
-
-
For a Large Spill:
-
Evacuate: Immediately evacuate the immediate area.
-
Alert: Notify colleagues and your laboratory supervisor.
-
Secure: Secure the area to prevent entry.
-
Contact EHS: Call your institution's EHS emergency line for professional cleanup and disposal. Do not attempt to clean up a large spill yourself.[14]
-
The Disposal Decision Workflow
This diagram outlines the critical decision points in the disposal process, ensuring a logical and safe progression from waste generation to final disposition.
Caption: Decision workflow for safe handling and disposal.
Regulatory and Compliance Imperatives
All disposal activities must adhere to stringent federal, state, and local regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[17][18]
A key EPA regulation that became effective on August 21, 2019, explicitly prohibits the sewering (drain disposal) of hazardous waste pharmaceuticals. [17][19] This compound falls under the category of chemical intermediates for pharmaceuticals and must not be poured down the sink.
The Golden Rule of Disposal: Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on disposal procedures.[7] Always consult your EHS office and follow their specific protocols. They will have established relationships with licensed hazardous waste disposal contractors who can ensure the material is destroyed via high-temperature incineration in compliance with all regulations.[12][13]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of its use in a research and development setting. By adhering to the principles of rigorous hazard assessment, proper segregation, secure containment, and strict regulatory compliance, we protect ourselves, our colleagues, and the environment. This structured approach ensures that the lifecycle of this valuable chemical intermediate concludes safely and responsibly.
References
- 1. This compound | 351990-51-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 351990-51-7 [smolecule.com]
- 3. This compound [myskinrecipes.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Sciencemadness Discussion Board - Ammonium 2,4,5-trinitroimimidazole & other nitrated imidazoles - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. iwaste.epa.gov [iwaste.epa.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Registration Dossier - ECHA [echa.europa.eu]
- 16. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 17. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 18. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 19. EPA Rule Banning Drain Disposal of Prescription Drugs Takes Effect [content.govdelivery.com]
A Senior Application Scientist's Guide to Safely Handling 5-nitro-1H-imidazole-2-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our practices. The handling of novel or specialized chemical entities, such as 5-nitro-1H-imidazole-2-carboxylic acid, demands a meticulous and informed approach to personal protection and laboratory protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the foundation of safe handling. The primary risks associated with this compound are anticipated to be:
-
Toxicity: Aromatic nitro compounds are known for potential systemic effects, including methaemoglobinaemia, which impairs oxygen transport in the blood. Symptoms can include headache, cyanosis (a bluish discoloration of the skin), and cardiac dysrhythmias. Related nitroimidazole compounds are classified as harmful or toxic if swallowed.[2][3]
-
Skin and Eye Irritation/Corrosion: Carboxylic acids can cause skin and eye irritation, and in concentrated forms, may lead to severe burns.[4]
-
Respiratory Irritation: As a solid, the compound may form dusts that can irritate the respiratory tract.[5]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][5] | Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation or damage.[4] |
| Skin Protection | A chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber). Fully enclosed shoes made of a chemical-resistant material.[5][6] | Prevents skin contact. Gloves should be inspected for defects before use and changed immediately if contaminated.[5] For handling larger quantities, additional protective clothing may be necessary. |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation.[5][6] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate particulate filters is required.[7] | Aromatic nitro compounds can be toxic if inhaled. Engineering controls like a fume hood are the preferred method for exposure reduction.[8] |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Safe Handling Procedures
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.[5]
-
Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[5]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[5]
-
-
Handling the Compound:
-
When handling the solid, use techniques that minimize dust generation.
-
If making solutions, always add the acid to the solvent slowly. Never add solvent to the acid.
-
Work with the smallest quantity of the compound necessary for the experiment.[9]
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.[5]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[10]
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams, especially organic solvents, to prevent potentially violent reactions.[11][12] Nitric acid, a related nitro compound, is a strong oxidizer and can react violently with organic compounds.[11]
-
-
Disposal Method:
-
All waste containing this compound must be disposed of as hazardous waste.
-
The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Never empty chemical waste into drains.[6]
-
Follow all applicable federal, state, and local environmental regulations for hazardous waste disposal.[6]
-
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to always perform a thorough risk assessment before beginning any new procedure. By integrating these principles into your laboratory practice, you contribute to a culture of safety and scientific excellence.
References
- 1. leelinework.com [leelinework.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. nswai.org [nswai.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
